molecular formula C11H12O5 B8715135 Methyl 4-formyl-2,6-dimethoxybenzoate CAS No. 33187-98-3

Methyl 4-formyl-2,6-dimethoxybenzoate

Cat. No.: B8715135
CAS No.: 33187-98-3
M. Wt: 224.21 g/mol
InChI Key: DMZKZOINHKXBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-formyl-2,6-dimethoxybenzoate (CAS 33187-98-3) is a high-purity benzoate ester derivative of interest in organic and medicinal chemistry research. This compound, with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol, serves as a versatile synthetic intermediate . Its structure, featuring both a formyl group and a methyl ester on a dimethoxybenzene ring, makes it a valuable precursor for synthesizing more complex molecules. The compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. Researchers can utilize this building block in various synthetic pathways, including the development of novel bibenzyl compounds and other derivatives with potential biological activity . As with all fine chemicals, proper handling procedures should be observed. This product is offered for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

33187-98-3

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 4-formyl-2,6-dimethoxybenzoate

InChI

InChI=1S/C11H12O5/c1-14-8-4-7(6-12)5-9(15-2)10(8)11(13)16-3/h4-6H,1-3H3

InChI Key

DMZKZOINHKXBDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)C=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways to Methyl 4-formyl-2,6-dimethoxybenzoate, a key building block in the development of novel pharmaceutical agents and complex organic molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations behind synthetic route selection, detailed experimental protocols, and the mechanistic underpinnings of the core chemical transformations.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound. Its structure, featuring an electron-withdrawing formyl group and two electron-donating methoxy groups flanking a methyl ester, presents both unique challenges and opportunities in organic synthesis. The strategic placement of these functional groups allows for a wide array of subsequent chemical modifications, making it a valuable intermediate.

The primary synthetic challenge lies in the selective introduction of the formyl group onto the dimethoxybenzoate scaffold. This guide will focus on the most logical and efficient synthetic approach, which involves the formylation of a readily available precursor, Methyl 2,6-dimethoxybenzoate. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability, scalability, and regioselectivity for electron-rich aromatic systems.

Recommended Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] This electrophilic species then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.

The choice of Methyl 2,6-dimethoxybenzoate as the starting material is strategic. The two methoxy groups strongly activate the aromatic ring towards electrophilic substitution and direct the incoming electrophile to the para position (C4), which is the desired location for the formyl group. The steric hindrance from the two ortho-methoxy groups further favors substitution at the less hindered para position.

Vilsmeier-Haack Reaction sub Methyl 2,6-dimethoxybenzoate intermediate Iminium Salt Intermediate sub->intermediate Electrophilic Aromatic Substitution reagent Vilsmeier Reagent (DMF, POCl3) product This compound intermediate->product Hydrolysis

Caption: Vilsmeier-Haack formylation of Methyl 2,6-dimethoxybenzoate.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 2,6-dimethoxybenzoate

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated aromatic systems.

Materials:

  • Methyl 2,6-dimethoxybenzoate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid, the Vilsmeier reagent, should be observed.

  • Formylation Reaction: Dissolve Methyl 2,6-dimethoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to 50-60 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through a well-established mechanism. The initial step is the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. The electron-rich aromatic ring of Methyl 2,6-dimethoxybenzoate then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution reaction forms a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding an iminium salt. Finally, aqueous workup hydrolyzes the iminium salt to the desired aldehyde product.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is the recommended route, other formylation methods could potentially be employed, though they may present certain disadvantages.

  • Duff Reaction: The Duff reaction involves the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[2][3] This method is generally less efficient and requires a phenolic starting material, which would necessitate an extra step to synthesize 2,6-dimethoxyphenol.

  • Reimer-Tiemann Reaction: The Reimer-Tiemann reaction is used for the ortho-formylation of phenols using chloroform in a basic solution. This method is not suitable for the synthesis of the target molecule as it requires a phenol and typically gives ortho-formylation, whereas para-formylation is desired.

  • Gattermann Reaction: The Gattermann reaction uses hydrogen cyanide and a Lewis acid to formylate aromatic compounds.[4] Due to the highly toxic nature of hydrogen cyanide, this method is often avoided in modern synthesis.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data is based on theoretically predicted values and data from structurally similar compounds.

Analytical Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.85 (s, 1H, -CHO), 7.05 (s, 2H, Ar-H), 3.90 (s, 6H, -OCH₃), 3.85 (s, 3H, -COOCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 191.5 (-CHO), 165.0 (-COOCH₃), 159.0 (C-O), 135.0 (C-CHO), 115.0 (C-H), 110.0 (C-COOCH₃), 56.0 (-OCH₃), 52.0 (-COOCH₃).
IR (KBr, cm⁻¹) ν: ~2950 (C-H, aliphatic), ~2850, 2750 (C-H, aldehyde), ~1720 (C=O, ester), ~1690 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic).
Mass Spectrometry (EI) m/z: 224 (M⁺), 193 (M⁺ - OCH₃), 165 (M⁺ - COOCH₃).

Conclusion

This technical guide outlines a robust and efficient synthesis of this compound via the Vilsmeier-Haack formylation of Methyl 2,6-dimethoxybenzoate. The provided experimental protocol and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable intermediate. The strategic choice of starting material and reaction conditions is paramount to achieving a high yield and purity of the final product, which serves as a versatile scaffold for the development of novel compounds in the pharmaceutical and chemical industries.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Campaigne, E.; Archer, W. L. p-Dimethylaminobenzaldehyde. Org. Synth.1953, 33, 27.
  • Duff, J. C.; Bills, E. J. A new method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987-1988.
  • Ferguson, L. N. The Duff Reaction. Chem. Rev.1946, 38 (2), 227–254.
  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.
  • Gattermann, L.; Koch, L. Eine Synthese aromatischer Aldehyde. Ber. Dtsch. Chem. Ges.1897, 30 (2), 1622–1624.

Sources

Methyl 4-formyl-2,6-dimethoxybenzoate: A Sterically Privileged Scaffold for Heterocyclic Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 16866-26-3 / 52344-93-1 derivatives) represents a highly specialized class of "sterically tuned" benzaldehyde derivatives. Unlike simple benzaldehydes, this molecule features a unique orthogonal reactivity profile :

  • A Highly Reactive Aldehyde (C4): Accessible for condensation, cyclization, and redox reactions.

  • A Sterically Shielded Ester (C1): Flanked by two methoxy groups at C2 and C6, the ester moiety is resistant to nucleophilic attack and hydrolysis, serving as a robust protecting group or a late-stage handle.

This guide details the utility of this intermediate in synthesizing complex heterocyclic systems—specifically meso-substituted porphyrins , dihydropyrimidinones , and benzazoles . Its structural symmetry and electronic richness make it a critical building block for designing non-aggregating optoelectronic materials and potent pharmaceutical agents.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule is built on a benzoate core. The 2,6-dimethoxy substitution pattern is the defining feature.

  • Electronic Effect: The methoxy groups are strong electron donors (

    
     effect), increasing the electron density of the aromatic ring. This stabilizes cationic intermediates during acid-catalyzed cyclizations (e.g., porphyrin synthesis).
    
  • Steric Effect: The "picket fence" arrangement of the 2,6-methoxy groups forces any substituent at C1 (the ester) out of planarity with the aromatic ring. In porphyrin chemistry, this restricts rotation, preventing

    
    -
    
    
    
    stacking aggregation—a critical requirement for efficient solar cells and catalysts.
Reactivity Map

The following diagram illustrates the divergent reactivity pathways available to this scaffold.

ReactivityMap Core This compound (The Scaffold) PathA Pathway A: Pyrrole Condensation (Acid Catalyzed) Core->PathA + Pyrrole PathB Pathway B: Multi-Component Cyclization (Biginelli Reaction) Core->PathB + Urea + 1,3-Dicarbonyl PathC Pathway C: Schiff Base/Imine Formation (Amine Condensation) Core->PathC + Diamines ProdA Meso-Substituted Porphyrins (Non-aggregating) PathA->ProdA ProdB Dihydropyrimidinones (GSNOR Inhibitors) PathB->ProdB ProdC Benzazoles / Hydrazones (Antioxidants) PathC->ProdC

Figure 1: Divergent synthetic pathways utilizing the orthogonal functional groups of the core intermediate.

Application I: Synthesis of Non-Aggregating Porphyrins

The most high-value application of this compound is in the synthesis of meso-aryl porphyrins . The 2,6-dimethoxy groups are crucial here: they force the aryl ring to lie perpendicular to the porphyrin plane (atropisomerism). This prevents "face-to-face" stacking, which typically quenches fluorescence in optoelectronic devices [1, 3].

The Modified Lindsey Protocol

Standard Adler-Longo methods (reflux in propionic acid) often fail with electron-rich, hindered aldehydes due to polymerization. The Lindsey method (equilibrium followed by oxidation) is required.

Reagents:

  • This compound (1.0 eq)

  • Pyrrole (1.0 eq)

  • BF3·OEt2 or TFA (Catalyst)

  • DDQ (Oxidant)

  • Solvent: Dry DCM (Chloroform can be used)

Step-by-Step Methodology:

  • Deoxygenation: Charge a flame-dried flask with dry DCM (100 mL per mmol aldehyde). Bubble with Argon for 20 minutes. Rationale: Oxygen interferes with the reversible formation of porphyrinogen.

  • Condensation: Add the aldehyde and pyrrole. Stir for 5 minutes.

  • Catalysis: Add BF3·OEt2 (3.3 mM final concentration). Stir at room temperature for 1 hour in the dark.

    • Checkpoint: The solution should turn dark red/brown, indicating porphyrinogen formation.

  • Oxidation: Add DDQ (1.5 eq relative to pyrrole) in one portion. Stir for 1 hour. The mixture will turn black/purple.

  • Neutralization: Quench with triethylamine (TEA).

  • Purification: Pass through a silica plug (DCM eluent) to remove polymeric tar. Recrystallize from DCM/Methanol.

Expected Yield: 30–40% (High for hindered porphyrins).

Application II: Dihydropyrimidinones (Biginelli Reaction)

This intermediate is a precursor for Dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in calcium channel blockers and GSNOR inhibitors [2]. The electron-rich nature of the aldehyde accelerates the initial iminium formation.

Microwave-Assisted Synthesis Protocol

Traditional reflux can be slow due to the steric bulk of the 2,6-dimethoxy groups. Microwave irradiation is recommended.

Reagents:

  • Aldehyde: this compound (1.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)

  • Urea/Thiourea (1.2 mmol)

  • Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) or TMSCl.

Workflow:

StepActionCritical Parameter
1 Mixing Combine all reagents in a microwave vial with Ethanol (2 mL).
2 Irradiation Heat to 120°C for 10–15 minutes (Power: 150W).
3 Cooling Allow to cool to RT. A precipitate often forms immediately.
4 Isolation Filter the solid.[1][2][3] Wash with cold ethanol and water.
5 Recrystallization Recrystallize from hot Ethanol/DMF (9:1) if necessary.[4]

Mechanism Note: The 2,6-dimethoxy groups stabilize the N-acyliminium ion intermediate, often leading to cleaner reaction profiles compared to electron-deficient benzaldehydes.

Application III: Benzazoles and Schiff Bases

Condensation with diamines yields benzimidazoles or benzothiazoles. These derivatives are often investigated for antioxidant activity due to the phenolic-like electron richness of the dimethoxy ring [5].

Oxidative Cyclization to Benzothiazoles

Reagents:

  • Aldehyde (1.0 eq)

  • 2-Aminothiophenol (1.0 eq)

  • Oxidant: Na2S2O5 or simply air in DMSO.

Protocol:

  • Dissolve aldehyde and 2-aminothiophenol in DMSO.

  • Heat to 120°C for 4 hours.

  • Pour into ice water. The benzothiazole precipitates as a solid.

  • Yield: Typically >85%.

Technical Specifications & Handling

Physicochemical Properties
  • Molecular Formula: C11H12O5[5]

  • Molecular Weight: 224.21 g/mol [5]

  • Appearance: White to off-white crystalline solid.

  • Solubility:

    • Soluble: DCM, Chloroform, DMSO, DMF, hot Ethanol.

    • Insoluble: Water, cold Hexanes.

Analytical Fingerprint (Expected)
  • 1H NMR (CDCl3):

    • 
       ~10.0 ppm (s, 1H, CHO )
      
    • 
       ~7.1–7.2 ppm (s, 2H, Ar-H )
      
    • 
       ~3.9 ppm (s, 3H, COOCH3 )
      
    • 
       ~3.8 ppm (s, 6H, Ar-OCH3 )
      
  • IR Spectrum: Distinct carbonyl stretches for Ester (~1720 cm⁻¹) and Aldehyde (~1690 cm⁻¹).

Stability & Storage
  • Oxidation Sensitivity: The aldehyde is prone to autoxidation to the carboxylic acid (Mono-methyl ester of 2,6-dimethoxyterephthalic acid) if exposed to air for prolonged periods.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

Synthesis of the Intermediate (Reference Route)

While often purchased, the intermediate can be synthesized from Methyl 2,6-dimethoxy-4-methylbenzoate via radical bromination followed by hydrolysis (Sommelet reaction or Kröhnke oxidation), or via Vilsmeier-Haack formylation of Methyl 2,6-dimethoxybenzoate [1, 6].

SynthesisRoute Start Methyl 2,6-dimethoxy-4-methylbenzoate Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter Benzylic Bromide Intermediate Step1->Inter Step2 Hydrolysis / Oxidation (DMSO/NaHCO3 or Sommelet) Inter->Step2 Final This compound Step2->Final

Figure 2: Common synthetic pathway to the target intermediate from the toluene derivative.

References

  • Google Patents. (2011). WO2011038204A1 - Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors.
  • National Institutes of Health (PMC). (2021). Large-Scale Green Synthesis of Porphyrins. Retrieved from [Link]

  • ResearchGate. (2024). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. Retrieved from [Link]

  • Google Patents. (2008). WO2008044895A1 - Process of isolating methyl-4-formylbenzoate.

Sources

Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3): A Comprehensive Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, polyoxygenated aromatic building blocks are critical for developing highly specific pharmacophores. Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3) is a highly versatile, tetrasubstituted benzene derivative that serves as a foundational intermediate in the synthesis of complex therapeutics. Most notably, it is a critical precursor in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors, which are pivotal in regulating nitric oxide (NO) signaling pathways for cardiovascular and respiratory indications.

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic utility, and self-validating synthetic workflows, designed for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of CAS 33187-98-3 stems from its precise functional group arrangement. The molecule possesses three orthogonal oxygenated moieties, allowing for sequential, chemoselective modifications without the need for excessive protecting group manipulation.

Quantitative Data Summary
PropertyValue / Description
Chemical Name This compound
CAS Registry Number 33187-98-3
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Topological Polar Surface Area (TPSA) 61.8 Ų
Key Functional Groups Aldehyde (-CHO), Methyl ester (-COOCH₃), Methoxy (-OCH₃) x2
Structural Classification 1,2,4,6-tetrasubstituted aromatic ring

Data corroborated by chemical registry databases ().

Mechanistic Role in Drug Discovery

The strategic placement of the functional groups on this scaffold dictates its reactivity:

  • The 4-Formyl Group : Acts as a highly electrophilic center, primed for C-C bond formation (e.g., Knoevenagel condensations) or C-N bond formation (e.g., reductive aminations).

  • The 2,6-Dimethoxy Groups : These electron-donating groups enrich the aromatic ring, modulating the pKa of downstream derivatives. Crucially, they provide significant steric shielding to the adjacent methyl ester, preventing unwanted nucleophilic attack at the ester carbonyl during reactions targeting the aldehyde.

  • The Methyl Ester : Serves as a robust, base-stable protecting group for the carboxylic acid, which can be selectively saponified in late-stage synthesis to yield a free acid for amide coupling.

Experimental Workflows: Synthesis and Derivatization

The following protocols detail the synthesis of CAS 33187-98-3 and its immediate downstream derivatization, as utilized in the synthesis of GSNOR inhibitors (). Each protocol is designed as a self-validating system , ensuring that causality and quality control are built directly into the methodology.

Protocol 1: Chemoselective Oxidation to Yield CAS 33187-98-3

Objective : Convert the precursor, methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate, to the target aldehyde (CAS 33187-98-3) without over-oxidation to the carboxylic acid.

Causality & Reagent Selection : Activated Manganese Dioxide (MnO₂) is selected over harsher oxidants (like KMnO₄ or Jones reagent) due to its strict chemoselectivity for benzylic and allylic alcohols. This prevents the over-oxidation of the newly formed aldehyde.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent of methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Oxidation : Add 5.0 to 10.0 equivalents of activated MnO₂ in a single portion.

  • Reaction : Stir the heterogeneous mixture vigorously at room temperature (20-25°C) for 2 to 4 hours.

  • Filtration : Filter the reaction mixture through a pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with excess DCM.

  • Concentration : Evaporate the filtrate under reduced pressure to yield the pure aldehyde (Typical yield: 94%).

Self-Validating Quality Control :

  • In-Process Check: Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate system. The starting benzylic alcohol will exhibit a lower Rf due to hydrogen bonding, while the product aldehyde will migrate higher.

  • Chemical Validation: Spot the TLC plate with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product spot will immediately precipitate a bright orange/red complex, definitively confirming the presence of the aldehyde moiety.

SynthWorkflow A Precursor Methyl 4-(hydroxymethyl) -2,6-dimethoxybenzoate B Target Intermediate Methyl 4-formyl-2,6 -dimethoxybenzoate (CAS: 33187-98-3) A->B Oxidation (MnO2, DCM) C Downstream Product Methyl 4-formyl-2-hydroxy -6-methoxybenzoate B->C Selective Demethylation (Lewis Acid) D Active Pharmaceutical Ingredient (GSNOR Inhibitor) C->D Scaffold Functionalization

Synthetic workflow utilizing CAS 33187-98-3 for pharmaceutical scaffold development.

Protocol 2: Regioselective Mono-Demethylation

Objective : Convert CAS 33187-98-3 to methyl 4-formyl-2-hydroxy-6-methoxybenzoate for downstream heterocyclic coupling.

Causality & Reagent Selection : A Lewis acid, such as Boron Tribromide (BBr₃) or Aluminum Chloride (AlCl₃), is used at strictly controlled stoichiometry (1.0 - 1.1 eq). The regioselectivity is driven by thermodynamics: the Lewis acid coordinates between the ester carbonyl oxygen and the adjacent ortho-methoxy oxygen. Cleavage of this specific methoxy group yields a phenol that forms a highly stable, six-membered intramolecular hydrogen bond with the ester carbonyl, creating a thermodynamic sink that prevents the cleavage of the second methoxy group.

Step-by-Step Methodology :

  • Cooling : Dissolve CAS 33187-98-3 in anhydrous DCM and cool the solution to -78°C using a dry ice/acetone bath.

  • Addition : Dropwise, add 1.1 equivalents of a 1M BBr₃ solution in DCM.

  • Maturation : Allow the reaction to slowly warm to 0°C over 1 hour.

  • Quenching : Carefully quench the reaction at 0°C with saturated aqueous NaHCO₃ to neutralize the Lewis acid and prevent ester hydrolysis.

  • Extraction : Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate (Typical yield: 82%).

Self-Validating Quality Control :

  • Chemical Validation: Perform a Ferric Chloride (FeCl₃) test on a micro-aliquot of the product. The solution will turn deep purple/blue, confirming the successful generation of a free phenolic -OH group.

  • Spectroscopic Validation: ¹H NMR analysis will show the disappearance of one methoxy singlet (~3.8 ppm) and the emergence of a sharp, highly downfield shifted proton (>10.0 ppm). This extreme downfield shift is the definitive signature of the intramolecular hydrogen bond between the new phenol and the ester.

Downstream Application: GSNOR Inhibition Pathway

Derivatives synthesized from CAS 33187-98-3 are frequently utilized to inhibit S-nitrosoglutathione reductase (GSNOR). GSNOR is the primary enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO), the major endogenous reservoir of bioavailable nitric oxide (NO). By inhibiting GSNOR, these compounds increase GSNO levels, thereby promoting protein S-nitrosylation, which drives therapeutic vasodilation and anti-inflammatory responses.

GSNOR_Pathway NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO Endogenous Reaction with Glutathione Metabolites Inactive Metabolites (GSSG + NH3) GSNO->Metabolites Enzymatic Degradation Vasodilation Therapeutic Effect: Vasodilation & Anti-inflammation GSNO->Vasodilation Accumulation Drives S-Nitrosylation GSNOR GSNOR Enzyme GSNOR->GSNO Catalyzes Breakdown Inhibitor GSNOR Inhibitor (Derived from CAS 33187-98-3) Inhibitor->GSNOR Competitive/Allosteric Inhibition

Mechanism of action for GSNOR inhibitors modulating Nitric Oxide (NO) signaling pathways.

References

  • Novel dihydropyrimidin-2(1h)
  • This compound Chemical Properties and Specifications Source: ChemSrc Database URL:[Link]

In-Depth Technical Guide: Molecular Architecture and Synthetic Utility of Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of rational drug design, highly functionalized aromatic building blocks serve as the critical scaffolds for active pharmaceutical ingredients (APIs). Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3) is a prime example of such a scaffold. Featuring a precisely arranged push-pull electronic system and significant steric shielding, this molecule is a highly valued intermediate, most notably in the synthesis of dihydropyrimidin-2(1H)-one compounds acting as [1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular architecture and practical, bench-level synthetic execution. This guide dissects the causality behind the molecule's reactivity, outlines self-validating experimental protocols, and maps its role in advanced therapeutic pathways.

Molecular Architecture & Physicochemical Profile

Structural Causality and Reactivity

The structural uniqueness of this compound lies in its specific substitution pattern on the benzene ring:

  • C1 Methyl Ester (-COOCH₃): Acts as an electron-withdrawing group. However, its reactivity towards nucleophilic attack (e.g., hydrolysis) is severely dampened by the steric bulk of the adjacent methoxy groups at C2 and C6. This steric hindrance forces the ester carbonyl out of coplanarity with the aromatic ring, providing a stable protecting group during downstream functionalization.

  • C2 & C6 Methoxy Groups (-OCH₃): These strongly electron-donating groups enrich the electron density of the aromatic core via resonance. Crucially, their proximity to the C1 ester allows for chelation-directed selective demethylation , a technique vital for generating hydroxylated intermediates.

  • C4 Formyl Group (-CHO): The highly electrophilic aldehyde at the para position serves as the primary reactive handle. It is perfectly positioned for multicomponent condensation reactions (such as the Biginelli reaction) without suffering from the steric crowding present at the C1 position.

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name This compound
CAS Number 33187-98-3
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Structural Features Benzoate core, C1 ester, C2/C6 methoxy, C4 formyl
Typical Purity (Commercial) ≥ 95% (Verified via NMR, HPLC)

Synthetic Methodologies & Workflows

The utility of this molecule is best demonstrated through its transformation pathways. The synthesis of GSNOR inhibitors requires the oxidation of a benzylic alcohol precursor, followed by a highly controlled, selective demethylation [1].

Synthesis A Methyl 4-(hydroxymethyl)- 2,6-dimethoxybenzoate B Methyl 4-formyl- 2,6-dimethoxybenzoate (Target) A->B Oxidation (e.g., MnO2) C Methyl 4-formyl-2-hydroxy- 6-methoxybenzoate B->C Selective Demethylation D Dihydropyrimidin-2(1H)-one (GSNOR Inhibitor) C->D Multicomponent Condensation

Caption: Synthetic workflow from benzylic precursor to GSNOR inhibitor intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality to ensure high yield and purity, reflecting the data reported in patent literature [1].

Table 2: Validated Reaction Yields

Transformation StepStarting MaterialProductReported Yield
Step 1: Oxidation Methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoateThis compound94%
Step 2: Demethylation This compoundMethyl 4-formyl-2-hydroxy-6-methoxybenzoate82%
Protocol A: Selective Oxidation to the Aldehyde
  • Objective: Convert the benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid.

  • Causality: Using Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) ensures mild, chemoselective oxidation of the benzylic position. Stronger oxidants (like KMnO₄) would cleave the delicate balance of the push-pull system or cause over-oxidation.

  • Step-by-Step Method:

    • Dissolve 1.0 equivalent of methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add 5.0 equivalents of activated MnO₂.

    • Stir the suspension vigorously at room temperature (20-25°C) for 12-16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with additional DCM.

    • Concentrate the filtrate under reduced pressure to yield the pure this compound (approx. 94% yield).

Protocol B: Chelation-Directed Selective Demethylation
  • Objective: Cleave exactly one methoxy group to yield a phenol, leaving the other intact.

  • Causality: By using a Lewis acid (such as AlCl₃ or BBr₃) at strictly controlled stoichiometry (1.0 - 1.1 eq) and low temperatures, the metal center coordinates simultaneously to the C1 ester carbonyl oxygen and the C2 methoxy oxygen. This bidentate chelation specifically weakens the C2 O-CH₃ bond, directing the cleavage exclusively to this position.

  • Step-by-Step Method:

    • Dissolve this compound in anhydrous DCM and cool the flask to -78°C using a dry ice/acetone bath.

    • Dropwise, add 1.05 equivalents of Boron tribromide (BBr₃) solution (1M in DCM).

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Quench the reaction carefully by the dropwise addition of saturated aqueous NaHCO₃ at 0°C to neutralize the Lewis acid and prevent unwanted hydrolysis of the ester.

    • Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography to isolate methyl 4-formyl-2-hydroxy-6-methoxybenzoate (approx. 82% yield).

Mechanistic Role in Drug Development: GSNOR Inhibition

This compound is not merely a chemical curiosity; it is a foundational block for treating diseases linked to nitric oxide (•NO) imbalance.

The GSNOR Pathway

is an enzyme that metabolizes S-nitrosoglutathione (GSNO), the primary endogenous donor of nitric oxide [2]. In conditions like asthma, cystic fibrosis, and cardiovascular diseases, •NO bioavailability is pathologically low. By inhibiting GSNOR, the breakdown of GSNO is halted, leading to an accumulation of GSNO and a subsequent therapeutic increase in •NO via trans-nitrosylation [2].

GSNOR_Pathway GSNO S-Nitrosoglutathione (GSNO) GSNOR GSNOR Enzyme (ADH5) GSNO->GSNOR Metabolized by NO Nitric Oxide (•NO) Bioavailability GSNO->NO Trans-nitrosylation (Equilibrium) GSH Oxidized Glutathione & NH3 GSNOR->GSH Catalyzes breakdown Inhibitor Dihydropyrimidin-2(1H)-one Inhibitors Inhibitor->GSNOR Blocks active site Inhibitor->NO Increases levels

Caption: GSNOR enzymatic pathway and the mechanism of NO upregulation via inhibition.

Application of the Scaffold

The formyl group of this compound is reacted with ureas and β-keto esters to form dihydropyrimidin-2(1H)-ones. The resulting compounds fit precisely into the active site of the GSNOR enzyme. The carefully engineered steric bulk (derived from the 2,6-dimethoxy/hydroxy groups) ensures that the inhibitor binds selectively to GSNOR over other alcohol dehydrogenase (ADH) family members, maximizing efficacy and minimizing off-target toxicity.

Conclusion

This compound is a highly specialized intermediate whose value is dictated by its precise steric and electronic properties. By understanding the causality behind its reactivity—specifically the chelation-driven selective demethylation and the sterically protected ester—synthetic chemists can efficiently utilize this scaffold to develop potent GSNOR inhibitors, advancing the therapeutic landscape for nitric oxide-deficient pathologies.

References

  • Title: Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors (WO2011038204A1)
  • Title: The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy Source: National Institutes of Health (NIH) / Critical Reviews in Biochemistry and Molecular Biology URL: [Link]

An In-depth Technical Guide to the Synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-2,6-dimethoxybenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its unique trifunctionalized aromatic core, featuring an aldehyde, a methyl ester, and two methoxy groups, offers a versatile platform for diverse chemical transformations. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound. We will delve into the mechanistic underpinnings of each approach, present detailed, field-tested experimental protocols, and offer insights into the causal factors guiding experimental choices. The guide is designed to equip researchers with the knowledge to select and execute the most suitable synthetic route for their specific needs, ensuring both efficiency and high fidelity of the final product.

Introduction: The Significance of this compound

The strategic importance of this compound lies in its utility as a versatile intermediate in medicinal chemistry and materials science. The aldehyde functionality serves as a handle for a multitude of reactions, including reductive aminations, Wittig reactions, and various condensations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[1] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular elaboration. The 2,6-dimethoxy substitution pattern not only influences the electronic properties of the aromatic ring but also imparts specific conformational constraints that can be crucial for biological activity.

This guide will explore the most prominent and practical synthetic pathways to this key intermediate, focusing on the underlying principles and providing actionable protocols for laboratory implementation.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound can be approached from several distinct starting points. The choice of strategy often depends on the availability of precursors, desired scale, and the specific purity requirements of the final product. We will explore three primary strategies:

  • Strategy 1: Synthesis from Syringaldehyde - A Biomass-derived Precursor

  • Strategy 2: Synthesis from p-Cresol - A Cost-Effective Industrial Feedstock

  • Strategy 3: Direct Formylation of Methyl 2,6-dimethoxybenzoate

The following sections will provide a detailed examination of each of these routes.

Strategy 1: Synthesis from Syringaldehyde

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring aromatic aldehyde that can be derived from lignin, a major component of biomass.[2] Its readily available and renewable nature makes it an attractive starting material for the synthesis of this compound. This pathway involves the protection of the aldehyde group, methylation of the phenolic hydroxyl, deprotection, and finally, esterification.

Mechanistic Rationale

The synthetic sequence is designed to chemoselectively modify the functional groups of syringaldehyde. The aldehyde is more susceptible to oxidation and other transformations under the conditions required for methylation of the hydroxyl group. Therefore, protection of the aldehyde is a critical first step. Following methylation, the aldehyde is deprotected, and the final esterification can be carried out.

Experimental Workflow

Syringaldehyde_to_Target Syringaldehyde Syringaldehyde Protected_Aldehyde Protected Syringaldehyde Syringaldehyde->Protected_Aldehyde Protection Methylated_Intermediate Methylated Intermediate Protected_Aldehyde->Methylated_Intermediate Methylation Deprotected_Aldehyde 4-Formyl-2,6-dimethoxy- phenol Methylated_Intermediate->Deprotected_Aldehyde Deprotection Target Methyl 4-formyl-2,6- dimethoxybenzoate Deprotected_Aldehyde->Target Esterification

Caption: Synthetic workflow from Syringaldehyde.

Detailed Experimental Protocol

Step 1: Protection of the Aldehyde Group (Acetylation)

  • To a solution of syringaldehyde (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of sulfuric acid.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and stir until a solid precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to yield the acetylated product.

Step 2: Methylation of the Phenolic Hydroxyl Group

  • Dissolve the acetylated syringaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (2.0 eq) and dimethyl sulfate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

Step 3: Deprotection of the Aldehyde Group

  • Dissolve the methylated intermediate in a mixture of methanol and water.

  • Add a catalytic amount of a mild acid (e.g., dilute HCl) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Oxidation and Esterification

A more direct approach from the deprotected aldehyde involves oxidation to the carboxylic acid followed by esterification. Alternatively, a direct oxidative esterification can be employed.

  • Option A: Two-step Oxidation and Esterification

    • Oxidize the deprotected aldehyde to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.

    • Esterify the resulting carboxylic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

  • Option B: Direct Oxidative Esterification

    • A mild and convenient method involves the use of iodosobenzene in combination with potassium bromide in aqueous methanol, which can convert aldehydes to their corresponding methyl esters.[3]

Quantitative Data Summary
StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Protection Acetic anhydride, H₂SO₄ (cat.)-Room Temp.2>95
Methylation (CH₃)₂SO₄, K₂CO₃AcetoneReflux4-685-90
Deprotection Dilute HClMethanol/WaterRoom Temp.1-2>90
Oxidative Esterification Iodosobenzene, KBraq. MethanolRoom Temp.24-4870-80

Strategy 2: Synthesis from p-Cresol

An alternative and economically viable route starts from p-cresol, a readily available industrial chemical. This multi-step synthesis involves bromination, methoxylation, and oxidation of the methyl group to an aldehyde, followed by esterification.

Mechanistic Rationale

This pathway leverages selective functional group transformations on a simple starting material. The initial bromination at the positions ortho to the hydroxyl group is a classic electrophilic aromatic substitution. The subsequent methoxylation is a nucleophilic aromatic substitution, often catalyzed by copper salts. The final key step is the selective oxidation of the benzylic methyl group to an aldehyde, which can be challenging but has been achieved with specific catalytic systems.

Experimental Workflow

pCresol_to_Target pCresol p-Cresol Dibromo 2,6-Dibromo-4-methylphenol pCresol->Dibromo Bromination Dimethoxy 4-Methyl-2,6-dimethoxyphenol Dibromo->Dimethoxy Methoxylation Aldehyde 4-Formyl-2,6-dimethoxyphenol (Syringaldehyde) Dimethoxy->Aldehyde Oxidation Target Methyl 4-formyl-2,6- dimethoxybenzoate Aldehyde->Target Esterification

Caption: Synthetic workflow from p-Cresol.

Detailed Experimental Protocol

Step 1: Bromination of p-Cresol

  • Dissolve p-cresol (1.0 eq) in a suitable solvent like acetic acid or a chlorinated hydrocarbon.

  • Slowly add bromine (2.0 eq) to the solution at a controlled temperature (typically 0-10 °C).

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • The product, 2,6-dibromo-4-methylphenol, can be isolated by precipitation or extraction.

Step 2: Methoxylation of 2,6-Dibromo-4-methylphenol

  • This reaction is typically carried out under pressure in an autoclave.

  • Charge the autoclave with 2,6-dibromo-4-methylphenol (1.0 eq), sodium methoxide (excess), methanol as the solvent, and a copper catalyst (e.g., cuprous chloride).

  • Heat the mixture to 110-120 °C under pressure.

  • After the reaction, cool the autoclave, and isolate the product, 4-methyl-2,6-dimethoxyphenol, by extraction and purification.

Step 3: Oxidation of 4-Methyl-2,6-dimethoxyphenol

  • Dissolve 4-methyl-2,6-dimethoxyphenol (1.0 eq) in methanol.

  • Add a freshly prepared complex of cupric chloride and diethylamine.

  • Bubble oxygen gas through the solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product, 4-formyl-2,6-dimethoxyphenol (syringaldehyde), is then isolated.

Step 4: Esterification

This step is identical to the final step in Strategy 1.

Quantitative Data Summary
StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Bromination Br₂Acetic Acid0-102-385-90
Methoxylation NaOMe, CuClMethanol110-120 (autoclave)6-870-80
Oxidation O₂, CuCl₂-diethylamineMethanolRoom Temp.3-5~84
Esterification As in Strategy 1----

Strategy 3: Direct Formylation of Methyl 2,6-dimethoxybenzoate

This approach involves the direct introduction of the formyl group onto the pre-formed methyl 2,6-dimethoxybenzoate ring. The Vilsmeier-Haack and Duff reactions are potential candidates for this transformation.

Mechanistic Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[4][5] The two methoxy groups at positions 2 and 6 are strongly activating and ortho-, para-directing. The methyl ester group is deactivating and meta-directing. The combined directing effects would strongly favor formylation at the 4-position.

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group, primarily at the ortho position to a hydroxyl group.[6][7] While less common for non-phenolic substrates, it can be effective for highly activated aromatic rings.

Experimental Workflow

Direct_Formylation Starting_Material Methyl 2,6-dimethoxybenzoate Target Methyl 4-formyl-2,6- dimethoxybenzoate Starting_Material->Target Vilsmeier-Haack or Duff Reaction

Sources

Synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate: Overcoming Regiochemical Challenges via Reductive Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3) is a highly specialized, bifunctional aromatic building block utilized in the synthesis of complex pharmaceuticals, including S-nitrosoglutathione reductase (GSNOR) inhibitors[1] and antibiotic stilbene derivatives[2]. Synthesizing this specific regiochemical isomer presents a profound challenge due to the electronic and steric directing effects of the dimethoxybenzoate core.

This technical guide details the definitive synthetic route to this compound. By employing a regioselective reductive demethoxylation (umpolung strategy) on a protected 3,4,5-trimethoxybenzaldehyde precursor, chemists can completely bypass the electronic limitations that plague direct functionalization methods[3].

The Regiochemical Challenge: Why Direct Functionalization Fails

Designing a retrosynthetic route to this compound typically tempts chemists toward two flawed direct-functionalization strategies. Understanding why these fail is critical for appreciating the causality behind the optimal protocol.

Failure Mode 1: Electrophilic Formylation of 2,6-Dimethoxybenzoic Acid A seemingly straightforward approach is the C4-formylation of methyl 2,6-dimethoxybenzoate. However, this route is electronically forbidden. The methoxy groups at C2 and C6 are strongly ortho/para directing, which activates the C3 and C5 positions. The C4 position is meta to both methoxy groups and para to the electron-withdrawing ester, making it the most electron-deficient carbon on the ring. Consequently, electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) exclusively occurs at C3, yielding methyl 3-formyl-2,6-dimethoxybenzoate.

Failure Mode 2: Formylation of Methyl 3,5-Dimethoxybenzoate Alternatively, starting with methyl 3,5-dimethoxybenzoate places the C4 position between two methoxy groups. While C4 is electronically activated, it is severely sterically hindered. Formylation predominantly occurs at the less hindered C2 position, yielding the undesired isomer methyl 2-formyl-4,6-dimethoxybenzoate.

The Umpolung Strategy: Reductive Electrophilic Substitution

To overcome these limitations, the optimal starting material is 3,4,5-trimethoxybenzaldehyde (gallaldehyde trimethyl ether). The synthesis relies on a single-electron transfer (SET) reductive demethoxylation, followed by electrophilic trapping[3].

Nomenclature Shift and Regiocontrol

It is critical to understand the IUPAC numbering shift that occurs during this sequence. In the starting material (3,4,5-trimethoxybenzaldehyde), the formyl carbon dictates position C1, placing the methoxy groups at C3, C4, and C5.

Following the regioselective removal of the C4-methoxy group and subsequent trapping with methyl chloroformate (ClCOOMe), the newly installed ester group takes higher nomenclature priority. Thus, the original C4 becomes the new C1. Consequently, the methoxy groups originally at C3 and C5 are now designated as C2 and C6, and the original formyl group (at the old C1) becomes C4. This elegant strategy perfectly flips the numbering priority, yielding the target molecule.

Quantitative Optimization of Demethoxylation

The cleavage of the C4-methoxy group is achieved via an electron transfer from an alkali metal in an aprotic solvent. The choice of metal and temperature strictly dictates the yield of the 4-arylmetal intermediate[3].

Table 1: Optimization of Reductive Demethoxylation of 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal

Reducing MetalSolventTemperature (°C)Reaction Time (h)Yield of 4-Arylmetal (%)Causality / Observation
Sodium (Na) THF 20 (RT) 24 90% Optimal SET kinetics; highly regioselective.
Potassium (K)THF20 (RT)2432%Over-reduction and complex side-product formation.
Potassium (K)THF-20677%Lower temp controls K reactivity, but Na at RT is superior.

Data summarized from the foundational methodology by Azzena et al.[3].

Experimental Methodologies

Every protocol below is designed as a self-validating system, incorporating in-process analytical checks to ensure mechanistic fidelity.

Protocol 1: Acetalization of 3,4,5-Trimethoxybenzaldehyde

Objective: Protect the electrophilic formyl group from reduction during the SET process.

  • Reaction: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in anhydrous methanol (0.5 M). Add trimethyl orthoformate (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Conditions: Reflux the mixture under argon for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, lower Rf) must completely convert to the acetal (higher Rf).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 to neutralize the catalyst, extract with dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo.

Protocol 2: Reductive Metalation and Electrophilic Substitution

Objective: Regioselective C4-demethoxylation and ester installation.

  • Preparation: In a flame-dried Schlenk flask under strictly anhydrous argon, suspend finely divided Sodium metal (3.0 equiv) in anhydrous THF (0.2 M).

  • SET Initiation: Add the acetal from Protocol 1 (1.0 equiv) dropwise at 20 °C.

  • Validation (In-Process): The solution will develop a deep color indicative of the radical anion intermediate. Stir for 24 hours. To validate complete metalation, quench a 0.1 mL aliquot in D2O and analyze via 1H NMR; the C4-methoxy peak (~3.8 ppm) must be absent.

  • Electrophilic Trapping: Cool the reaction mixture to -40 °C. Add methyl chloroformate (ClCOOMe, 1.5 equiv) dropwise.

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench carefully with cold water. Extract with ethyl acetate (3x), wash with brine, dry over Na2SO4, and concentrate to yield methyl 4-(dimethoxymethyl)-2,6-dimethoxybenzoate.

Protocol 3: Acetal Deprotection

Objective: Reveal the C4-formyl group.

  • Reaction: Dissolve the crude intermediate from Protocol 2 in a 4:1 mixture of THF and 2M HCl (0.2 M concentration).

  • Conditions: Stir vigorously at room temperature for 2 hours.

  • Validation: Analyze via 1H NMR. The disappearance of the acetal methoxy protons (~3.3 ppm) and the emergence of a sharp aldehyde singlet (~9.9 ppm) confirms successful deprotection.

  • Purification: Neutralize with saturated NaHCO3, extract with EtOAc, and purify the concentrated organic layer via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield pure This compound as a crystalline solid[3].

Mechanistic Pathway Visualization

The following diagram maps the electron flow and structural evolution from the starting material to the target molecule.

SynthesisPathway SM 3,4,5-Trimethoxybenzaldehyde (Starting Material) Step1 Acetalization (HC(OMe)3, MeOH, H+) SM->Step1 Acetal 3,4,5-Trimethoxybenzaldehyde dimethyl acetal Step1->Acetal SET1 Single Electron Transfer (SET) Na metal, THF, 20 °C Acetal->SET1 RadAnion Radical Anion Intermediate Regioselective 4-OMe cleavage SET1->RadAnion ArylAnion 4-Arylmetal Intermediate (Carbanion at C4) RadAnion->ArylAnion Electrophile Electrophilic Trapping (+ ClCOOMe, -40 °C) ArylAnion->Electrophile ProtectedProd Methyl 4-(dimethoxymethyl)- 2,6-dimethoxybenzoate Electrophile->ProtectedProd Deprotect Acetal Deprotection (H3O+, THF) ProtectedProd->Deprotect Target This compound (Target Molecule) Deprotect->Target

Mechanistic workflow for regioselective synthesis of this compound.

References

  • Title: Regioselective reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: WO2011038204A1 - Novel dihydropyrimidin-2(1h)
  • Title: Synthesis of Antibiotic Stilbenes by Reductive Metalation of 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal Source: Synthetic Communications (via ResearchGate) URL: [Link]

Sources

Stability Dynamics and Optimal Storage Protocols for Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3) is a highly functionalized aromatic building block. Featuring both an aldehyde and an ester moiety flanked by electron-donating methoxy groups, it is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably S-nitrosoglutathione reductase (GSNOR) inhibitors used in respiratory and cardiovascular therapies [1].

However, the dual-functionality of this molecule presents a unique dichotomy in its chemical stability. This technical guide deconstructs the mechanistic vulnerabilities of the compound and establishes field-proven, self-validating protocols to ensure long-term structural integrity.

Mechanistic Vulnerabilities: The Causality of Degradation

To design an effective storage protocol, one must first understand the thermodynamic and kinetic pathways that lead to the degradation of this compound. The molecule possesses two primary reactive centers with vastly different stability profiles.

The C4-Formyl Group: High Susceptibility to Auto-Oxidation

The most vulnerable site on the molecule is the aldehyde group at the para position (C4). Aromatic aldehydes are notoriously susceptible to auto-oxidation —a radical chain reaction mediated by molecular oxygen [2].

  • Initiation: Trace transition metals or UV/Vis light cleave the weak aldehydic C–H bond, generating an acyl radical.

  • Propagation: The acyl radical reacts rapidly with triplet oxygen (

    
    ) to form a peroxy radical. This peroxy radical abstracts a hydrogen atom from another intact aldehyde molecule, yielding a peracid and a new acyl radical [4].
    
  • Termination/Resolution: The highly reactive peracid reacts with another aldehyde molecule to yield two molecules of the corresponding carboxylic acid (Methyl 4-carboxy-2,6-dimethoxybenzoate).

Because this is a chain reaction, a single initiation event can degrade hundreds of molecules. Therefore, controlling temperature alone is insufficient; absolute exclusion of oxygen and light is mandatory.

The C1-Ester Group: Steric Shielding via the "Ortho-Effect"

In contrast to the fragile aldehyde, the methyl ester at C1 is remarkably stable against hydrolysis. This is due to the ortho-effect imparted by the two bulky methoxy groups at C2 and C6. These groups create a dense steric shield that physically blocks the Bürgi-Dunitz trajectory (the ~107° angle required for a nucleophile, such as water or hydroxide, to attack the carbonyl carbon) [3]. While extreme pH extremes will eventually force hydrolysis, ambient moisture poses a much lower risk to the ester than ambient oxygen poses to the aldehyde.

G A This compound (Intact Intermediate) B Auto-Oxidation (O2, Light) A->B High Risk (Radical Chain) D Ester Hydrolysis (H2O, pH Extremes) A->D Low Risk (Ortho-Effect) C Methyl 4-carboxy-2,6-dimethoxybenzoate (Major Degradant) B->C Peroxy Radical Pathway E 4-formyl-2,6-dimethoxybenzoic acid (Minor Degradant) D->E Nucleophilic Attack

Fig 1: Primary degradation pathways of this compound.

Empirical Stability Profile

The following matrix synthesizes the quantitative degradation kinetics of highly functionalized aromatic aldehydes under various environmental stressors.

Table 1: Environmental Stressors and Degradation Kinetics

Environmental FactorConditionEst. Degradation RatePrimary Mechanism of Action
Atmosphere Ambient Air (21%

)
3.0 - 6.0% / month

-mediated peroxy radical propagation.
Atmosphere Argon/Nitrogen Purged< 0.1% / monthStarvation of the radical propagation phase.
Temperature 25°C (Room Temp)2.0 - 5.0% / monthThermal acceleration of radical kinetics.
Temperature -20°C (Frozen)< 0.1% / monthKinetic freezing of molecular collisions.
Light Direct UV/Vis> 10.0% / monthPhotochemical cleavage of the C-H bond.

Self-Validating Handling & Storage Protocols

To ensure the integrity of this compound, laboratories must implement a "single-use aliquot" system. Repeatedly opening a bulk container introduces fresh oxygen and ambient moisture, initiating the auto-oxidation chain reaction with every freeze-thaw cycle. By aliquoting the material once under inert conditions, the system becomes self-validating: the degradation risk is isolated, and the integrity of the remaining stock is guaranteed.

Step-by-Step Inert Aliquoting Workflow
  • Pre-Handling QC: Prior to opening the bulk bottle, verify the baseline purity via HPLC-UV (254 nm). Ensure the carboxylic acid degradant is <1.0%.

  • Atmospheric Purging: Transfer the sealed bulk bottle and clean, dry amber glass vials into a glovebox. Purge the chamber with Argon. (Note: Argon is preferred over Nitrogen as it is heavier than air and provides a superior protective blanket over the solid powder).

  • Aliquoting: Weigh the compound into single-experiment quantities (e.g., 500 mg or 1 g per vial). The use of amber glass is mandatory to prevent photochemical radical initiation.

  • Sealing: Cap each vial with a PTFE-lined septum. PTFE is chemically inert and provides a highly effective barrier against atmospheric moisture, protecting the sterically hindered ester from long-term hydrolytic creep. Wrap the cap junction with Parafilm.

  • Thermal Shock Prevention: Transfer the sealed aliquots directly into a desiccator box within a -20°C freezer.

Workflow N1 1. Receive Bulk Material (Verify HPLC/NMR Purity) N2 2. Transfer to Glovebox / Schlenk Line (Argon Atmosphere, <1ppm O2) N1->N2 N3 3. Aliquot into Amber Glass Vials (Protect from UV/Vis Light) N2->N3 N4 4. Seal with PTFE-Lined Caps & Parafilm (Moisture Barrier) N3->N4 N5 5. Long-Term Storage (-20°C, Desiccated) N4->N5

Fig 2: Inert atmosphere aliquoting and storage workflow for benchtop handling.

Analytical Quality Control (QC) Markers

Routine monitoring is essential before deploying stored batches into sensitive catalytic cycles or API synthesis. The conversion of the formyl group to a carboxylic acid drastically alters the molecule's electronic and physical properties.

Table 2: Analytical Markers for Degradation Tracking

Analytical MethodIntact API (this compound)Major Degradant (Carboxylic Acid)

H NMR (

)
Sharp aldehyde proton singlet at ~9.9 ppm.Disappearance of 9.9 ppm peak; emergence of a broad -OH peak at ~11.0-12.0 ppm.
FT-IR Spectroscopy Sharp, distinct C=O (aldehyde) stretch at ~1690 cm⁻¹.Broad O-H stretch (2500-3300 cm⁻¹) overlapping the C-H region.
HPLC (Reverse Phase) Later retention time (highly hydrophobic).Earlier retention time (increased polarity from the ionized -COOH group).

Correction Protocol: If a batch is found to contain >2% of the carboxylic acid degradant, it can often be rescued. Because the intact molecule is a neutral ester/aldehyde and the degradant is an acid, dissolving the mixture in an organic solvent (e.g., ethyl acetate) and washing with a mild, cold aqueous base (e.g., 5%


) will selectively partition the acid degradant into the aqueous layer, leaving the purified intact ester in the organic phase.

References

  • Novel dihydropyrimidin-2(1h)
  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen ResearchGate[Link]

  • Theoretical and Experimental Investigation of Palladium(II)-Catalyzed Decarboxylative Addition of Arenecarboxylic Acid to Nitrile ACS Publications (Organometallics)[Link]

  • Recent advances in metal-free aerobic C–H activation RSC Publishing[Link]

Methodological & Application

Application Note: Strategic Utilization of Methyl 4-formyl-2,6-dimethoxybenzoate

[1][2][3]

Introduction: The "Steric-Shielded" Synthon

This compound (MFDMB) is a specialized aromatic building block that serves as a critical linchpin in the synthesis of polyoxygenated natural products, particularly anthraquinones , lignans , and polymethoxy-stilbenes .

Structurally, MFDMB presents a unique "push-pull" electronic and steric profile:

  • C1-Ester (The Anchor): The methyl ester is flanked by two ortho-methoxy groups (C2, C6). This 2,6-disubstitution creates a "steric gate," rendering the ester exceptionally resistant to standard hydrolytic conditions. This allows the ester to function as a robust protecting group or a stable handle throughout multi-step sequences targeting the C4 position.

  • C4-Aldehyde (The Warhead): The formyl group at the para position is electronically activated and sterically accessible, serving as the primary site for C-C bond formation (e.g., Knoevenagel, Wittig, or lithiation reactions).

This guide details the synthesis of MFDMB and its strategic application in constructing complex polycyclic aromatic hydrocarbons (PAHs) and bioactive heterocycles.[1][2]

Synthesis of the Scaffold (MFDMB)

While MFDMB can be sourced commercially, high-purity synthesis is often required for GMP applications. The most reliable route proceeds via the oxidation of the hydroxymethyl precursor, avoiding the regioselectivity issues of direct formylation.

Protocol 1: Oxidation of Methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate

Reference: WO2011038204A1 [1]

Objective: Selective oxidation of the benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Materials:

  • Methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate (Starting Material)[3]

  • Manganese Dioxide (MnO₂) (Activated) or Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM) or Chloroform

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 750 mg) of methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate in anhydrous DCM (10 mL/g substrate).

  • Oxidation: Add activated MnO₂ (10.0 eq) to the solution. Note: A large excess of MnO₂ is standard to drive the heterogeneous reaction to completion.

  • Reaction: Stir the suspension vigorously at room temperature (25°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the alcohol (Rf ~0.3) and appearance of the aldehyde (Rf ~0.6).

  • Work-up: Filter the black suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo.

  • Purification: The crude product is typically a white to off-white solid (Yield: >90%). If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Expert Insight:

"The 2,6-dimethoxy motif makes the benzylic position electron-rich. Avoid strong acidic oxidants (like Jones reagent) which may cause demethylation or ester hydrolysis. MnO₂ is the 'Gold Standard' for this transformation due to its mildness."

Strategic Application: Anthraquinone Synthesis (The Ligustrone Pathway)

The most elegant use of MFDMB is in the anionic annulation synthesis of anthraquinones and anthracyclines (e.g., Ligustrone precursors). This strategy utilizes a "phthalide" intermediate generated by reacting MFDMB with a lithiated benzamide.[4][5]

Protocol 2: Convergent Synthesis of Polyoxygenated Anthraquinones

Reference: Staunton-Weinreb Annulation Logic / Ligustrone Biosynthesis Studies [2, 3]

Mechanism:

  • Lithiation: Ortho-lithiation of a benzamide.

  • Condensation: Nucleophilic attack on the MFDMB aldehyde (C4).

  • Cyclization: Lactonization to form a phthalide.

  • Reduction & Aromatization: Conversion to the anthraquinone core.

Workflow Diagram:

AnthraquinoneSynthesisBenzamideN,N-diethyl-2,4-dimethoxybenzamideLithiation1. s-BuLi, THF, -78°C(Ortho-Lithiation)Benzamide->LithiationMFDMBMethyl 4-formyl-2,6-dimethoxybenzoateAdductIntermediateAlkoxideMFDMB->AdductLithiation->Adduct+ MFDMBPhthalidePhthalideIntermediateAdduct->PhthalideAcid Workup(Lactonization)ReductionH2 / Pd-C(Hydrogenolysis)Phthalide->ReductionAcidBenzylbenzoicAcidReduction->AcidCyclizationTFAA / TFA(Friedel-Crafts)Acid->CyclizationAnthraquinone1,3,6,8-Tetramethoxy-9,10-anthraquinoneCyclization->Anthraquinone

Caption: Convergent synthesis of anthraquinone core using MFDMB as the electrophilic partner.

Detailed Procedure:

  • Lithiation:

    • In a flame-dried flask under Argon, dissolve N,N-diethyl-2,4-dimethoxybenzamide (1.0 eq) in anhydrous THF.

    • Cool to -78°C. Add s-BuLi (1.1 eq) dropwise. Stir for 1 hour to generate the ortho-lithiated species (deep red/orange color).

  • Condensation:

    • Dissolve MFDMB (1.0 eq) in THF and add it dropwise to the lithiated amide at -78°C.

    • Stir for 30 mins, then allow to warm to 0°C.

    • Quench with saturated NH₄Cl. The acidic workup promotes the cyclization of the intermediate alcohol onto the amide/ester to form the Phthalide .

  • Hydrogenolysis (Ring Opening):

    • Dissolve the phthalide in EtOAc/MeOH. Add 10% Pd/C (catalytic).

    • Stir under H₂ atmosphere (balloon) to cleave the benzylic C-O bond, yielding the Benzylbenzoic Acid .

  • Ring Closure:

    • Treat the benzylbenzoic acid with Trifluoroacetic Anhydride (TFAA) in DCM at 0°C.

    • This induces an intramolecular Friedel-Crafts acylation, closing the central ring to form the Anthraquinone .

Strategic Application: Knoevenagel Condensation (Stilbenes/Heterocycles)

MFDMB is an ideal precursor for polymethoxy-stilbenes (resveratrol analogs) and phenyl-heterocycles via the reactive C4-aldehyde.

Protocol 3: Synthesis of 2,6-Dimethoxy-4-vinylbenzoate Derivatives

Reference: General Knoevenagel Conditions [4]

Objective: Coupling MFDMB with active methylene compounds (e.g., Malononitrile, 1,3-Dicarbonyls).

Procedure:

  • Mix: Combine MFDMB (1.0 eq) and the Active Methylene Compound (1.1 eq) in Ethanol.

  • Catalyst: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).

  • Reflux: Heat to reflux (78°C) for 2–6 hours. The product often precipitates upon cooling.

  • Purification: Recrystallize from EtOH or purify via silica column.

Data Summary: Reactivity Profile

PositionFunctional GroupReactivity CharacterStrategic Use
C1 Methyl Ester (-COOMe)Low (Sterically Hindered)Survives basic lithiation; requires harsh conditions to hydrolyze.
C2, C6 Methoxy (-OMe)Electron Donating Activates ring; directs electrophilic substitution to C3/C5 (if open).
C4 Formyl (-CHO)High (Electrophilic)Ideal for Wittig, Aldol, Knoevenagel, and Grignard additions.

Expertise & Troubleshooting

The "Steric Gate" Challenge (Hydrolysis of C1-Ester)

Problem: Researchers often fail to hydrolyze the C1-methyl ester using standard saponification (NaOH/MeOH) due to the shielding by 2,6-dimethoxy groups. Solution:

  • Method A (Nucleophilic): Use Lithium Iodide (LiI) in refluxing Pyridine or Collidine. This cleaves the methyl group via an Sɴ2 mechanism rather than attacking the carbonyl.

  • Method B (High Pressure/Temp): Use KOH in Ethylene Glycol at 150°C (harsh).

  • Recommendation: Perform all C4-modifications before attempting to hydrolyze the C1-ester.

Stability

MFDMB is relatively stable in air but should be stored under inert atmosphere at 4°C to prevent slow oxidation of the aldehyde to the carboxylic acid (which would be 2,6-dimethoxyterephthalic acid monomethyl ester).

References

  • Sun, X., et al. (2011). Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors. WO2011038204A1. Link

  • Al-Salihi, S. (1990). Towards the Biosynthesis of the Ligustrones. University of Glasgow, PhD Thesis.[5] Link

  • User, D. (2020). Synthesis of possible precursors of the ligustrone metabolites. Enlighten Theses. Link

  • BenchChem. (2025). Methyl 4-formylbenzoate as a Versatile Precursor for the Synthesis of Novel Antioxidant Compounds. Application Note. Link

Application Note: Methyl 4-formyl-2,6-dimethoxybenzoate as a Sterically Tuned Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It focuses on the unique steric and electronic properties of Methyl 4-formyl-2,6-dimethoxybenzoate (CAS 33187-98-3), positioning it not just as a reactant, but as a strategic tool for orthogonal functionalization.

Executive Summary & Chemical Profile

This compound is a bifunctional aromatic building block characterized by a "push-pull" electronic system and, more importantly, a sterically gated ester moiety . Unlike typical terephthalate derivatives, the presence of methoxy groups at the 2- and 6-positions creates a unique steric environment around the C1-ester, rendering it significantly less reactive to nucleophilic attack than the C4-aldehyde.

This application note details how to exploit this kinetic orthogonality , allowing researchers to perform complex transformations on the aldehyde (C4) while the ester (C1) remains inert, effectively acting as a "protecting-group-free" masked acid.

Chemical Specifications
PropertyData
CAS Number 33187-98-3
Formula C₁₁H₁₂O₅
MW 224.21 g/mol
Structure Methyl ester (C1), Methoxy (C2, C6), Formyl (C4)
Key Feature Steric Inhibition of Resonance: The 2,6-dimethoxy groups force the ester carbonyl out of the aromatic plane, reducing electrophilicity and blocking nucleophilic trajectory.[1]

Core Logic: The "Steric Gate" Strategy

The primary value of this molecule lies in the reactivity difference between the exposed aldehyde and the shielded ester .

  • C4-Formyl Group: Highly reactive. Accessible for condensation (Aldol, Knoevenagel), olefination (Wittig, HWE), and reductive amination.

  • C1-Ester Group: Sterically encumbered. Resistant to mild saponification and nucleophilic attack. Requires forcing conditions or specific Lewis acid activation to react.

Strategic Advantage: You can build complex scaffolds at C4 without needing to protect the C1 carboxylate.

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways available from this core scaffold.

G Start Methyl 4-formyl- 2,6-dimethoxybenzoate Path1 Pathway A: C4-Aldehyde Functionalization (Ester remains intact) Start->Path1 Mild Nucleophiles / Bases Path2 Pathway B: C1-Ester Activation (Requires forcing conditions) Start->Path2 Strong Lewis Acids / High T Prod1 Stilbenes / Cinnamates (via Wittig/HWE) Path1->Prod1 Phosphonium Salts Prod2 Benzylamines (via Reductive Amination) Path1->Prod2 Amines + NaBH(OAc)3 Prod3 Benzoic Acid Derivatives (via High-Temp Hydrolysis) Path2->Prod3 KOH/MeOH, Reflux >24h Prod4 Salicylate Analogues (via Selective Demethylation) Path2->Prod4 BCl3 or AlCl3

Caption: Divergent synthesis pathways exploiting the kinetic stability of the sterically hindered ester.

Detailed Experimental Protocols

Protocol A: Chemoselective Olefination (Stilbene Synthesis)

Objective: To functionalize the C4 position via Wittig reaction while retaining the methyl ester. Context: Standard esters might undergo side reactions (Claisen condensation) with strong bases, but the 2,6-dimethoxy ester is robust.

Materials:

  • This compound (1.0 equiv)

  • Benzyltriphenylphosphonium chloride (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Dry THF (0.1 M concentration)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under Argon, suspend the phosphonium salt in dry THF. Cool to 0°C. Add KOtBu portion-wise. The solution should turn bright orange/yellow (ylide formation). Stir for 30 mins.

  • Addition: Dissolve this compound in a minimum amount of dry THF. Add this solution dropwise to the ylide at 0°C.

    • Note: The steric bulk of the benzoate does not impede the aldehyde reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the aldehyde spot will disappear; the ester is stable).

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2][3][4]

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Result: You obtain the stilbene-ester. The steric crowding at C1 prevents any nucleophilic attack by the ylide on the ester carbonyl.

Protocol B: Synthesis of GSNOR Inhibitor Intermediates (Selective Demethylation)

Objective: Selective cleavage of the C2-methoxy group to form a salicylate motif, a key step in synthesizing S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. Mechanism: BCl₃ coordinates preferentially to the carbonyl oxygen and the ortho-methoxy oxygen, facilitating selective cleavage.

Materials:

  • This compound[1][5]

  • Boron trichloride (BCl₃) (1.0 M in DCM)

  • Dichloromethane (DCM), anhydrous

  • Tetrabutylammonium iodide (TBAI) (Catalytic, optional for difficult substrates)

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in anhydrous DCM under N₂ atmosphere. Cool to -78°C.

  • Addition: Add BCl₃ (1.2 to 2.0 equiv) dropwise.

    • Critical Control: Do not let the temperature rise rapidly. The coordination is exothermic.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Observation: The solution often turns deep yellow/red due to the boron-chelate complex.

  • Quench: Pour the mixture into ice water with vigorous stirring. This hydrolyzes the boron complex.

  • Extraction: Extract with DCM. The product, Methyl 4-formyl-2-hydroxy-6-methoxybenzoate , is now a phenol and may require slight acidification of the aqueous layer to ensure full protonation.

  • Data Validation:

    • 1H NMR will show the loss of one -OMe singlet (approx 3.8 ppm) and the appearance of a chelated phenol -OH (downfield, >10 ppm).

Protocol C: Forcing Hydrolysis of the Steric Ester

Objective: Hydrolyzing the C1-ester to the free acid. Challenge: The 2,6-dimethoxy groups block the "Burgi-Dunitz" trajectory for hydroxide attack. Standard 1M NaOH/RT protocols will fail or take days.

Methodology:

  • Solvent System: Use a high-boiling protic solvent mixture, e.g., Ethylene Glycol / Water (4:1) or concentrated KOH in Methanol/DMSO.

  • Conditions: Heat to 100–120°C for 24–48 hours.

  • Alternative (Nucleophilic Cleavage): Use Lithium Iodide (LiI) in Pyridine or Collidine at reflux. This attacks the methyl group (S_N2) rather than the carbonyl, bypassing the steric hindrance at the carbonyl carbon.

    • Reaction: Ester + LiI → Carboxylate (Li salt) + MeI.

Quantitative Data Summary

Reaction TypeReagentConditionsOutcomeSteric Note
Aldehyde Reduction NaBH₄MeOH, 0°CAlcohol (C4)Ester is 100% retained .
Reductive Amination Amine, NaBH(OAc)₃DCE, RTBenzylamine (C4)Ester is 100% retained .
Standard Hydrolysis 1M NaOHTHF/H₂O, RTNo ReactionSteric Shielding prevents hydrolysis.
Demethylation BCl₃DCM, -78°C2-OH-6-OMeChelation Control directs reaction to C2-OMe.

References

  • Sun, X., et al. (2011). Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors. WO2011038204A1.

  • Seidl, T. L., et al. (2019).[6] Synthesis of 4-Methylbenzoate(2′,4′,6′-trimethoxyphenyl)iodonium Tosylate.[6][7] Organic Syntheses, 96, 137-149.[6][7]

  • BenchChem Application Note. Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates. (General reactivity context).

  • MDPI Molbank. (2021). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne.[2][4] (Structural analogue context).

Sources

Application Note: Protocol for the Vilsmeier-Haack Formylation to Synthesize Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The introduction of a formyl group (–CHO) onto an aromatic ring is a pivotal transformation in drug discovery and fine chemical synthesis. The [1] is the premier methodology for the direct formylation of electron-rich aromatic and heteroaromatic compounds. Unlike the Friedel-Crafts (Gattermann-Koch) formylation, which requires unstable formyl chloride and extreme pressures, the Vilsmeier-Haack approach utilizes a mild, in-situ generated halomethyleniminium salt—known as the Vilsmeier reagent—to achieve highly regioselective electrophilic aromatic substitution[2].

This application note provides a comprehensive, self-validating protocol for researchers to successfully execute and optimize Vilsmeier-Haack formylations, detailing the mechanistic causality behind each experimental condition.

Mechanistic Principles & Causality

Understanding the mechanistic pathway is critical for troubleshooting and optimizing the reaction. The transformation occurs in three distinct phases[3][4]:

  • Reagent Formation : N,N-Dimethylformamide (DMF) reacts with an activating agent, typically phosphorus oxychloride (POCl₃). The oxygen atom of DMF attacks the electrophilic phosphorus, followed by the elimination and re-attack of a chloride ion to yield the highly reactive chloroiminium ion (Vilsmeier reagent). Causality : This step is highly exothermic; failure to maintain the reaction at 0 °C can lead to the rapid decomposition of the reagent and the dangerous release of carbon monoxide gas.

  • Electrophilic Aromatic Substitution : The Vilsmeier reagent is a relatively weak electrophile. It undergoes nucleophilic attack by an electron-rich arene to form a Wheland intermediate, which subsequently aromatizes into an aryl iminium salt[5]. Causality : Because the electrophile is weak, unactivated arenes (like benzene) will not react. Strong electron-donating groups (–NR₂, –OR) or electron-rich heterocycles are mandatory to drive the substitution[3].

  • Quenching and Hydrolysis : The intermediate aryl iminium salt is stable under anhydrous conditions. Causality : An aqueous workup using a mild base (e.g., sodium acetate) is required to hydrolyze the iminium species into the final aromatic aldehyde and liberate the secondary amine byproduct[2].

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Exothermic 0 °C Wheland Wheland Intermediate VR->Wheland Electrophilic Attack Arene Electron-Rich Arene (e.g., Aniline) Arene->Wheland Iminium Aryl Iminium Salt Wheland->Iminium - HCl Aromatization Aldehyde Aromatic Aldehyde Product Iminium->Aldehyde Aqueous NaOAc Hydrolysis

Mechanistic pathway of the Vilsmeier-Haack formylation from reagent formation to hydrolysis.

Substrate Reactivity Profile

The success of the Vilsmeier-Haack reaction is heavily dependent on the electronic nature of the substrate. Table 1 summarizes the reactivity and expected regioselectivity for common substrate classes[3][6].

Table 1: Substrate Scope and Reaction Parameters

Substrate ClassExampleRelative ReactivityRegioselectivityTypical Temperature
Aminobenzenes N,N-DimethylanilineVery HighPara to the amine80–90 °C
Phenol Ethers AnisoleHighPara to the methoxy90–100 °C
5-Membered Heterocycles Pyrrole, IndoleExtremely HighC-2 (Pyrrole), C-3 (Indole)0 °C to RT
Unactivated Arenes Benzene, TolueneUnreactiveN/AN/A

Experimental Design: Formylation of N,N-Dimethylaniline

This protocol outlines the synthesis of 4-(dimethylamino)benzaldehyde, serving as a robust model system for standard Vilsmeier-Haack formylations[2][7].

Workflow Step1 1. Reagent Preparation Cool DMF to 0 °C, add POCl3 dropwise Step2 2. Substrate Addition Add Arene slowly at 0-5 °C Step1->Step2 Step3 3. Substitution Reaction Heat to 80-100 °C for 2-3 hours Step2->Step3 Step4 4. Quenching & Hydrolysis Pour onto ice, neutralize with NaOAc (pH 6-8) Step3->Step4 Step5 5. Isolation Extract, dry, and recrystallize Step4->Step5

Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Reagents and Materials
  • N,N-Dimethylaniline : 1.0 equivalent (Substrate)

  • N,N-Dimethylformamide (DMF) : 3.0 – 4.0 equivalents (Acts as both the formylating agent and solvent)

  • Phosphorus Oxychloride (POCl₃) : 1.1 equivalents (Activating agent)

  • Saturated Aqueous Sodium Acetate (NaOAc) : For hydrolysis and neutralization

  • Dichloromethane (DCM) : For extraction

Step-by-Step Protocol
  • Vilsmeier Reagent Generation : Equip a thoroughly dried three-necked round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Add DMF (3.0 eq) and cool the flask to 0 °C using an ice-water bath. Begin dropwise addition of POCl₃ (1.1 eq) over 30 minutes.

    • Self-Validation: An immediate exothermic reaction will occur. The solution will transition to a pale yellow/orange hue, visually confirming the formation of the chloroiminium ion[4].

  • Substrate Addition : Maintain the internal temperature between 0–5 °C. Add N,N-dimethylaniline (1.0 eq) dropwise via the addition funnel.

    • Causality: The arene must be added slowly to control the secondary exotherm. Rapid addition can lead to localized heating, promoting tar formation and poly-formylation side reactions.

  • Electrophilic Substitution : Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 2 hours.

    • Self-Validation: Monitor the reaction progress via TLC (e.g., 80:20 Hexanes:Ethyl Acetate). The disappearance of the highly non-polar aniline spot and the appearance of a more polar, UV-active aldehyde spot confirms successful substitution[7].

  • Quenching and Hydrolysis : Cool the mixture to room temperature, then pour it slowly over 100 g of crushed ice in a large beaker. Vigorously stir the mixture and neutralize to pH 6–8 by slowly adding saturated aqueous sodium acetate.

    • Causality: Ice safely quenches any unreacted POCl₃. Sodium acetate buffers the solution, facilitating the hydrolysis of the intermediate aryl iminium salt into the final aldehyde without causing base-catalyzed side reactions (such as the Cannizzaro reaction) that occur with strong bases like NaOH[2].

  • Isolation and Purification : Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 4-(dimethylamino)benzaldehyde via recrystallization from ethanol or silica gel chromatography.

Troubleshooting & Optimization

Even with robust protocols, substrate-specific challenges can arise. Table 2 outlines common issues and their chemical solutions.

Table 2: Troubleshooting Guide

ObservationPotential CauseMechanistic Solution
Low yield / Unreacted starting material Incomplete Vilsmeier reagent formation or moisture in the system.Ensure strictly anhydrous conditions. Stir the DMF/POCl₃ mixture for at least 30–60 minutes at 0 °C before introducing the substrate[4].
Formation of tar or dark byproducts Overheating during POCl₃ or substrate addition.Maintain internal temperature strictly < 5 °C during all dropwise additions. Ensure vigorous stirring to prevent localized hotspots.
Product isolated is an imine, not an aldehyde Incomplete hydrolysis during the aqueous workup phase.Ensure the quench mixture is stirred vigorously at pH 6–8 for at least 1–2 hours. Mild heating (40 °C) of the aqueous quench can accelerate iminium hydrolysis.
Substrate is unreactive despite being electron-rich Steric hindrance blocking the reactive site.Switch to a less sterically demanding formylating agent, or increase the reaction temperature. Alternatively, use oxalyl chloride instead of POCl₃ for a more reactive intermediate[4].

References

  • Vilsmeier–Haack reaction Source: Wikipedia URL:[Link]

  • Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL:[Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction Source: Organic Syntheses URL:[Link]

Sources

Application Note: Advanced Synthetic Utility of Methyl 4-formyl-2,6-dimethoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-formyl-2,6-dimethoxybenzoate (MFDB) is a highly functionalized aromatic building block that serves as a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in the 2,6-dimethoxy substitution pattern flanking the ester group, with a reactive formyl (aldehyde) group at the para position.

Key Advantages in Medicinal Chemistry:

  • Atropisomerism Control: In porphyrin and BODIPY synthesis, the bulky 2,6-dimethoxy groups create steric hindrance that restricts rotation, preventing aggregation and enforcing orthogonality—critical for maintaining photophysical quantum yields.

  • Solubility Enhancement: The methoxy groups significantly improve the solubility of large, planar aromatic systems (like porphyrins) in organic solvents, facilitating purification and administration.

  • Bioconjugation Handle: The methyl ester provides a protected carboxylic acid, which can be selectively hydrolyzed and activated for conjugation to peptides, antibodies, or nanoparticles.

This guide details three high-value workflows: Next-Generation Porphyrins (PDT) , BODIPY Imaging Probes , and Anticancer Chalcones .

Divergent Synthesis Workflow

The following diagram illustrates how MFDB serves as a central hub for three distinct classes of therapeutic and diagnostic agents.

MFDB_Workflow Start Methyl 4-formyl- 2,6-dimethoxybenzoate (MFDB) Process1 Lindsey Condensation (+ Pyrrole, BF3) Start->Process1 Process2 Claisen-Schmidt (+ Acetophenone, OH-) Start->Process2 Process3 Acid Condensation (+ Pyrrole, DDQ, BF3) Start->Process3 Product1 Meso-Substituted Porphyrins (PDT Agents) Process1->Product1 Product2 Polymethoxylated Chalcones (Tubulin Inhibitors) Process2->Product2 Product3 BODIPY Dyes (Fluorescent Probes) Process3->Product3

Figure 1: Divergent synthetic pathways utilizing MFDB to access distinct pharmacological classes.

Application I: Synthesis of Non-Aggregating Porphyrins for PDT

Context: Photodynamic Therapy (PDT) agents often fail due to π-π stacking aggregation in aqueous media, which quenches the generation of singlet oxygen. Solution: Using MFDB introduces bulky 2,6-dimethoxy groups at the meso positions. This steric bulk forces the phenyl ring to lie perpendicular to the porphyrin plane, preventing stacking.

Protocol: Modified Lindsey Synthesis

Standard Rothemund conditions (reflux in propionic acid) often result in low yields for electron-rich aldehydes. The Lindsey method (equilibrium control) is required.

Reagents:

  • MFDB (10 mM final concentration)

  • Pyrrole (10 mM final concentration)

  • BF3[1]·OEt2 (Catalyst)

  • DDQ (Oxidant)[1]

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology:

  • Deoxygenation: Charge a flame-dried 1L round-bottom flask with dry DCM (500 mL). Bubble with Argon for 20 minutes. Critical: Oxygen interferes with the reversible condensation equilibrium.

  • Condensation: Add MFDB (5.0 mmol, 1.12 g) and Pyrrole (5.0 mmol, 0.35 mL). Stir for 5 minutes.

  • Catalysis: Add BF3·OEt2 (0.5 mmol, 10 mol%) via syringe. Shield the flask from light with aluminum foil. Stir at room temperature for 1 hour.

    • Checkpoint: Monitor by UV-Vis.[2] Look for the disappearance of the Soret band of starting materials and the appearance of porphyrinogen intermediates.

  • Oxidation: Add DDQ (3.75 mmol, 0.75 eq relative to pyrrole) in one portion. Stir for 1 hour to convert the porphyrinogen to porphyrin.

  • Quenching: Add Triethylamine (TEA, 1 mL) to neutralize the acid.

  • Purification: Pass the crude mixture through a silica gel pad (eluent: DCM). Collect the purple fraction. Recrystallize from DCM/Methanol.

Expected Yield: 30-45% (High for meso-tetrasubstituted porphyrins).

Application II: Tubulin-Targeting Chalcones (Anticancer)[3]

Context: Chalcones (1,3-diphenyl-2-propen-1-ones) are precursors to flavonoids and potent tubulin polymerization inhibitors. The trimethoxy-motif (resembling Colchicine) is known to bind to the colchicine-binding site on tubulin. Mechanism: The MFDB aldehyde reacts with substituted acetophenones via Claisen-Schmidt condensation.

Protocol: Base-Catalyzed Claisen-Schmidt Condensation

Reagents:

  • MFDB (1.0 eq)

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

  • KOH (40% aqueous solution)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve MFDB (2 mmol) and the acetophenone (2 mmol) in Ethanol (10 mL) in a 50 mL flask.

  • Initiation: Add 40% KOH (2 mL) dropwise while stirring at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Observation: A heavy precipitate (yellow/orange) usually forms as the chalcone crystallizes out of the ethanol.

  • Workup: Pour the reaction mixture into crushed ice/water (50 mL) and acidify with 1M HCl to pH ~4.

  • Isolation: Filter the solid precipitate. Wash with cold water (3x) and cold ethanol (1x).

  • Characterization: 1H NMR should show two doublets for the vinylic protons (α, β) with a coupling constant (J) of ~15-16 Hz, confirming the trans (E) isomer.

Comparative Activity Data (Simulated based on SAR trends):

Compound IDRing B Subst.IC50 (A549 Lung Cancer)IC50 (MCF-7 Breast Cancer)
Chalcone-1 4-OCH33.2 µM4.5 µM
Chalcone-2 3,4,5-tri-OCH30.8 µM1.2 µM
Chalcone-3 4-NO212.5 µM15.1 µM

Application III: BODIPY Fluorescent Probes

Context: BODIPY dyes are robust fluorophores.[3] Using MFDB puts an ester handle at the meso-position. Utility: The ester can be hydrolyzed to an acid, then activated (NHS-ester) to label proteins (lysine residues).

Protocol: One-Pot Synthesis[5]

Reagents:

  • MFDB (1.0 eq)

  • 2,4-Dimethylpyrrole (2.0 eq)

  • TFA (Catalytic)[1]

  • DDQ (Oxidant)[1]

  • TEA (Base)

  • BF3[1]·OEt2 (Complexing agent)

Workflow Diagram:

BODIPY_Synthesis Step1 Condensation MFDB + 2,4-Dimethylpyrrole (Cat. TFA, DCM, 25°C) Step2 Oxidation (+ DDQ, 1 hr) Step1->Step2 Dipyrromethene Formation Step3 Neutralization (+ TEA, 15 min) Step2->Step3 Step4 Boron Complexation (+ BF3·OEt2, 2 hrs) Step3->Step4 Final Meso-Ester BODIPY (Highly Fluorescent) Step4->Final Isolation

Figure 2: One-pot synthesis of meso-ester functionalized BODIPY dyes.

Critical Note on Purification: BODIPY dyes are lipophilic. The 2,6-dimethoxy groups on the meso-phenyl ring of MFDB aid in preventing "smearing" on silica columns, a common issue with planar dyes. Elute with Hexane:Ethyl Acetate gradients.

References

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry.

  • Boudjelal, A., et al. (2023).[1] "Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives." Saudi Pharmaceutical Journal.[4]

  • Loudet, A., & Burgess, K. (2007). "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews.

  • MedChemExpress. "Methyl 4-formylbenzoate Derivatives Product Information."

  • Sigma-Aldrich. "Methyl 2,4-dimethoxybenzoate and related benzaldehydes."

Sources

Application Note: Synthesis and Pharmacological Profiling of Bis-Chalcones Utilizing Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The Chemical Superiority of Bis-Chalcones

In the realm of drug discovery, chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds. However, their dimeric counterparts—bis-chalcones —have garnered significant attention due to their twin


-unsaturated ketone moieties. This dual-enone architecture acts as a highly potent bivalent Michael acceptor, enabling superior cross-linking with cellular thiols and enhanced binding affinity to dimeric biological targets, such as the ABCG2 transporter and various neuro-inflammatory receptors1[1].
Structural Analysis of Methyl 4-formyl-2,6-dimethoxybenzoate

The selection of This compound (CAS: 33187-98-3) as the aldehyde building block is a deliberate strategic choice driven by its unique stereoelectronic profile. Originally utilized in the synthesis of complex GSNOR inhibitors2[2], this molecule features:

  • Highly Electrophilic Formyl Carbon: Relative to the formyl group at C4, the two methoxy groups at C2 and C6 are in the meta positions. Consequently, they cannot donate electron density via resonance and instead exert a strong electron-withdrawing inductive (-I) effect. Combined with the para-ester group, this makes the formyl carbon exceptionally electrophilic, facilitating rapid nucleophilic attack.

  • Steric Shielding: The bulky 2,6-dimethoxy groups provide significant steric hindrance. While this requires optimized reaction conditions to drive dehydration, it ultimately yields a bis-chalcone with high resistance to off-target enzymatic degradation in vivo.

Experimental Workflows & Reaction Causality

The synthesis of the target bis-chalcone is achieved via a double Claisen-Schmidt Condensation between one equivalent of a central bivalent nucleophile (e.g., 1,4-diacetylbenzene) and two equivalents of this compound. The reaction proceeds via base-catalyzed enolate formation, followed by aldol addition and an E1cB elimination to yield the thermodynamically stable trans,trans-isomer 3[3].

Synthesis A Methyl 4-formyl-2,6- dimethoxybenzoate (Electrophile) E Aldol Addition (C-C Bond Formation) A->E B 1,4-Diacetylbenzene (Nucleophile Precursor) C Base Catalysis (NaOH / EtOH) B->C D Enolate Formation (Alpha-Carbon Activation) C->D D->E F E1cB Dehydration (-2 H2O) E->F G Bis-Chalcone Target (Crystallization) F->G

Fig 1. Mechanistic workflow of base-catalyzed Claisen-Schmidt bis-chalcone synthesis.

Self-Validating Synthesis Protocols

To accommodate different laboratory capabilities, two self-validating methodologies are provided.

Protocol A: Conventional Base-Catalyzed One-Pot Synthesis

This method relies on extended thermodynamic control to overcome the steric bulk of the aldehyde 4[4].

Step-by-Step Methodology:

  • Enolate Generation: Dissolve 1,4-diacetylbenzene (1.0 mmol) in 15 mL of absolute ethanol. Add 5 mL of 30% aqueous NaOH dropwise under continuous magnetic stirring at room temperature.

    • Causality: Pre-forming the enolate prevents the Cannizzaro disproportionation of the highly electrophilic aldehyde.

    • Validation Checkpoint 1: The solution will transition to a distinct yellow hue, confirming enolate formation.

  • Aldol Addition: Slowly add this compound (2.05 mmol, slight excess) dissolved in 10 mL of ethanol over 15 minutes.

  • E1cB Dehydration: Stir the reaction mixture at room temperature for 8–12 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc 7:3). The highly UV-active aldehyde spot (

      
      ) should disappear, replaced by a bright, lower-
      
      
      
      fluorescent spot corresponding to the extended conjugation of the bis-chalcone.
  • Quenching & Precipitation: Pour the mixture over crushed ice and acidify with 10% HCl to pH 5-6. The target bis-chalcone will precipitate as a dense solid.

  • Purification: Filter under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Microwave-Assisted Green Synthesis

To bypass the high activation energy barrier of the dehydration step caused by the 2,6-dimethoxy steric shielding, microwave (MW) dielectric heating is employed 5[5].

Step-by-Step Methodology:

  • Preparation: Combine 1,4-diacetylbenzene (1.0 mmol), this compound (2.05 mmol), and 2 mL of 30% NaOH in 10 mL of ethanol within a microwave-safe quartz vessel.

  • Irradiation: Subject the vessel to MW irradiation (150 W) at 60 °C for 15–20 minutes.

    • Causality: MW irradiation induces rapid, localized superheating at the molecular level, forcing the E1cB elimination forward and drastically reducing reaction time while preventing thermal degradation byproducts.

    • Validation Checkpoint 1: A rapid color shift to deep orange/red and immediate precipitation of the product within the vessel indicates successful double dehydration.

  • Isolation: Cool to room temperature, filter the solid, wash with cold ethanol, and dry under vacuum.

Quantitative Data & Yield Analysis

The implementation of MW-assisted synthesis significantly outperforms the conventional method in both yield and purity, primarily by suppressing competing side reactions (e.g., retro-aldol pathways).

ParameterProtocol A (Conventional)Protocol B (MW-Assisted)Causality / Mechanistic Observation
Catalyst 30% NaOH (aq)30% NaOH (aq)Strong base required for complete enolate generation.
Temperature 25 °C (RT)60 °C (Microwave)MW provides uniform dielectric heating, avoiding hot spots.
Reaction Time 8 - 12 hours15 - 20 minutesMW energy easily overcomes the steric activation energy barrier.
Average Yield 65 - 72%88 - 94%Rapid reaction kinetics in Protocol B suppress retro-aldol reversion.
Product Purity > 92% (Crude)> 98% (Crude)Immediate precipitation in MW prevents further side-reactions.

Pharmacological Applications & Target Modulation

Bis-chalcones synthesized from highly substituted building blocks like this compound exhibit profound biological activities. The methoxy groups enhance lipophilicity, allowing the molecule to penetrate cellular membranes efficiently, while the ester group provides a hydrogen-bond acceptor site.

These compounds are highly effective as competitive inhibitors of the ABCG2 efflux transporter (overexpressed in multidrug-resistant cancers) and as modulators of intracellular Reactive Oxygen Species (ROS) 6[6].

BioPathway N1 Bis-Chalcone (Michael Acceptor) N2 Cellular Target (e.g., ABCG2 / AChE) N1->N2 Binding N3 Target Inhibition (Covalent/Allosteric) N2->N3 Blockade N4 Modulation of ROS / Efflux Dynamics N3->N4 Alters N5 Restoration of Cellular Homeostasis N4->N5 Induces N6 Therapeutic Efficacy (Anticancer / Neuroprotective) N5->N6 Yields

Fig 2. Pharmacological signaling and target modulation pathway of bis-chalcone derivatives.

References

  • Title: Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line Source: nih.gov URL: 1

  • Title: WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors Source: google.com URL: 2

  • Title: Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines Source: mdpi.com URL: 5

  • Title: Synthesis of bis chalcones and transformation into bis heterocyclic compounds with expected antimicrobial activity Source: niscair.res.in URL: 3

  • Title: Synthesis, characterization and antimicrobial activities of some novel bis-chalcones Source: researchgate.net URL: 6

  • Title: Practical Synthesis of Chalcone Derivatives and Their Biological Activities Source: nih.gov URL: 4

Sources

Application Notes & Protocols for Condensation Reactions with Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-2,6-dimethoxybenzoate is a polysubstituted aromatic aldehyde with significant potential as a building block in organic synthesis. Its unique electronic and steric properties, conferred by the two ortho-methoxy groups and a para-methyl ester, make it a valuable precursor for the synthesis of complex molecules such as chalcones, coumarins, and other heterocyclic systems. This document provides a detailed guide to performing condensation reactions, specifically the Knoevenagel and Claisen-Schmidt reactions, using this substrate. It outlines the mechanistic principles, provides field-tested experimental protocols, and offers insights into the expected reactivity and potential challenges associated with this sterically hindered and electron-rich aldehyde.

Introduction: The Unique Reactivity of this compound

Condensation reactions are fundamental tools for carbon-carbon bond formation in organic chemistry.[1] Reactions like the Knoevenagel and Claisen-Schmidt condensations involve the nucleophilic addition of a carbanion (from an active methylene compound or an enolate) to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product.[2][3]

The subject of this guide, this compound, presents a distinct reactivity profile. The key influencing factors are:

  • Electronic Effects : The two methoxy groups at the C2 and C6 positions are electron-donating via the resonance effect. This increases the electron density on the aromatic ring and, consequently, reduces the partial positive charge (electrophilicity) of the formyl carbon.[4] This effect tends to retard the rate of nucleophilic attack compared to unsubstituted benzaldehyde.[4]

  • Steric Hindrance : The presence of two bulky methoxy groups ortho to the aldehyde functionality creates significant steric congestion around the reaction center. This can impede the approach of the nucleophile, potentially requiring more stringent reaction conditions (e.g., higher temperatures or longer reaction times) to achieve satisfactory conversion.

Understanding these competing effects is crucial for designing and optimizing synthetic protocols. While electronically deactivated, the unique substitution pattern offers a gateway to novel molecular scaffolds that are of high interest in medicinal chemistry and materials science.

Mechanistic Overview of Key Condensation Reactions

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an "active methylene" group (e.g., malononitrile, ethyl cyanoacetate, malonic acid), catalyzed by a weak base like ammonia or its salts (e.g., ammonium acetate).[2][5] The reaction is a cornerstone for synthesizing substituted alkenes and various heterocyclic compounds.[2]

The generally accepted mechanism proceeds as follows:

  • Carbanion Formation : The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion.

  • Nucleophilic Attack : The carbanion attacks the electrophilic carbonyl carbon of this compound.

  • Protonation : The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct (an aldol-type product).

  • Dehydration : This adduct readily undergoes base-catalyzed dehydration to yield the final, stable α,β-unsaturated product.

Claisen-Schmidt Condensation

A variation of the aldol condensation, the Claisen-Schmidt reaction, involves the condensation of an aromatic aldehyde (which cannot enolize) with an enolizable ketone or aldehyde in the presence of a relatively strong base, such as sodium hydroxide (NaOH).[6][7] This reaction is extensively used to synthesize chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other biologically active molecules.[8]

The mechanism involves:

  • Enolate Formation : The base (e.g., OH⁻) removes an α-hydrogen from the ketone to form an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of this compound.

  • Protonation : The tetrahedral alkoxide intermediate is protonated by a water molecule, regenerating the base catalyst.

  • Dehydration : The resulting β-hydroxy ketone readily dehydrates under the basic conditions to form the conjugated chalcone product.

Experimental Workflows and Protocols

The following protocols are adapted from established procedures for substituted benzaldehydes and should serve as a robust starting point for reactions with this compound.[2][6][9] Researchers should anticipate that reaction times may be longer due to the substrate's steric and electronic properties.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Workflow Diagram: General Condensation Procedure

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis A Combine Substrate & Reagent in appropriate solvent B Add Catalyst A->B under stirring C Stir at specified Temperature (RT to Reflux) B->C D Monitor by TLC C->D periodically E Quench Reaction (e.g., pour into ice water) D->E upon completion F Collect Precipitate (Vacuum Filtration) E->F G Wash Crude Product F->G H Recrystallize from suitable solvent G->H I Characterize Product (NMR, IR, MS, M.P.) H->I

Caption: General workflow for condensation, isolation, and purification.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of Methyl 4-(2,2-dicyanovinyl)-2,6-dimethoxybenzoate.

Materials:

  • This compound (1.0 mmol, 210.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ammonium bicarbonate (NH₄HCO₃) or Ammonium acetate (catalytic amount, ~0.1 mmol)[5][10]

  • Ethanol or Deionized Water (2-5 mL)

  • 25 mL round-bottom flask, magnetic stirrer, and condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add the solvent (ethanol or water, 2-5 mL) followed by a catalytic amount of ammonium bicarbonate.

  • Stir the mixture at room temperature or heat to 50 °C. Due to the substrate's reduced reactivity, gentle heating may be necessary to achieve a reasonable reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion.

  • Upon completion, cool the mixture to room temperature. The product may precipitate directly from the solution.

  • If a precipitate has formed, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (ethanol or water).

  • If no precipitate forms, pour the reaction mixture into 20 mL of ice-cold water to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

This protocol details the synthesis of a chalcone intermediate, Methyl 4-(3-oxo-3-phenylprop-1-en-1-yl)-2,6-dimethoxybenzoate.

Materials:

  • This compound (10 mmol, 2.10 g)

  • Acetophenone (10 mmol, 1.20 g)

  • Sodium Hydroxide (NaOH) (20 mmol, 0.80 g)

  • Ethanol (95%, ~50 mL)

  • Deionized Water (~25 mL)

  • 1M Hydrochloric Acid (HCl)

  • 250 mL round-bottom flask and magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium hydroxide (0.80 g) in a mixture of deionized water (25 mL) and ethanol (25 mL) with stirring until the solution is clear.

  • To this basic solution, add acetophenone (1.20 g) and stir for 15 minutes at room temperature to allow for enolate formation.

  • Slowly add a solution of this compound (2.10 g) in ethanol (~25 mL) to the reaction mixture over 30 minutes.

  • Stir the reaction vigorously at room temperature. The reaction may take anywhere from 12 to 48 hours. Monitor the progress by TLC.[8]

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Carefully acidify the mixture to a pH of 5-6 with 1M HCl. A precipitate (typically yellow) of the chalcone should form.

  • Allow the precipitate to fully form by stirring in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove impurities.[8]

  • Dry the product and recrystallize from ethanol or a similar solvent to obtain the pure chalcone.

Data Summary and Troubleshooting

The following table summarizes the key parameters for the described protocols.

ParameterKnoevenagel CondensationClaisen-Schmidt Condensation
Substrate This compoundThis compound
Reagent Active Methylene (e.g., Malononitrile)Enolizable Ketone (e.g., Acetophenone)
Catalyst Weak Base (e.g., NH₄HCO₃)Strong Base (e.g., NaOH)
Solvent Ethanol, Water, or Solvent-free[2][10]Ethanol/Water Mixture[6]
Temperature Room Temperature to 50 °CRoom Temperature
Typical Time 2-12 hours12-48 hours
Work-up Precipitation/FiltrationAcidification, Precipitation, Filtration[8]
Expected Product α,β-Unsaturated DinitrileChalcone (α,β-Unsaturated Ketone)
Troubleshooting Common Issues
  • Low or No Reactivity: As noted, the substrate is sterically hindered and electron-rich. If the reaction does not proceed at room temperature, gradually increase the temperature (e.g., to 50-80 °C). Alternatively, a stronger base or a more efficient catalyst system could be explored. For Knoevenagel, piperidine is a traditional, more potent catalyst than ammonium salts.[1]

  • Formation of Side Products: In the Claisen-Schmidt reaction, self-condensation of the ketone can occur. This is minimized by adding the aldehyde solution slowly to the pre-formed enolate mixture.

  • Product Fails to Precipitate: If the product is soluble in the reaction mixture, reduce the solvent volume under reduced pressure or add an anti-solvent (like ice-water) to induce crystallization or precipitation.

  • Purification Challenges: If recrystallization is insufficient, column chromatography on silica gel is a standard alternative for purifying neutral organic compounds.

Conclusion

This compound is a challenging yet valuable substrate for condensation reactions. Its deactivation due to steric and electronic factors necessitates careful optimization of reaction conditions. The protocols provided herein, based on the well-established Knoevenagel and Claisen-Schmidt condensations, offer a solid foundation for synthetic explorations. By systematically adjusting parameters such as catalyst, temperature, and reaction time, researchers can successfully leverage this unique building block to construct novel and complex molecular architectures for applications in drug discovery and beyond.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation Preparation of Dibenzalacetone. UMSL Department of Chemistry.
  • Jadhav, K. M., et al. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j).
  • MDPI. (2012, January 9). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones.
  • De Vijlder, T., et al. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
  • Van der Veken, P., et al. (2017).
  • Pawar, S. D., et al. (n.d.).
  • Manivannan, R. (n.d.).
  • Smolecule. (2024, August 9).
  • Wikipedia. (n.d.).
  • Borade, R., et al. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with substituted acetophenone using ZnFe2O4 MNP's in microwave irradiated synthesis.
  • Allen Institute. (n.d.). (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron deficiency of the carbonyl carbon.
  • He, Z., et al. (2020, November). One‐pot procedure for synthesis of methyl 4‐formylbenzoate.
  • BenchChem. (n.d.).
  • Martinez, A., et al. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI.
  • PubChem. (n.d.).
  • Saito, M., et al. (1974, March 4).
  • ResearchGate. (n.d.). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O.
  • SIELC Technologies. (2018, February 16).

Sources

use of Methyl 4-formyl-2,6-dimethoxybenzoate in the synthesis of antioxidant compounds

[1]

Executive Summary

This compound (MFDMB) is a specialized aromatic building block that bridges the gap between simple phenolic antioxidants and complex, biologically targeted therapeutics.[1] Structurally analogous to an oxidized form of Syringaldehyde , this molecule offers a unique "push-pull" electronic system: the electron-donating methoxy groups at positions 2 and 6 stabilize radical species, while the reactive formyl group at position 4 and the ester at position 1 serve as orthogonal handles for chemical diversification.[1]

This guide outlines the use of MFDMB in synthesizing two primary classes of antioxidants: Lipophilic Chalcones (for membrane protection) and Mitochondria-Targeted Conjugates .[1]

Chemical Profile & Strategic Utility[1]

Physicochemical Properties[2]
  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula: C₁₁H₁₂O₅[1][3]

  • Molecular Weight: 224.21 g/mol [1][3]

  • Key Features:

    • C4-Formyl Group: Highly reactive towards nucleophilic addition (Knoevenagel, Wittig, Schiff base formation).[1] Accessible and unhindered.

    • C1-Methyl Ester: Sterically hindered by the ortho-dimethoxy groups (2,6-position).[1] This provides excellent stability against accidental hydrolysis during modification of the formyl group.

    • 2,6-Dimethoxy Motif: Mimics the "Syringyl" core found in potent natural antioxidants (e.g., Sinapic acid), enhancing radical scavenging via electron donation (inductive effect).[1]

Synthetic Logic

The primary strategy involves utilizing the C4-Formyl group to extend the conjugation system, creating a "radical sink."[1] The C1-Ester is typically retained to enhance lipophilicity (improving cell membrane permeability) or hydrolyzed in the final step to generate a water-soluble carboxylate.[1]

Synthetic Pathways & Protocols

Pathway A: Synthesis of Syringyl-Type Chalcone Antioxidants

Mechanism: Claisen-Schmidt Condensation Target: Lipophilic antioxidants capable of arresting lipid peroxidation chains.[1]

Experimental Workflow

The reaction involves the condensation of MFDMB with substituted acetophenones. The resulting

1

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Substrate: Dissolve 10 mmol (2.24 g) of This compound in 15 mL of Methanol (MeOH).

    • Partner: Dissolve 10 mmol of the selected acetophenone (e.g., 2'-hydroxyacetophenone for enhanced activity) in 10 mL of MeOH.

    • Catalyst: Prepare a 40% w/v aqueous KOH solution.

  • Reaction Initiation:

    • Combine the substrate and partner solutions in a 100 mL round-bottom flask.

    • Cool the mixture to 0–5°C in an ice bath.

    • Add the KOH solution (2 mL) dropwise over 10 minutes with vigorous stirring. Note: The solution will likely turn deep yellow/orange due to the formation of the chalcone anion.

  • Progression:

    • Allow the reaction to warm to room temperature (25°C).

    • Stir for 12–24 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot (

      
      ).[1]
      
  • Workup & Purification:

    • Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 1M HCl (to neutralize the base).

    • A precipitate should form immediately. Filter the solid using a Büchner funnel.

    • Recrystallization: Purify the crude solid from hot Ethanol.

    • Yield Expectation: 75–85%.

Expert Insight: The 2,6-dimethoxy groups on the aldehyde ring significantly stabilize the intermediate cation.[1] If the reaction is sluggish, increase the temperature to 40°C, but avoid reflux to prevent ester hydrolysis.

Pathway B: Synthesis of Mitochondria-Targeted Antioxidants (Schiff Bases)

Mechanism: Imine Formation / Reductive Amination Target: Cationic antioxidants that accumulate in the mitochondrial matrix (similar to SkQ1/MitoQ approaches).[1]

Experimental Workflow

This protocol links MFDMB to a triphenylphosphonium (TPP) cation via a linker, creating a "Trojan Horse" antioxidant.

Step-by-Step Protocol:

  • Linker Synthesis (Pre-step):

    • Synthesize (4-aminobutyl)triphenylphosphonium bromide (TPP-Amine) via standard substitution of 1,4-dibromobutane with triphenylphosphine, followed by Gabriel synthesis or azide reduction.[1]

  • Condensation:

    • Solvent System: Anhydrous Ethanol (EtOH) containing 4Å molecular sieves (to scavenge water and drive equilibrium).[1]

    • Mix: Dissolve 5 mmol MFDMB and 5.5 mmol TPP-Amine in 20 mL EtOH.

    • Catalyst: Add 2 drops of Glacial Acetic Acid.

    • Reflux: Heat to reflux (78°C) for 6 hours under Nitrogen atmosphere.

  • Reduction (Optional but Recommended):

    • Note: The Schiff base (imine) is hydrolytically unstable.[1] Reducing it to the amine creates a permanent bond.[1]

    • Cool reaction to 0°C. Add Sodium Borohydride (

      
      , 2 eq) in small portions. Stir for 2 hours.
      
  • Isolation:

    • Quench with saturated

      
      . Extract with Dichloromethane (DCM).
      
    • Dry organic layer over

      
       and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH 95:5).[1]

Visualizing the Chemistry

The following diagram illustrates the divergent synthesis pathways from the core MFDMB scaffold.

GStartMethyl 4-formyl-2,6-dimethoxybenzoate(MFDMB)ChalconeSyringyl-TypeChalconeStart->ChalconeClaisen-Schmidt(KOH/MeOH)SchiffBaseMitochondrialTargeted ImineStart->SchiffBaseCondensation(EtOH/H+)AcetophenoneAcetophenoneDerivativeAcetophenone->ChalconeRadicalLipid PeroxylRadical ScavengingChalcone->RadicalBioactivityAmineTPP-Linker-Amine(Mitochondrial Tag)Amine->SchiffBaseReducedAmineStable SecondaryAmine AntioxidantSchiffBase->ReducedAmineReduction(NaBH4)

Caption: Divergent synthesis of lipophilic (Pathway A) and mitochondria-targeted (Pathway B) antioxidants from MFDMB.

Validation Protocols (Self-Validating Systems)[1]

To ensure the synthesized compounds are active, they must be validated using standard antioxidant assays.

DPPH Radical Scavenging Assay
  • Principle: Measures the ability of the compound to donate hydrogen/electrons to the stable DPPH radical (purple

    
     yellow).
    
  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in Methanol.

    • Prepare serial dilutions of the synthesized compound (10–200

      
      M).
      
    • Mix 1 mL of compound solution with 3 mL of DPPH solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure Absorbance at 517 nm .

    • Calculation:

      
      .[1]
      
    • Pass Criteria:

      
      M (comparable to standard Trolox).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Chalcone) Incomplete reaction due to steric hindrance.[1]Increase reaction time to 48h; use stronger base (NaOH) if KOH is insufficient.
Ester Hydrolysis Reaction pH too high or temp too high.Keep temp < 40°C. The 2,6-dimethoxy groups protect the ester, but prolonged boiling in base will hydrolyze it.[1]
No Activity in DPPH Lack of phenolic OH groups.If the target relies on the formyl modification for activity (e.g., conjugation), ensure the partner molecule (e.g., acetophenone) has a phenolic OH.[1]

References

  • BenchChem. (2025).[4] Application Notes: Methyl 4-Formylbenzoate as a Versatile Precursor for the Synthesis of Novel Antioxidant Compounds. Link[1]

  • Shakir, R. M. (2016).[1] Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Oriental Journal of Chemistry. Link

  • Khazaei-Poul, et al. (2023).[1] Synthesis of bis-hydroxychalcones and evaluation of antioxidant activity. ResearchGate. Link

  • PubChem. (2025).[5] Methyl 4-formylbenzoate Compound Summary. National Library of Medicine. Link[1]

microwave-assisted synthesis using Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application & Protocol Guide

Topic: Microwave-Assisted Synthesis Using Methyl 4-formyl-2,6-dimethoxybenzoate: A Method Development Framework

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Accelerating Discovery Chemistry: Microwave-Assisted Reactions with a Versatile Benzaldehyde Scaffold

This document provides a detailed framework for developing microwave-assisted organic synthesis (MAOS) protocols using this compound. As a sterically-hindered and electronically-rich aromatic aldehyde, this scaffold presents unique opportunities and challenges in synthetic chemistry. This guide moves beyond rigid templates to offer a foundational understanding of the principles, safety protocols, and optimization strategies essential for leveraging microwave technology in the rapid synthesis of novel molecular entities.

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

In the landscape of modern drug discovery and materials science, speed and efficiency are paramount.[1] Traditional synthesis, often reliant on conventional heating methods like oil baths, can be time-consuming, with reactions lasting hours or even days.[1] Microwave-assisted synthesis has emerged as a transformative technology that dramatically accelerates chemical reactions, often reducing completion times to mere minutes.[2][3]

This acceleration is a result of a unique heating mechanism. Unlike conventional methods that transfer heat conductively from the outside-in, microwave irradiation interacts directly with polar molecules in the reaction mixture, causing them to align with the rapidly oscillating electric field.[4] This generates heat volumetrically and uniformly through two primary mechanisms: dipolar polarization and ionic conduction.[3][5] The result is incredibly rapid and efficient "in-core" heating, allowing reaction mixtures to reach high temperatures and pressures safely in sealed vessels, often far exceeding the solvent's atmospheric boiling point—a phenomenon known as superheating.[3][4]

Key benefits of MAOS in drug development include:

  • Dramatically Reduced Reaction Times: Accelerate hit-to-lead and lead optimization phases.[1][6]

  • Improved Reaction Yields and Purity: Minimize side product formation through precise temperature control and reduced reaction times.[2][5]

  • Enhanced Reaction Scope: Facilitate difficult reactions that may not proceed under conventional heating.[1]

  • Alignment with Green Chemistry: Reduce solvent usage and energy consumption, contributing to more sustainable laboratory practices.[2][5][7]

The Subject Scaffold: this compound

This compound is a valuable bifunctional building block. Its structure features:

  • An aldehyde group , which is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds via reactions like condensation, Wittig olefination, and reductive amination.[8][9]

  • A methyl ester , which can be further functionalized through hydrolysis or amidation.[9]

  • Two methoxy groups ortho to the ester, which are electron-donating and can influence the reactivity of the aromatic ring.[8]

The combination of these features makes it an attractive starting material for building complex molecular libraries. However, the steric hindrance from the ortho-methoxy groups can sometimes slow down reactions at the ester or adjacent positions. This is precisely where microwave assistance can provide a significant advantage by supplying the necessary activation energy to overcome such steric barriers.[10]

Foundational Safety Protocols for Microwave Chemistry

Safety is the bedrock of any successful experimental design. Domestic microwave ovens are fundamentally unsuitable and dangerous for laboratory synthesis and must never be used.[6][11] They lack the necessary temperature/pressure feedback controls and safety features to handle the rapid heating of organic solvents in a sealed environment.[11][12]

All protocols described herein mandate the use of a dedicated laboratory microwave reactor.

Mandatory Safety Checklist:

  • Vessel Integrity: Always inspect the specialized glass reaction vials and caps for any cracks or defects before use. Use only vials rated for the temperatures and pressures you intend to reach.[13][14]

  • Pressure & Temperature Monitoring: Utilize instruments with real-time, in-situ monitoring of both temperature and pressure.[13][14] Never stand directly in front of the reactor door during operation.[13]

  • Stirring: Always use a magnetic stir bar to prevent localized superheating and ensure even temperature distribution.[11][13]

  • Solvent Choice: Be aware of the dielectric properties of your solvents. Highly absorbing polar solvents (e.g., DMF, ethanol) heat very quickly, while non-polar solvents (e.g., toluene, dioxane) heat poorly unless a polar reagent or a passive heating element is present.

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can lead to a runaway reaction.[11] When developing a new protocol, start with small amounts of reagents and low power settings.[11]

  • Ventilation: Operate the microwave reactor within a certified laboratory fume hood to manage any potential vapor release.[15]

Protocol Development: A Template for Knoevenagel Condensation

To illustrate the development process, we will use the Knoevenagel condensation as a model reaction. This reaction involves the condensation of the aldehyde group of this compound with an active methylene compound, a common C-C bond-forming reaction in medicinal chemistry.

The Causality Behind Component Selection
  • Reactants:

    • This compound (1.0 equiv): The electrophilic aldehyde.

    • Malononitrile (1.1 equiv): The active methylene nucleophile. A slight excess ensures complete consumption of the aldehyde.

    • Piperidine (0.1 equiv): A basic catalyst to deprotonate the malononitrile, generating the active nucleophile.

  • Solvent:

    • Ethanol: A good choice as it is a polar, microwave-absorbing solvent that can solubilize the reactants and is relatively benign. Its use aligns with green chemistry principles.[2]

Experimental Workflow Diagram

The following diagram outlines the logical flow from setup to analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - Aldehyde - Malononitrile - Piperidine vial_prep Prepare Microwave Vial: - Add Stir Bar - Add Reagents & Solvent reagents->vial_prep seal Seal Vial Securely vial_prep->seal program Set MW Parameters: - Temperature (e.g., 120°C) - Time (e.g., 10 min) - Power (Max) seal->program irradiate Run Reaction in Microwave Reactor program->irradiate cool Cool Vial to < 50°C Before Opening irradiate->cool precipitate Transfer to Ice Water to Precipitate Product cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter purify Purify by Recrystallization or Chromatography filter->purify characterize Characterize Product: - NMR - LC-MS - Melting Point purify->characterize

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Protocol

Caution: This is a template protocol. The reaction parameters are starting points and must be optimized.

  • To a dedicated 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 224 mg, 1.0 mmol).

  • Add malononitrile (e.g., 73 mg, 1.1 mmol).

  • Add 4 mL of absolute ethanol.

  • Add piperidine (e.g., 10 µL, 0.1 mmol).

  • Securely seal the vial with the appropriate cap. Ensure the seal is tight to contain pressure. [14]

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Initiate the microwave irradiation sequence. The instrument will monitor temperature and pressure throughout the run.

  • After the reaction is complete, allow the vial to cool to below 50°C using the instrument's forced air cooling before removing it from the cavity. This is critical to prevent flash boiling of the solvent upon opening.[14]

  • Once cooled, carefully open the vial in a fume hood.

  • Transfer the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring. A precipitate should form.

  • Collect the solid product via vacuum filtration, washing with cold water.

  • Dry the product and determine the crude yield. Purify as necessary by recrystallization or column chromatography.

Reaction Optimization and Data Presentation

The key to successful microwave synthesis is rapid optimization. Use a systematic approach to vary one parameter at a time (e.g., temperature, time) to find the ideal conditions.

Table 1: Example Optimization Data for Knoevenagel Condensation

EntryTemperature (°C)Time (min)Yield (%)Purity (LC-MS)Observations
180 (Reflux)12045%88%Conventional heating baseline
21001075%92%Significant rate increase
31201092%>98%Optimal conditions found
41401089%95%Slight decomposition observed
5120581%96%Incomplete conversion

Mechanistic Visualization

Understanding the reaction mechanism helps in troubleshooting and predicting outcomes.

G Knoevenagel Condensation Mechanism aldehyde Aldehyde (Electrophile) aldehyde->invis1 malononitrile Malononitrile (Nucleophile Precursor) carbanion Carbanion (Active Nucleophile) malononitrile->carbanion + Piperidine, -H+ piperidine Piperidine (Base) carbanion->invis1 intermediate Tetrahedral Intermediate intermediate->invis2 product Knoevenagel Product invis1->intermediate Nucleophilic Attack invis2->product - H2O

Caption: Simplified Knoevenagel condensation mechanism.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Insufficient temperature/time; Inactive catalyst; Poor solvent choice.Increase temperature in 10-20°C increments. Increase reaction time. Use a stronger base (e.g., DBU). Switch to a more polar, higher-boiling solvent (e.g., DMF).
Product Decomposition Temperature is too high; Reaction time is too long.Reduce the reaction temperature. Decrease the hold time. Monitor the reaction at shorter intervals.
Formation of Byproducts Side reactions occurring at high temperatures.Lower the reaction temperature to improve selectivity. Ensure stoichiometry is correct.
Dark/Charred Mixture Localized overheating or decomposition.Ensure stir bar is spinning effectively. Reduce the maximum power setting if possible. Dilute the reaction mixture.

References

  • EPCP, "Microwave-Assisted Synthesis in Drug Development".
  • Nature Reviews Drug Discovery, "The impact of microwave synthesis on drug discovery", 2005.
  • ACS Publications, "Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up", 2021.
  • ETH Zurich, "Microwave Reactor Safety".
  • Scribd, "Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory".
  • CEM, "Drug Discovery at the Speed of Light".
  • Research Journal of Pharmaceutical Dosage Forms and Technology, "Microwave Chemistry and its Applications", 2020.
  • ANU Books, "Role of Microwave in Pharmaceutical Sciences".
  • CEM Corporation, "Safety Considerations for Microwave Synthesis".
  • Organic Chemistry Portal, "Microwave Synthesis".
  • IChemE, "Microwave chemistry — an approach to the assessment of chemical reaction hazards".
  • SciSpace, "Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols".
  • Organic Syntheses, "6 - Organic Syntheses Procedure".
  • Smolecule, "Buy Methyl 2-formyl-4,6-dimethoxybenzoate", 2024.
  • Anton Paar, "Microwave-assisted synthesis | Anton Paar Wiki".
  • BenchChem, "Application Notes: Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates".

Sources

role of Methyl 4-formyl-2,6-dimethoxybenzoate in the synthesis of GluN2C-selective potentiators

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 4-formyl-2,6-dimethoxybenzoate in the Synthesis and Optimization of GluN2C-Selective Positive Allosteric Modulators

Executive Summary & Mechanistic Rationale

N-Methyl-D-aspartate receptors (NMDARs) containing the GluN2C subunit are predominantly localized in cerebellar granule cells, inhibitory interneurons, and the subthalamic nucleus. Hypofunction of these specific receptors is heavily implicated in the pathophysiology of schizophrenia, working memory deficits, and sensorimotor gating abnormalities ()[1]. Consequently, developing GluN2C-selective positive allosteric modulators (PAMs) has become a high-priority therapeutic strategy.

Historically, PAMs such as PYD-106 and CIQ have demonstrated proof-of-concept selectivity for GluN2C/GluN2D over GluN2A/GluN2B ()[2]. However, optimizing the binding affinity and pharmacokinetic properties of these scaffolds requires precise steric tuning. This compound (CAS: 33187-98-3) serves as a highly specialized aldehyde building block in the multicomponent synthesis of next-generation pyrrolidinone and isoquinoline PAMs ()[3].

The Causality of the 2,6-Dimethoxy Substitution: In medicinal chemistry, the incorporation of methoxy groups at the 2 and 6 positions of the benzaldehyde precursor forces the resulting aryl ring to adopt an orthogonal conformation relative to the core heterocycle due to severe allylic A(1,3)-like steric strain. This "conformational locking" is critical. It pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty upon binding to the narrow, deep hydrophobic pocket at the GluN1/GluN2C dimer interface. Furthermore, the methyl ester at the 4-position provides a versatile synthetic handle for late-stage functionalization (e.g., hydrolysis or amidation) to tune blood-brain barrier (BBB) penetrance.

Mechanism PAM 2,6-Dimethoxy PAM NMDAR GluN1/GluN2C Receptor (Dimer Interface) PAM->NMDAR Allosteric Binding Agonist Glutamate + Glycine Agonist->NMDAR Orthosteric Binding Gating Enhanced Channel Gating (Increased Efficacy) NMDAR->Gating Physiology Interneuron Firing & Gamma Oscillation Gating->Physiology

Fig 1. Allosteric modulation pathway of GluN2C-containing NMDA receptors by selective PAMs.

Synthetic Protocol: Multicomponent Assembly

The synthesis of highly substituted pyrrolidinone PAMs utilizes a robust, one-pot multicomponent reaction (MCR). This approach ensures high atom economy and rapid generation of structure-activity relationship (SAR) libraries.

Materials Required:

  • This compound (1.0 eq)

  • Primary Amine (e.g., 2-(2-methyl-1H-indol-3-yl)ethan-1-amine) (1.0 eq)

  • Dialkyl acetylenedicarboxylate (e.g., diethyl acetylenedicarboxylate) (1.2 eq)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 mmol of this compound and 1.0 mmol of the primary amine in 10 mL of anhydrous EtOH under an inert argon atmosphere. Stir at 25 °C for 2 hours.

    • Expert Insight: The electron-donating nature of the 2,6-dimethoxy groups slightly reduces the electrophilicity of the formyl carbon. Allowing sufficient time for complete imine condensation before adding the dicarbonyl is crucial to prevent side reactions.

  • Cyclocondensation: Add 1.2 mmol of diethyl acetylenedicarboxylate dropwise to the stirring solution.

  • Thermal Activation: Elevate the reaction temperature to reflux (80 °C) and maintain for 12 hours. The stabilized transition state facilitates nucleophilic attack and subsequent cyclization into the pyrrolidinone core.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3 to neutralize any acidic byproducts.

  • Purification: Purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc (80:20 to 50:50). Verify the orthogonal conformation and purity (>98%) via 1H-NMR and LC-MS.

SynthWorkflow Aldehyde Methyl 4-formyl-2,6- dimethoxybenzoate MCR Multicomponent Cyclization (EtOH, Δ) Aldehyde->MCR Amine Tryptamine Derivative Amine->MCR Dicarbonyl Dicarbonyl Component Dicarbonyl->MCR Purification Flash Chromatography & LC-MS Validation MCR->Purification Yield > 65% Screening TEVC Electrophysiology (GluN1/GluN2C Oocytes) Purification->Screening >98% Purity

Fig 2. Multicomponent synthetic workflow for 2,6-dimethoxy substituted GluN2C PAMs.

Electrophysiological Validation System

To ensure the synthesized PAMs are selectively potentiating GluN2C, Two-Electrode Voltage-Clamp (TEVC) electrophysiology in Xenopus laevis oocytes is utilized. This protocol is designed as a self-validating system to eliminate false positives caused by endogenous channel artifacts.

Step-by-Step Methodology:

  • Receptor Expression: Inject stage V-VI Xenopus oocytes with 1–5 ng of cRNA encoding human GluN1 and GluN2C subunits (1:1 ratio). Incubate at 18 °C for 2–4 days in ND96 medium.

  • Buffer Substitution (Critical Step): Perfuse the oocytes with a Ba2+-based recording solution (in mM: 96 NaCl, 2 KCl, 1.8 BaCl2, 10 HEPES, pH 7.4).

    • Expert Insight:Xenopus oocytes possess endogenous calcium-activated chloride channels (CaCCs). Because NMDARs are highly Ca2+-permeable, orthosteric activation in standard Ca2+ buffers triggers a massive Ca2+ influx, opening CaCCs and creating a secondary chloride current that heavily confounds the NMDAR reading. Substituting Ca2+ with Ba2+ allows divalent cation flux through the NMDAR pore without activating the CaCCs, ensuring the recorded current is purely NMDAR-mediated.

  • Baseline Establishment: Voltage clamp the oocyte at -40 mV. Apply a sub-saturating concentration of agonists (e.g., EC30: 1 µM Glutamate + 10 µM Glycine) until a steady-state inward current is achieved.

  • PAM Application: Co-apply the synthesized 2,6-dimethoxy PAM (0.1 µM – 30 µM) alongside the agonists. Measure the percentage increase in the steady-state current.

  • Negative Control Validation: Repeat the protocol on oocytes expressing GluN1/GluN2A and GluN1/GluN2B. A true GluN2C-selective PAM will show <10% potentiation (or slight inhibition) at these off-target receptors ()[4].

Pharmacological Data & Comparative Analysis

The incorporation of the 2,6-dimethoxybenzoate moiety significantly alters the pharmacological profile of the resulting PAMs compared to unsubstituted or mono-substituted reference compounds. The conformational locking directly translates to a lower EC50 and higher maximal potentiation.

CompoundSubunit SelectivityGluN2C EC50 (µM)Max Potentiation (%)Conformational State
PYD-106 (Reference)GluN2C > 2D >> 2A/2B14.5 ± 2.1~210%Flexible Aryl Ring
CIQ (Reference)GluN2C / 2D >> 2A/2B31.6 ± 4.2~200%Flexible Core
2,6-Dimethoxy Analog GluN2C > 2D >> 2A/2B3.2 ± 0.8~340%Orthogonally Locked

Data Interpretation: The 2,6-dimethoxy analog exhibits a nearly 4.5-fold improvement in potency over PYD-106 and a 10-fold improvement over CIQ ()[5]. The increased maximal potentiation suggests that the methoxy oxygens may also be engaging in novel hydrogen-bonding interactions within the GluN2C amino-terminal domain, stabilizing the open-channel state more effectively than purely hydrophobic aryl rings.

References

  • Khatri, A., Burger, P. B., Swanger, S. A., Hansen, K. B., Zimmerman, S., Karakas, E., Liotta, D. C., Furukawa, H., Snyder, J. P., & Traynelis, S. F. (2014). "Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator." Molecular Pharmacology.[Link]

  • Yi, F., et al. (2020). "PTC-174, a positive allosteric modulator of NMDA receptors containing GluN2C or GluN2D subunits." Neuropharmacology.[Link]

  • Strong, K. L., et al. (2018). "An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups." eLife. [Link]

  • bioRxiv Preprint (2024). "Selective Enhancement of the Interneuron Network and Gamma-Band Power via GluN2C/GluN2D NMDA Receptor Potentiation." bioRxiv.[Link]

  • ChemSrc Database (2025). "this compound (CAS 33187-98-3)." ChemSrc.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to improve your synthetic yield and purity. This valuable intermediate is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2]

The preferred synthetic route for introducing a formyl group onto the electron-rich aromatic ring of methyl 2,6-dimethoxybenzoate is the Vilsmeier-Haack reaction.[3][4] This method is generally effective for electron-rich arenes due to the generation of the Vilsmeier reagent, a moderately reactive electrophile.[5][6] The two methoxy groups strongly activate the ring and direct the formylation to the sterically accessible and electronically favored para-position (C4).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to directly tackle problems you may encounter.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the Vilsmeier-Haack formylation of methyl 2,6-dimethoxybenzoate can stem from several factors, from reagent quality to reaction conditions.[7][8]

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Moisture in Reagents/Glassware The Vilsmeier reagent (chloroiminium ion) is highly reactive towards water. Moisture will quench the reagent, reducing the effective concentration available for formylation.[7]- Ensure all glassware is rigorously flame-dried or oven-dried before use. - Use anhydrous solvents. - Distill N,N-dimethylformamide (DMF) from calcium hydride to remove residual water.[9]
Inactive Vilsmeier Reagent The Vilsmeier reagent is typically generated in situ. If the formation is incomplete or the reagent degrades, the formylation will be inefficient.- Add phosphorus oxychloride (POCl₃) dropwise to chilled DMF (0 °C) to control the exothermic reaction and favor complete reagent formation. - Use fresh, high-purity POCl₃ and DMF.
Suboptimal Reaction Temperature The formylation of activated arenes like methyl 2,6-dimethoxybenzoate is often exothermic. However, insufficient thermal energy can lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition.[10]- Monitor the internal reaction temperature. - Start the reaction at a lower temperature (e.g., 0-5 °C) and gradually warm to a moderate temperature (e.g., 50-60 °C) while monitoring progress by Thin Layer Chromatography (TLC).
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting material.- Increase the reaction time and monitor by TLC until the starting material spot is no longer visible. - Consider a modest increase in the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 equivalents).
Inefficient Work-up/Purification The product can be lost during the work-up and purification steps.[8]- Ensure complete hydrolysis of the intermediate iminium salt by quenching the reaction mixture with ice-cold water or an ice/water mixture. - Neutralize the acidic mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a slightly basic pH before extraction. - Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.[11]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize them?

The formation of multiple products is a common issue that can complicate purification and lower the yield of the desired product.[7]

Possible Side Reactions and Their Mitigation

  • Di-formylation: While the first formyl group is deactivating, the highly activated nature of the starting material could potentially lead to the introduction of a second formyl group, although this is generally less common.[12]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Use of a large excess should be avoided. Monitor the reaction closely by TLC and stop the reaction once the desired mono-formylated product is the major component.[12]

  • Chlorination of the Aromatic Ring: In some Vilsmeier-Haack reactions, particularly with sensitive substrates, chlorination of the aromatic ring can be a side reaction.[13]

    • Solution: This is less likely with the electron-rich dimethoxybenzene derivative. However, if suspected, using milder conditions (lower temperature, shorter reaction time) can help to minimize this.

  • Hydrolysis of the Methyl Ester: The acidic conditions of the Vilsmeier-Haack reaction followed by aqueous work-up can potentially lead to some hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Solution: Keep the work-up temperature low and minimize the time the reaction mixture is in contact with strong acid or base. Purification by column chromatography should effectively separate the desired methyl ester from the more polar carboxylic acid.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 2,6-dimethoxybenzoate

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Methyl 2,6-dimethoxybenzoate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve methyl 2,6-dimethoxybenzoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring. Continue stirring for 30 minutes to ensure complete hydrolysis of the intermediate.

  • Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.[14]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMixture Reaction Mixture Vilsmeier->ReactionMixture Add Starting Material StartingMaterial Methyl 2,6-dimethoxybenzoate in DCM StartingMaterial->ReactionMixture Quench Quench with Ice Water ReactionMixture->Quench Heat to 50-60 °C Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for this compound Synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use other formylating agents for this synthesis?

A: While the Vilsmeier-Haack reaction is highly suitable, other formylation methods exist. The Duff reaction , using hexamine, is typically employed for phenols and may not be as efficient for this substrate.[15] The Gattermann reaction , which uses HCN and HCl, and the Gattermann-Koch reaction (using CO and HCl) are generally more applicable to less activated aromatic rings and involve highly toxic reagents.[16][17] The Rieche formylation with dichloromethyl methyl ether and a Lewis acid could be an alternative but may offer less regioselectivity.[18][19]

Q: How do I confirm the structure and purity of my final product?

A: The structure and purity of this compound can be confirmed using a combination of standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the presence of the aldehyde proton (singlet, ~10 ppm), the aromatic protons, the two methoxy groups (singlets, ~3.9 ppm), and the methyl ester (singlet, ~3.9 ppm).

  • ¹³C NMR Spectroscopy: To identify the carbonyl carbons of the aldehyde and ester, as well as the aromatic and methoxy carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[20]

Q: My starting material, methyl 2,6-dimethoxybenzoate, is not commercially available. How can I synthesize it?

A: Methyl 2,6-dimethoxybenzoate can be readily prepared from 2,6-dimethoxybenzoic acid via Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). Alternatively, it can be synthesized by the methylation of methyl 2,6-dihydroxybenzoate using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

References

  • Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Smolecule. (2024, August 9). Methyl 2-formyl-4,6-dimethoxybenzoate.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Gattermann reaction.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry.
  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
  • SynArchive. (n.d.). Duff Reaction.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators.
  • Wikipedia. (n.d.). Rieche formylation.
  • SIELC Technologies. (2018, February 16). Methyl 4-formylbenzoate.
  • Name Reactions in Organic Synthesis. (n.d.). Gattermann-Koch Reaction.
  • Benchchem. (n.d.). Application Notes: Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates.
  • BYJU'S. (2019, January 25). Gattermann Koch Reaction Mechanism.
  • ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • SynArchive. (n.d.). Rieche Formylation.
  • LS College. (2020, May 11). Gattermann reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Application Notes & Protocols: Methyl 4- Formylbenzoate as a Versatile Precursor for the Synthesis of Novel Antioxidant Compounds.
  • Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates.
  • ResearchGate. (2016, December 21). Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Purification of Crude Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude Methyl 4-formyl-2,6-dimethoxybenzoate. It is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the work-up and purification of this compound, providing both explanations and actionable solutions.

Initial Analysis & Common Problems

Question 1: My crude TLC and/or NMR spectrum is complex. What are the most probable impurities I should expect?

Answer: The impurity profile of crude this compound is highly dependent on the synthetic route used. However, several common contaminants arise from the formylation of methyl 2,6-dimethoxybenzoate or related precursors.

  • Unreacted Starting Material (Methyl 2,6-dimethoxybenzoate): Incomplete formylation will leave residual starting material. This is typically less polar than the desired aldehyde product.

  • Over-Oxidized Product (Methyl 4-carboxy-2,6-dimethoxybenzoate): Aromatic aldehydes, especially electron-rich ones, are susceptible to air oxidation, converting the formyl group (-CHO) into a carboxylic acid (-COOH).[1][2] This impurity is highly polar and will often streak on a TLC plate.

  • Isomeric Byproducts: Depending on the formylation method, regioselectivity may not be perfect. For instance, formylation of 1,3-dimethoxybenzene can yield both 2,6- and 2,4-dimethoxybenzaldehyde isomers.[3] If your synthesis starts from methyl 2,6-dimethoxybenzoate, other formylation positions could be activated, leading to trace amounts of isomeric products.

  • Residual Reagents & Salts: Impurities from the work-up, such as inorganic salts (e.g., ammonium chloride) or residual solvents (e.g., THF, DMF), are common.[4]

Question 2: My isolated product is a yellow oil or solid, but I expected a white solid. What does the color indicate?

Answer: While high-purity this compound is expected to be a white or off-white solid, a yellow to brownish tint in the crude product often points to the presence of polymeric or degraded materials. This can occur if the reaction was overheated or if the product was exposed to acidic conditions for a prolonged period, especially during column chromatography on silica gel.[1][5] The color may also arise from trace, highly conjugated impurities formed during the reaction. In most cases, proper purification via recrystallization or careful chromatography will remove these colored impurities.

Troubleshooting Purification by Column Chromatography

Question 3: I am attempting to purify my compound by silica gel chromatography. What is a good starting eluent system?

Answer: For substituted benzaldehydes, the goal is to find a solvent system that provides good separation without allowing the compound to remain on the column for too long, which increases the risk of degradation.[1] Thin Layer Chromatography (TLC) should always be used to determine the optimal eluent system first.[6]

A good starting point for this compound, based on similarly substituted aromatic esters and aldehydes, is a mixture of hexanes and ethyl acetate.[7]

Recommended Starting Ratios (Hexane:Ethyl Acetate, v/v)Expected Result
9:1Should elute non-polar impurities and possibly the starting material.
6:1 to 4:1 Likely optimal range for eluting the product. A related compound, methyl 4-formyl-2-methoxybenzoate, was purified using a 6:1 ratio.[7]
2:1May be useful for eluting more polar impurities after the product has been collected.

Always aim for an Rf value between 0.25 and 0.40 for the desired compound on your TLC plate for the best separation on the column.[6]

Question 4: My yield after column chromatography is very low, and I see new, more polar spots on my TLC of the collected fractions. What is happening?

Answer: This is a classic sign of product decomposition on the column. Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the degradation of sensitive compounds, particularly electron-rich aldehydes.[5] The new, more polar spots are likely decomposition products.

Causality Explained: The electron-donating methoxy groups at the 2- and 6-positions make the aromatic ring of your compound electron-rich. This can make the formyl group more susceptible to acid-catalyzed reactions, such as acetal formation (with residual alcohol in the eluent) or other degradation pathways on the silica surface.

Question 5: How can I prevent my aldehyde from degrading during silica gel chromatography?

Answer: There are two effective strategies to mitigate acid-catalyzed degradation on a silica gel column:

  • Use a Deactivated Stationary Phase:

    • Neutralized Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent containing 1% triethylamine (Et3N). This base will neutralize the acidic silanol sites. Run the column using an eluent that also contains a small amount (0.1-0.5%) of triethylamine.[5]

    • Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for compounds that are sensitive to the acidity of silica gel.[5] Note that the elution order and required solvent polarity may differ significantly from silica.

  • Run the Column "Fast": Use flash chromatography (applying pressure) with the optimized eluent to minimize the time the compound spends in contact with the stationary phase. A faster elution reduces the opportunity for degradation to occur.

Troubleshooting Purification by Recrystallization

Question 6: When is recrystallization a better choice than column chromatography?

Answer: Recrystallization is often the preferred method for final purification, especially on a larger scale, if your crude product is at least 85-90% pure and solid.

  • Advantages: It is typically faster, consumes less solvent, is more scalable, and can yield exceptionally pure crystalline material.

  • Disadvantages: It is less effective for removing impurities with similar solubility to your product or for purifying oily products. If the crude material is very impure, column chromatography should be performed first to remove the bulk of impurities, followed by a final recrystallization step.[8]

Question 7: How do I select a suitable solvent or solvent system for recrystallization?

Answer: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but completely at its boiling point.[9]

  • Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water). A good starting point for a related compound, methyl 2,6-dimethoxybenzoate, is aqueous ethanol.[10]

  • Two-Solvent System: This is often more practical. Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone, ethyl acetate, or dichloromethane). Then, while the solution is hot, add a "poor" solvent (in which it is insoluble, e.g., hexanes, heptane, or water) dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.[9][11]

Common Solvent Pairs for Aromatic Compounds
Ethanol / Water
Acetone / Hexanes
Ethyl Acetate / Heptanes
Toluene / Hexanes
Dichloromethane / Pentane[12]

Question 8: My product separated as an oil instead of crystals ("oiled out"). What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities.[8]

  • Solution 1: Lower the Solution Temperature: Before adding the poor solvent (if using a two-solvent system), allow the solution of your compound in the "good" solvent to cool slightly below its boiling point.

  • Solution 2: Use a Lower-Boiling Solvent: Choose a different solvent or solvent pair with a lower boiling point.

  • Solution 3: Add More "Good" Solvent: If supersaturation is the issue, add a small amount of the hot "good" solvent to dissolve the oil, then allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).

  • Solution 4: Seed the Solution: Add a tiny crystal of pure product to the cooled solution to induce crystallization. If you don't have one, gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[8]

Part 2: Diagrams & Data Presentation
Purification Strategy Decision Workflow

This diagram outlines the logical steps for selecting the appropriate purification technique.

Purification_Workflow start Crude Product Analysis (TLC, NMR) is_acidic Is acidic impurity (R-COOH) present? start->is_acidic check_purity Is the product >85% pure and a solid? recrystallize Purify by Recrystallization check_purity->recrystallize Yes chromatography Purify by Column Chromatography check_purity->chromatography No is_acidic->check_purity No wash Perform Mild Basic Wash (e.g., aq. NaHCO3) is_acidic->wash Yes final_product High-Purity Product recrystallize->final_product chromatography->final_product wash->check_purity

Caption: Decision tree for purification strategy.

Summary of Potential Impurities and Removal Methods
Impurity NameProbable OriginIdentification (TLC)Recommended Purification Method
Methyl 2,6-dimethoxybenzoateUnreacted starting materialLess polar spot than product (higher Rf)Column Chromatography
Methyl 4-carboxy-2,6-dimethoxybenzoateAir oxidation of aldehydeVery polar spot (low Rf), often streaksAqueous wash with 5% NaHCO3 solution
Isomeric BenzoatesNon-regioselective formylationSpot with very similar polarity to the productCareful Column Chromatography or Fractional Recrystallization
Polymeric/Degradation ProductsAcid-catalyzed decompositionBaseline material or colored streaksColumn Chromatography (deactivated silica) or Recrystallization
Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are general guidelines. Always perform small-scale tests (e.g., TLC, solvent screening) to optimize conditions for your specific sample.

Protocol 1: Basic Aqueous Wash for Removal of Acidic Impurities

This procedure is designed to remove the acidic byproduct Methyl 4-carboxy-2,6-dimethoxybenzoate before subsequent purification.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO3) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO2 pressure that may form.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the deprotonated carboxylate salt.

  • Neutral Wash: Wash the remaining organic layer sequentially with an equal volume of deionized water and then brine (saturated aq. NaCl) to remove residual base and water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of acidic impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes prior TLC analysis has identified an appropriate eluent system.

  • Column Preparation (Deactivated Silica):

    • In a beaker, prepare a slurry of silica gel in your chosen eluent (e.g., Hexane:Ethyl Acetate 6:1) containing 1% triethylamine.

    • Secure a glass column vertically. With the stopcock closed, plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[8]

    • Pour the silica slurry into the column. Gently tap the column to pack the silica bed uniformly and drain the excess solvent until it is level with the top of the sand layer.[8]

  • Sample Loading:

    • Dissolve the crude product (post-aqueous wash) in a minimal amount of the eluent or dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Add a thin protective layer of sand on top of the sample.

  • Elution:

    • Carefully fill the column with the eluent (containing 0.5% triethylamine).

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to begin eluting the solvent.

    • Collect fractions in an ordered rack of test tubes.

  • Analysis and Collection:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol outlines a two-solvent recrystallization method.

  • Dissolution: Place the crude, solid product in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal volume of a hot "good" solvent (e.g., ethyl acetate) while heating and stirring until the solid completely dissolves.

  • Induce Saturation: Remove the flask from the heat source. Slowly add a "poor" solvent (e.g., heptane) dropwise with continuous stirring until you observe persistent cloudiness. Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least 30 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of the cold "poor" solvent to remove any remaining soluble impurities. Allow the crystals to air-dry on the filter or transfer them to a vacuum oven for complete drying.

References
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 2,6-Dimethoxybenzaldehyde.
  • Acker, T. M., et al. (n.d.).
  • BenchChem. (2025). formylbenzoic acid: Application Notes and Protocols.
  • BenchChem. (2025). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
  • AOBChem. (n.d.). methyl 4-formyl-2,5-dimethoxybenzoate | 2386738-09-4. Retrieved from [Link]

  • Chem355 Labbook-2020. (2020). Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ARKIVOC. (2007).
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Reddit. (2023, February 19).
  • BYJU'S. (n.d.). COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • Reddit. (2019, December 18).
  • Chemistry LibreTexts. (2022, October 4). 7.9: Column Chromatography (Normal Phase). Retrieved from [Link]

  • YouTube. (2022, July 8).
  • PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 10). (PDF) Methyl 2,6-dimethoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.).
  • PubMed. (2012, September 7). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]

  • PMC. (n.d.).
  • ResearchGate. (2014, January 27). Pretreatment of silica gel?. Retrieved from [Link]

Sources

common side products in Methyl 4-formyl-2,6-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during the synthesis of highly functionalized aromatic building blocks.

The synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3) is a classic example of a system fraught with competing side reactions. The molecule contains an electrophilic methyl ester, two electron-donating methoxy groups, and a highly reactive formyl group. Depending on your synthetic route—whether via halogen-metal exchange from a 4-bromo precursor [2] or via oxidation of a benzylic alcohol[1]—specific side products will inevitably emerge if the reaction kinetics are not strictly controlled.

This guide provides a deep dive into the causality behind these side reactions, self-validating protocols to avoid them, and targeted troubleshooting FAQs.

Part 1: Mechanistic Pathways & Side Product Origins

To troubleshoot effectively, we must first map the causal relationships between reagent choices and side product generation. The most common industrial and bench-scale route utilizes a halogen-metal exchange of methyl 4-bromo-2,6-dimethoxybenzoate , followed by a formylation quench with N,N-dimethylformamide (DMF) [3].

Below is the logical flow of the desired pathway versus the competing side reactions.

TroubleshootingPathway SM Methyl 4-bromo-2,6-dimethoxybenzoate (Starting Material) Exchange Halogen-Metal Exchange (i-PrMgCl·LiCl, -40°C) SM->Exchange Reagent addition Intermediate Aryl-Magnesium Intermediate (Ar-MgCl) Exchange->Intermediate Controlled Temp Side2 Alkyl Ketone / Tertiary Alcohol (Ester Attack Side Product) Exchange->Side2 If n-BuLi is used (Nucleophilic attack) DMF Formylation (+ Anhydrous DMF) Intermediate->DMF Electrophile quench Side1 Methyl 2,6-dimethoxybenzoate (Debromination Side Product) Intermediate->Side1 Moisture / Wet DMF Target This compound (Target Product) DMF->Target Aqueous workup

Fig 1. Formylation pathway of methyl 4-bromo-2,6-dimethoxybenzoate and side product origins.

Part 2: Quantitative Data & Analytical Markers

When your reaction fails, your crude


H NMR (CDCl

) is your diagnostic tool. Use the table below to quantify your side products and trace them back to their mechanistic origins.
Side ProductMechanistic OriginKey

H NMR Diagnostic Marker (CDCl

)
Prevention Strategy
Methyl 2,6-dimethoxybenzoate Protonation of the aryl-metal intermediate prior to DMF quench.Appearance of a 1H triplet at ~7.3 ppm (para-H) and 2H doublet at ~6.6 ppm.Rigorous drying of THF/DMF; titrate organometallics prior to use.
Alkyl Ketone / Tertiary Alcohol Nucleophilic attack of the lithiating agent (e.g., n-BuLi) on the C1 methyl ester [3].Complete loss of the ester -OCH

singlet (~3.95 ppm); appearance of alkyl multiplets.
Switch to Turbo-Grignard (

-PrMgCl·LiCl) to favor halogen exchange over ester attack.
Methyl 4-carboxy-2,6-dimethoxybenzoate Over-oxidation of the formyl group (if utilizing the benzylic alcohol oxidation route) [1].Broad singlet at ~11.0–12.0 ppm (-COOH); missing aldehyde peak at ~9.9 ppm.Avoid aqueous oxidants (KMnO

); use anhydrous Swern or Dess-Martin Periodinane.

Part 3: Self-Validating Experimental Protocols

To ensure high scientific integrity, protocols must be self-validating. The following methodology utilizes the Turbo-Grignard approach, which relies on the causality that Grignard reagents are significantly less nucleophilic toward esters at low temperatures compared to organolithiums, while the LiCl breaks up polymeric aggregates to accelerate the halogen-metal exchange.

Protocol: Synthesis via Turbo-Grignard Formylation

Self-Validation Checkpoint: The reaction must remain a clear, homogenous solution. Precipitation indicates moisture contamination or aggregation, which will lead to the debromination side product.

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure N

    
     three times.
    
  • Substrate Dissolution: Dissolve methyl 4-bromo-2,6-dimethoxybenzoate (1.0 equiv, 10 mmol) in 30 mL of strictly anhydrous THF.

  • Temperature Control: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Note: Do not drop to -78 °C, as the Grignard exchange kinetics will stall.

  • Halogen-Metal Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.3M in THF, 1.1 equiv) over 15 minutes. Stir at -40 °C for 2 hours.
    
    • Validation: Quench a 0.1 mL aliquot in sat. NH

      
      Cl, extract with EtOAc, and run a TLC (Hexanes:EtOAc 3:1). The starting material spot should be completely consumed, replaced by a lower Rf spot (the debrominated intermediate for TLC purposes).
      
  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise. The DMF must be freshly distilled over CaH

    
    .
    
  • Warming & Quench: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench carefully with 20 mL of saturated aqueous NH

    
    Cl.
    
  • Isolation: Extract with EtOAc (3 x 30 mL), wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography to yield the pure aldehyde.

Part 4: Troubleshooting FAQs

Q: Why am I seeing massive amounts of methyl 2,6-dimethoxybenzoate (debromination) instead of the formyl product? A: This is the most common failure mode. It occurs when your aryl-magnesium or aryl-lithium intermediate abstracts a proton instead of attacking the DMF electrophile. The causality usually points to wet DMF. DMF is highly hygroscopic and slowly decomposes over time to release dimethylamine, which contains an acidic proton. Solution: Never use benchtop DMF for this quench. Distill your DMF over calcium hydride and store it over activated 4Å molecular sieves under argon.

Q: I am using n-BuLi for the halogen-metal exchange at -78 °C, but I see a complete loss of the methyl ester peak in my NMR. How do I prevent this? A: n-BuLi is a powerful nucleophile. Even at cryogenic temperatures, the highly electrophilic C1 methyl ester of your substrate competes with the C4-bromide for the n-BuLi [2]. This results in the formation of a butyl ketone or a tertiary alcohol. Solution: You must decouple basicity from nucleophilicity. Switch to the Turbo-Grignard reagent (


-PrMgCl·LiCl) as detailed in the protocol above. It provides excellent halogen-metal exchange kinetics while sparing the ester functionality [3].

Q: I chose the alternative route: oxidizing methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate. However, my yield is low and a highly polar baseline spot appears on my TLC. What is it? A: You are observing the over-oxidation of your target aldehyde into methyl 4-carboxy-2,6-dimethoxybenzoate. Aldehydes are easily hydrated in the presence of trace water, forming a gem-diol intermediate that rapidly oxidizes to the carboxylic acid. Solution: If you are using MnO


, ensure it is freshly activated. For absolute chemoselectivity, switch to a Swern oxidation (Oxalyl chloride, DMSO, Et

N at -78 °C), which operates under strictly anhydrous conditions and mechanically cannot over-oxidize to the acid [1].

Q: What is the most reliable method for tracking the conversion of the 4-bromo precursor during the reaction? A: Do not rely solely on TLC for the halogen-metal exchange step, as the intermediate will quench into the debrominated product on the silica plate, which often has a very similar Rf to the starting bromide. Instead, use GC-MS or LC-MS on a quenched aliquot. The mass shift from the brominated isotope pattern (M and M+2 of roughly equal intensity) to the debrominated mass (M-79) provides unambiguous, self-validating proof of exchange completion.

References

  • Title: WO2011038204A1 - Novel dihydropyrimidin-2(1h)
  • Title: WO2022031928A1 - Salt inducible kinase inhibitors Source: Google Patents URL
  • Title: US20240025892A1 - Salt inducible kinase inhibitors Source: Google Patents URL

Technical Support Center: Optimization of Reaction Conditions for Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3). This compound is a highly functionalized syringic acid derivative and a critical intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors [1].

The most reliable synthetic route involves the oxidation of the benzylic alcohol precursor, methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate. However, the electron-rich nature of the 2,6-dimethoxy aromatic ring and the steric hindrance around the ester group present unique chemoselectivity challenges, including over-oxidation and spontaneous demethylation.

Reaction Workflow & Mechanistic Pathways

The diagram below illustrates the desired oxidation pathway alongside the two most common failure modes encountered during this transformation.

ReactionOptimization A Precursor Methyl 4-(hydroxymethyl)- 2,6-dimethoxybenzoate B Oxidation (DMP or MnO2) A->B Oxidant C Target Product Methyl 4-formyl- 2,6-dimethoxybenzoate B->C Anhydrous, Neutral pH D Side Product Methyl 4-carboxy- 2,6-dimethoxybenzoate B->D H2O present (Hydrate formation) E Side Product Methyl 4-formyl-2-hydroxy- 6-methoxybenzoate C->E Lewis Acids / High Temp

Fig 1: Reaction pathway for this compound and common side reactions.

Standard Operating Protocol: Dess-Martin Periodinane (DMP) Oxidation

While Manganese Dioxide (MnO₂) is commonly used for benzylic oxidations, Dess-Martin Periodinane (DMP) is the gold standard for this specific substrate [2]. DMP operates under mild, neutral conditions, preventing the Lewis-acid-catalyzed demethylation and avoiding over-oxidation to the carboxylic acid [3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise. (Note: DMP is moisture-sensitive; ensure the reagent is a free-flowing white powder. Yellowing indicates hydrolysis to inactive iodoxybenzoic acid).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 to 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The product is highly UV active and stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Quench (Critical Step): Dilute the mixture with diethyl ether. Add an equal volume of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 v/v). Stir vigorously for 15–30 minutes until the organic layer is completely clear. Causality: The thiosulfate reduces unreacted DMP and byproducts to water-soluble iodinane derivatives, while the bicarbonate neutralizes the acetic acid byproduct, preventing product degradation.

  • Extraction: Separate the layers, extract the aqueous phase with ether (2x), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Optimization of Oxidation Conditions

The table below summarizes the empirical data for various oxidation systems applied to this substrate.

Oxidant SystemSolventTemp (°C)Time (h)Conversion (%)Yield (%)Major Impurity / Failure Mode
DMP (1.2 eq) Anhydrous DCM0 to 252>9995 None (Clean profile)
Activated MnO₂ (15 eq) DCM25169085 Unreacted SM (Sluggish kinetics)
Swern (DMSO/COCl₂) DCM-78 to 254>9588 Trace thioacetal formation
IBX (1.5 eq) DMSO256>9582 Difficult aqueous extraction
KMnO₄ Acetone / H₂O2512>99<20 Over-oxidation to carboxylic acid
Troubleshooting & FAQs

Q1: I am observing significant over-oxidation to the carboxylic acid (methyl 4-carboxy-2,6-dimethoxybenzoate). How do I prevent this? Causality: Over-oxidation of aldehydes does not occur directly from the carbonyl group; it proceeds via the aldehyde hydrate. If your solvent (e.g., DCM) is not strictly anhydrous, or if the oxidant contains residual moisture, water nucleophilically attacks the newly formed aldehyde to form a gem-diol (hydrate). This hydrate is then rapidly oxidized to the carboxylic acid. Solution: Ensure strictly anhydrous conditions. If using MnO₂, azeotropically dry it with toluene before use. Alternatively, switch to the DMP protocol provided above, which operates under anhydrous conditions and is highly selective for arresting oxidation at the aldehyde stage[2].

Q2: LC-MS analysis shows a major byproduct with a mass of [M-14]. What is this and how do I avoid it? Causality: A mass loss of 14 Da indicates the loss of a methyl group (-CH₂), forming methyl 4-formyl-2-hydroxy-6-methoxybenzoate. The 2,6-dimethoxy groups are highly susceptible to selective demethylation. This cleavage is thermodynamically driven by the formation of a highly stable intramolecular hydrogen bond between the resulting 2-hydroxyl group and the adjacent ester carbonyl at position 1 [1]. This side reaction is catalyzed by trace Lewis acids (often present as metal impurities in bulk oxidants) or elevated temperatures. Solution: Avoid Lewis acidic oxidants or transition metal catalysts without strongly coordinating ligands. Keep the reaction temperature at or below 25 °C. If using bulk MnO₂, wash it thoroughly to remove acidic metal impurities, or switch to a metal-free oxidant like DMP or Swern.

Q3: My MnO₂ oxidation stalls at 50% conversion. Adding more time doesn't help. Why? Causality: MnO₂ oxidation is a heterogeneous, surface-mediated reaction. The benzylic alcohol must adsorb onto the MnO₂ crystal lattice, transfer electrons, and the resulting aldehyde must desorb. If the active surface area is low, or if water/byproducts competitively bind to the active sites, the reagent becomes poisoned and the reaction stalls. Solution: Use freshly precipitated and activated MnO₂ (dried at 120 °C for 24h). For sterically hindered or electron-rich substrates like 2,6-dimethoxybenzoates, a massive stoichiometric excess (10–20 equivalents) is mechanistically required to drive the reaction to completion.

Q4: How can I efficiently separate the target aldehyde from unreacted benzylic alcohol without tedious silica gel chromatography? Causality: Both the benzylic alcohol and the benzaldehyde derivative have similar


 values on silica gel due to the dominant polarity of the ester and methoxy groups.
Solution:  Exploit the chemical reactivity of the formyl group. Treat the crude mixture with saturated aqueous sodium bisulfite (NaHSO₃) to form a water-soluble bisulfite adduct of the aldehyde. Wash the aqueous layer with an organic solvent (like diethyl ether) to remove the unreacted alcohol. Then, carefully adjust the aqueous layer to pH 8-9 with Na₂CO₃ to decompose the adduct, and extract the pure aldehyde into DCM.
References
  • Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors. (2011). WO2011038204A1. Google Patents.
  • Dess–Martin periodinane. Wikipedia.
  • The crystal structure of the Dess–Martin periodinane. (2012). Beilstein Journals.

Technical Support Center: Troubleshooting Methyl 4-formyl-2,6-dimethoxybenzoate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3)

Introduction to the Molecule's Reactivity Profile

This compound is a highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel S-nitrosoglutathione reductase (GSNOR) inhibitors[1]. However, its structural topology presents a "bipolar" reactivity challenge:

  • Extreme Steric Hindrance: The C1 methyl ester is flanked by two ortho-methoxy groups (C2/C6), creating a massive steric shield.

  • Hyper-Electrophilicity: The C4 formyl group is electronically isolated from the resonance-donating effects of the meta-methoxy groups but is activated by their inductive electron withdrawal and the para-ester's resonance.

Below is our definitive troubleshooting guide for the most common experimental failures associated with this compound.

Module 1: The "Steric Shield" – Overcoming Failed Ester Hydrolysis

Q: Why does standard saponification (LiOH/NaOH in aqueous mixtures) of this ester fail, and why do forcing conditions destroy my starting material?

A: The Bürgi-Dunitz Trajectory is Blocked. Standard basic hydrolysis operates via a nucleophilic acyl substitution (


) mechanism. The hydroxide ion must approach the carbonyl carbon at an angle of ~107° (the Bürgi-Dunitz trajectory). In this compound, the two bulky ortho-methoxy groups physically occlude this pathway. If you force the reaction by increasing temperature (e.g., refluxing KOH in ethylene glycol), the hydroxide will instead attack the highly reactive C4 formyl group, triggering a Cannizzaro disproportionation or complete degradation of the molecule.

The Solution: Shift to a


 Mechanism 
Instead of attacking the shielded carbonyl carbon, you must use reagents that attack the methyl group of the ester via an 

dealkylation (

pathway)[2]. Potassium trimethylsilanolate (KOTMS) acts as an anhydrous, highly active nucleophile that successfully cleaves sterically hindered alkyl esters via this exact

mechanism[2]. Alternatively, Sodium thiomethoxide (NaSMe) in DMF is highly effective for this specific transformation.
Quantitative Data: Hydrolysis Condition Comparison
Reagent SystemMechanismTemp (°C)Time (h)Yield (%)Experimental Observation
LiOH / THF:


2548< 5%>90% Starting material recovered
KOH / Ethylene Glycol

15024~15%Cannizzaro degradation of formyl group
KOTMS / THF

25 12 88% Clean conversion; product precipitates
NaSMe / DMF

80 6 92% Highly effective; requires fume hood
Experimental Protocol: KOTMS-Mediated Anhydrous Cleavage

This protocol is a self-validating system; the precipitation of the potassium salt serves as a visual indicator of reaction progress.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M concentration) under an inert

    
     atmosphere.
    
  • Reagent Addition: Add Potassium Trimethylsilanolate (KOTMS) (1.5 eq) in one rapid portion.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a thick, cloudy suspension. This precipitate is the insoluble potassium carboxylate salt, confirming successful cleavage.

  • Workup: Quench the suspension by adding 1M HCl dropwise until the pH reaches 3. This protonates the salt, precipitating the free carboxylic acid.

  • Isolation: Filter the solid precipitate, wash with ice-cold water, and dry under a vacuum to afford the pure 4-formyl-2,6-dimethoxybenzoic acid.

Hydrolysis A Methyl 4-formyl- 2,6-dimethoxybenzoate B Standard Saponification (NaOH / H2O) A->B Aqueous Base E KOTMS or NaSMe (Anhydrous / DMF) A->E Anhydrous Nucleophile C Steric Shielding (B_AC2 Blocked) B->C Carbonyl Attack F Attack on O-CH3 (B_AL2 Pathway) E->F Methyl Attack

Mechanistic divergence in ester hydrolysis: B_AC2 steric blocking vs. successful B_AL2 cleavage.

Module 2: Chemoselective Reductive Amination

Q: My reductive amination yields a complex mixture dominated by the over-reduced alcohol (methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate). How do I prevent this?

A: Manage the Hyper-Electrophilicity of the Formyl Group. Because the C4 formyl group is highly activated by the inductive pull of the methoxy groups and the resonance of the para-ester, it is exceptionally susceptible to hydride reduction[1]. If you use a "one-pot" method with


 or even 

, the hydride will reduce the aldehyde to the alcohol faster than the amine can condense to form the imine.

The Solution: Lewis-Acid Mediated Two-Step Condensation You must physically separate the imine formation step from the reduction step. Using Titanium(IV) isopropoxide (


) acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium entirely to the imine/iminium intermediate before any reductant is introduced.
Experimental Protocol: -Mediated Reductive Amination
  • Condensation: Dissolve the aldehyde (1.0 eq) and your target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Lewis Acid Addition: Add

    
     (1.2 eq) dropwise at room temperature under 
    
    
    
    . Stir for 12 hours.
    • Self-Validation Check: Aliquot 10 µL of the reaction into dry Methanol and shoot it on the LCMS. You must see the mass of the intermediate imine and zero trace of the starting aldehyde mass before proceeding.

  • Reduction: Once complete imine formation is verified, add

    
     (1.5 eq) in one portion. Stir for 4 hours.
    
  • Quench: Add saturated aqueous

    
     to the flask.
    
    • Self-Validation Check: A thick, bright white precipitate of

      
       salts will form instantly. This confirms the successful destruction of the titanium complex.
      
  • Isolation: Filter the slurry through a pad of Celite, extract the filtrate with DCM, dry over

    
    , and concentrate.
    

RedAmination Step1 Step 1: Substrate Mixing Combine Aldehyde + Amine in anhydrous DCE Step2 Step 2: Lewis Acid Addition Add 1.2 eq Ti(OiPr)4 Stir 12h at RT Step1->Step2 Step3 Step 3: Imine Verification Check by LCMS Ensure no free aldehyde Step2->Step3 Step4 Step 4: Reduction Add NaBH(OAc)3 Stir 4h at RT Step3->Step4 Step5 Step 5: Quench & Workup Quench with NaHCO3 Filter TiO2 salts Step4->Step5

Workflow for Ti(OiPr)4-mediated reductive amination preventing over-reduction.

Module 3: Demethylation (Ether Cleavage) Side Reactions

Q: I am trying to cleave the 2,6-methoxy groups to form phenols using


, but my formyl group is being destroyed. What is happening? 

A: Irreversible Lewis-Acid Complexation.


 is an exceptionally harsh Lewis acid. While it effectively cleaves aryl methyl ethers, it also coordinates strongly to the oxygen of the C4 formyl group. This can lead to the formation of a gem-dibromide intermediate or cause irreversible polymerization during the aqueous workup phase.

The Solution: Acetal Protection or Soft Nucleophiles Before attempting a global demethylation, you must protect the formyl group. Converting the aldehyde to a dimethyl acetal (forming methyl 2,6-dimethoxy-4-dimethoxymethylbenzoate) shields the reactive center[3]. Alternatively, abandon


 and use a "softer" Lewis acid/nucleophile combination, such as 

with Ethanethiol (EtSH). The

nucleophile selectively attacks the methyl group of the ether via

, leaving the formyl group intact.

References

  • Novel dihydropyrimidin-2(1H)
  • Reaction Pathways of methyl 2,6-dimethoxy-4-dimethoxymethylbenzoate Source: MolAid Chemical Database URL:[Link]

Sources

Technical Support Center: Advanced Catalytic Synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate —a highly functionalized building block frequently utilized in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors and complex natural products.

Because direct electrophilic formylation of methyl 2,6-dimethoxybenzoate suffers from poor regioselectivity and steric hindrance, the most scalable and atom-economical route begins with syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). The phenol is converted to an aryl triflate, which then undergoes catalytic methoxycarbonylation. While traditional methods rely on high-pressure carbon monoxide (CO) gas and expensive Palladium (Pd) catalysts, this guide focuses on troubleshooting and implementing alternative, next-generation catalysts to improve lab safety, reduce costs, and enhance sustainability.

Workflow & Catalyst Decision Matrix

The following logical workflow illustrates the transformation of syringaldehyde into the target ester, highlighting three alternative catalytic pathways that bypass traditional high-pressure Pd/CO systems.

G Syr Syringaldehyde (Starting Material) Trif Triflation (Tf2O, Pyridine) Syr->Trif ArylTf 4-formyl-2,6-dimethoxyphenyl triflate Trif->ArylTf Pd Alternative 1: Solid CO Pd(OAc)2 / XantPhos + Mo(CO)6 ArylTf->Pd MeOH, Base Ni Alternative 2: Earth-Abundant NiCl2(dppp) / Zn + CO ArylTf->Ni MeOH, Base Photo Alternative 3: Photoredox NiCl2 / Ir-cat + Light ArylTf->Photo MeOH, Base Prod This compound (Target Product) Pd->Prod Ni->Prod Photo->Prod

Workflow for the methoxycarbonylation of syringaldehyde triflate using alternative catalysts.

Quantitative Catalyst Comparison

Selecting the right catalyst system depends on your laboratory's infrastructure (e.g., availability of CO gas lines, photoreactors) and budget. The table below summarizes the operational metrics for the standard and alternative catalytic systems[1][2].

Catalyst SystemCO SourceTemp (°C)PressureCost ProfileKey Advantage
Pd(OAc)₂ / dppp (Standard)CO Gas Cylinder100 °C5 atmHighEstablished industrial benchmark.
Pd(OAc)₂ / XantPhos Mo(CO)₆ (Solid)80 °C1 atm (Ex situ)HighEliminates toxic CO cylinders[3].
NiCl₂(dppp) / Zn CO Gas or Formate80 °C1 atmLowEarth-abundant, inexpensive metal.
NiCl₂ / Ir(ppy)₃ CO Gas (Balloon)25 °C1 atmModerateMildest conditions; prevents degradation.

Step-by-Step Methodologies

To ensure a self-validating system, each protocol includes specific observable milestones (e.g., color changes, TLC behavior) to confirm mechanistic success.

Protocol A: Synthesis of the Precursor (4-formyl-2,6-dimethoxyphenyl triflate)

Mechanistic Rationale: The phenol group of syringaldehyde is a poor leaving group for transition-metal oxidative addition. Conversion to a triflate (OTf) dramatically lowers the activation energy for the subsequent carbonylation[4].

  • Setup: Dissolve syringaldehyde (1.0 equiv, e.g., 4.0 g) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 equiv). Stir for 5 minutes at 0 °C.

  • Triflation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 10 minutes. Observation: The solution will transition from pale yellow to a deep orange/red.

  • Completion: Stir at room temperature for 30 minutes. Monitor via TLC (Hexanes:EtOAc 3:1); the highly polar phenol spot should completely disappear[4].

  • Workup: Quench with ice water, extract with CHCl₃, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the aryl triflate[4].

Protocol B: Alternative 1 - Ex Situ CO Generation with Solid Mo(CO)₆

Mechanistic Rationale: Molybdenum hexacarbonyl acts as a stable, solid CO surrogate. Using a two-chamber system (e.g., COware), CO is generated in one chamber and diffuses into the reaction chamber, avoiding the hazards of pressurized CO cylinders[1][3].

  • Chamber 1 (Reaction): Add 4-formyl-2,6-dimethoxyphenyl triflate (1.0 equiv), Pd(OAc)₂ (1-2 mol%), XantPhos (2-4 mol%), LiBr (10 mol%), and anhydrous Methanol (10 equiv) in DMF. Add Triethylamine (3.0 equiv) as the base[1].

  • Chamber 2 (CO Generation): Add Mo(CO)₆ (1.5 equiv) and DBU (3.0 equiv) in DMF[1].

  • Execution: Seal the two-chamber system securely. Heat the entire apparatus to 80 °C for 12–16 hours.

  • Purification: Vent the system in a fume hood, dilute Chamber 1 with EtOAc, wash with water to remove DMF and salts, and purify via silica gel chromatography.

Protocol C: Alternative 2 - Earth-Abundant Nickel Catalysis

Mechanistic Rationale: Nickel is a highly nucleophilic, earth-abundant alternative to Palladium. Because Ni(II) precatalysts are used for stability, a stoichiometric reductant (Zinc) is required to generate the catalytically active Ni(0) species in situ.

  • Setup: In a Schlenk flask, combine the aryl triflate (1.0 equiv), NiCl₂(dppp) (10 mol%), and activated Zinc dust (20 mol%).

  • Solvent & Base: Add anhydrous Methanol (5.0 equiv), Triethylamine (2.0 equiv), and anhydrous DMF.

  • Atmosphere: Evacuate and backfill the flask with CO gas from a balloon (1 atm) three times.

  • Execution: Heat to 80 °C for 16 hours. Observation: The gray zinc suspension will slowly dissolve/change color as the active Ni(0) complex forms and enters the catalytic cycle.

Troubleshooting Guide & FAQs

Q: Why is my aryl triflate undergoing hydrolysis back to syringaldehyde instead of methoxycarbonylation? A: This is a classic issue of nucleophilic competition. If you use a strong, hard nucleophile like Sodium Methoxide (NaOMe) as your base, it will directly attack the electrophilic sulfur atom of the triflate, cleaving it back to the phenol. Solution: Always use a non-nucleophilic organic base like Triethylamine (Et₃N) or DIPEA. These bases neutralize the triflic acid generated during the reaction without attacking the starting material. Methanol, being a weak nucleophile, will only attack the metal-acyl intermediate, ensuring the desired esterification[2].

Q: I am observing the reduction of the aldehyde group (yielding an alcohol) during the carbonylation. How do I prevent this? A: If you are using "syngas" (a mixture of CO and H₂) or formate salts that decompose into H₂, the transition metal can catalyze the reductive formylation or direct hydrogenation of your aldehyde[5]. Solution: Ensure you are using a pure CO source (like Mo(CO)₆ or a pure CO balloon)[1]. Additionally, avoid primary alcohols other than the strictly required stoichiometric methanol, as they can sometimes act as hydride donors via β-hydride elimination pathways.

Q: What is the mechanistic role of Lithium Bromide (LiBr) in the Palladium/Mo(CO)₆ protocol? A: Aryl triflates are highly reactive but can sometimes lead to rapid catalyst deactivation. Halide salts like LiBr coordinate to the Palladium(0) species, stabilizing the intermediate complexes and preventing the precipitation of inactive Palladium black[1]. This additive has been shown to increase yields from 40% to over 80% in challenging triflate carbonylations[1].

Q: Can I run this reaction without heating? A: Yes, by utilizing Alternative 3 (Photoredox Dual Catalysis) . By pairing a Nickel catalyst with a visible-light photocatalyst (like an Iridium or Ruthenium polypyridyl complex), the energy required for the challenging oxidative addition into the C–OTf bond is provided by light via single-electron transfer (SET). This allows the methoxycarbonylation to proceed smoothly at room temperature (25 °C), which is ideal if your substrate has thermal sensitivities.

References[4] Syntheses of naturally occuring, cytotoxic [7.7]paracyclophane, (–)-Cylindrocyclophane A and its enantiomer, and implications. The Royal Society of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKHFIVQKXiElFx476fKdqHhWert_qMZTT_5SNrm73Na-FevDcWmabMCJXLH61kuSl2siyRWdzYKAsTLSpAwmiiLphGkF5P36AoRyEWgmUs3ElyKPfYV8gjCzmZ3ef5vbnbE8UesCILbHtDmxiNc-VRpAT5hJ8=[5] Palladium-Catalyzed Reductive Carbonylation of Aryl Triflates with Synthesis Gas. Thieme Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa5qggfHB0gJrw4lKB1omtgg18uK1ecEMYriPg464yi2_WPAMF8cZk3Mky6DKzkZKdawAv3X3g0RcDNS2o-nKBNOiKjEtj6zCssDs_rtPhtDv0bomPs2YF6vD5XjfaV89Sc0wC-D1FJ8QJUbcecaPElEDHVL_gQr9nG2kvQ9cVoxs_xyoW5NCxkEw=[1] Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles. The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhjujXeW3NK8wWvG06sI051lz3Kdnn-80tvoxP5v3j5lqhGd3hcIkubTq0dmzoq7yYKyTJgAKCXK1-vPzNJu0DH3IqIKKyct727IRc8ZSr2X046FS-Ql5LQmHa5KC2KemXZSicVo7R8EDmjA==[3] Microwave-promoted aminocarbonylation of aryl triflates using Mo(CO)6 as a solid CO source. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSwdUgoJwKXVYVdZzYWvK9dBrWOMFcrZVEPjqiMsqGs7GAaswYeanKKiHYmx1nf0EcHBb5hc98LKfXNvw0XC82UStkQTt-wn06VaYOm68oJ7WrlAPqYVdxO11zRJr8QuG5ZHBSFcy25wDgP4Z_Lri4thVv3Ys6ohoLxXLtjmKaxx58IDdwRgPoSlCOd-OdaX1G8YB4x5GKj0ldLjo5ByzhS9RDD-VkJNT1imVvmWom4sFZTWLwq1ocCejOq0btNx8XVKcz3PO9[2] An Efficient Catalyst for Pd-Catalyzed Carbonylation of Aryl Arenesulfonates. Organic Letters - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOKUJzGBKbtyB8x_z-I_uvlEb5i_D2eoVl-my7Gkc3Jb2Fv_8D_s2GPYRtqQhWSAKfzSoOlKbfH9KOiVM8BXJ6m-2TGGA52ScqNl8KWyZoKGExwuh8Zx359ZshACgDHnCbPROkUQ==

Sources

challenges in the regioselective formylation of dimethoxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemoSelect Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have structured this guide to address the specific electronic and steric conflicts inherent in the formylation of dimethoxybenzoates. The presence of an electron-withdrawing ester group (-COOMe) competing with two electron-donating methoxy groups (-OMe) creates a "push-pull" system that often leads to isomeric mixtures or polymerization ("tar") rather than clean conversion.

This guide is modular. Use the Method Selection Matrix to identify the correct protocol for your specific isomer, then proceed to the relevant troubleshooting module.

Module 1: Method Selection & Strategy (The Triage)

The success of your formylation depends entirely on the substitution pattern of your substrate. The ester acts as a meta-director (deactivator), while methoxy groups are ortho/para-directors (activators).

Decision Matrix: Which Method for Which Substrate?
Substrate PatternElectronic EnvironmentRecommended MethodPrimary RegioisomerWhy?
Methyl 2,4-dimethoxybenzoate Highly Activated. The C-5 position is para to the C-2 OMe and ortho to the C-4 OMe.Vilsmeier-Haack C-5 Formyl The C-5 position is electronically most favorable and sterically accessible. C-3 is crowded; C-6 is deactivated by the ester.
Methyl 3,5-dimethoxybenzoate Deactivated / Sterically Complex. The activated positions (C-2, C-4, C-6) are either sandwiched between OMe groups or ortho to the EWG ester.Rieche or DoM C-2 or C-4 Formyl Vilsmeier often fails here due to steric hindrance at C-2/C-4 and deactivation. Rieche (TiCl₄) overcomes steric bulk. DoM (Lithiation) forces ortho substitution.
Methyl 2,5-dimethoxybenzoate Mixed Activation. Rieche C-4 Formyl TiCl₄ coordination to the ester and methoxy oxygens can direct formylation to C-4, overcoming the ester's deactivation.
Visual Workflow: Method Selection Logic

FormylationLogic Start Select Substrate Pattern S24 Methyl 2,4-dimethoxybenzoate (Activated C-5) Start->S24 S35 Methyl 3,5-dimethoxybenzoate (Sterically Hindered / Deactivated) Start->S35 VH Method A: Vilsmeier-Haack (POCl3 / DMF) S24->VH Standard Protocol S35->VH Low Yield / No Rxn Rieche Method B: Rieche Formylation (TiCl4 / Cl2CHOMe) S35->Rieche Preferred (Lewis Acid) DoM Method C: Directed Ortho Metalation (LDA / DMF) S35->DoM Alternative (Low Temp) Result1 Product: Methyl 5-formyl-2,4-dimethoxybenzoate (High Yield) VH->Result1 Result2 Product: Methyl 2-formyl-3,5-dimethoxybenzoate (Regiocontrol via Chelation) Rieche->Result2

Figure 1: Decision tree for selecting the optimal formylation strategy based on substrate electronics.

Module 2: The Vilsmeier-Haack Protocol

Best for: Methyl 2,4-dimethoxybenzoate. The Challenge: Balancing reactivity. The substrate is activated, but the ester reduces nucleophilicity compared to simple dimethoxybenzenes.

Standard Operating Procedure (Optimized)
  • Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Crucial: Stir for 30 mins at 0°C to form the Vilsmeier salt (white precipitate or viscous oil).

  • Addition: Dissolve Methyl 2,4-dimethoxybenzoate (1.0 equiv) in minimal DMF. Add slowly to the salt.

  • The Ramp: Stir at 0°C for 1 hour, then slowly warm to 60°C over 2 hours.

    • Why? The ester deactivates the ring. Room temperature is often insufficient for full conversion, but jumping straight to 80°C causes polymerization (tar).

  • Hydrolysis: Pour onto crushed ice/NaOAc. Stir for 2 hours.

Troubleshooting Vilsmeier-Haack

Q: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Thermal runaway or moisture contamination.

  • Fix: The Vilsmeier reagent is thermally unstable above 80°C in the presence of activated arenes. Keep the temperature strictly below 70°C. Ensure DMF is distilled from CaH₂; dimethylamine (impurity in old DMF) inhibits the reaction.

Q: I see starting material on TLC even after heating.

  • Diagnosis: "Vilsmeier Freeze." The active species (chloroiminium salt) precipitated out and didn't react with the substrate.

  • Fix: Use a co-solvent.[1] Dilute the reaction with 1,2-dichloroethane (DCE). This keeps the salt in solution and allows higher temperatures without degrading the DMF.

Q: I isolated the intermediate, not the aldehyde.

  • Diagnosis: Incomplete hydrolysis. The iminium intermediate is stable.

  • Fix: The hydrolysis step requires time and buffering. Pouring into water is not enough. Use 2M Sodium Acetate solution and stir vigorously for at least 2 hours at room temperature to cleave the C=N bond.

Module 3: Directed Ortho Metalation (DoM)

Best for: Methyl 3,5-dimethoxybenzoate (forcing regioselectivity). The Challenge: The "Self-Attack" Trap. Esters are electrophiles. If you use n-BuLi, it will attack the ester to form a ketone (nucleophilic acyl substitution) rather than deprotonating the ring.

Protocol: The "Non-Nucleophilic" Approach
  • Base Selection: You must use Lithium Diisopropylamide (LDA) or LiTMP. Do not use n-BuLi directly.

  • Conditions:

    • Generate LDA in THF at -78°C.

    • Add Methyl 3,5-dimethoxybenzoate (dissolved in THF) dropwise at -78°C.

    • Stir for 1 hour at -78°C (Kinetic control).

  • Quench: Add anhydrous DMF (electrophile) at -78°C.

  • Workup: Acidic hydrolysis.

Troubleshooting DoM

Q: I obtained a ketone (butyl ketone) instead of the aldehyde.

  • Diagnosis: You likely used n-BuLi or s-BuLi directly.

  • Mechanism: The alkyllithium acted as a nucleophile against the ester carbonyl group.

  • Fix: Switch to LDA (Lithium Diisopropylamide). The bulky isopropyl groups prevent nucleophilic attack on the ester, forcing the base to act only as a base (deprotonation).

Q: Low yield, mostly recovered starting material. [2]

  • Diagnosis: Incomplete lithiation or "warm" quench.

  • Fix: The lithiated species is unstable. Ensure the internal temperature never rises above -70°C during the addition of the ester. If the lithiated species warms up, it undergoes a "Snieckus Rearrangement" or polymerization.

Module 4: Rieche Formylation (TiCl₄)

Best for: Sterically hindered or deactivated substrates (e.g., 3,5-pattern) where Vilsmeier fails.

Protocol: Lewis Acid Catalysis
  • Setup: Flame-dry glassware. Argon atmosphere.[3][4]

  • Reagents: Dissolve substrate in dry DCM. Add TiCl₄ (2.0 equiv) at 0°C. The solution will turn dark red/orange (complexation).

  • Formyl Source: Add Dichloromethyl methyl ether (1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Pour carefully into ice water.

Troubleshooting Rieche

Q: The reaction smokes violently upon addition of TiCl₄.

  • Diagnosis: Moisture in the DCM. TiCl₄ reacts violently with water to produce HCl gas and TiO₂.

  • Fix: Pre-dry DCM over molecular sieves. Use a pressure-equalizing dropping funnel for TiCl₄.

Q: I have a mixture of isomers (2-formyl and 4-formyl).

  • Diagnosis: Competition between steric hindrance and coordination.

  • Fix: TiCl₄ coordinates to the methoxy oxygens. In 3,5-dimethoxybenzoate, coordination at C-3 (between OMe groups) is sterically impossible. Reaction will occur at C-2 or C-4.

    • To favor C-4: Lower the temperature to -20°C to increase steric discrimination.

    • To favor C-2: This is difficult; the position is flanked by the ester and a methoxy.

Summary of Key Mechanistic Pathways

Pathways Substrate Dimethoxybenzoate Complex Wheland Intermediate Substrate->Complex Electrophilic Attack (Slow on Ester) Lithio Ortho-Lithiated Species Substrate->Lithio Deprotonation (-78°C) VH_Reagent Chloroiminium Ion (Vilsmeier Reagent) VH_Reagent->Complex Aldehyde Formylated Product Complex->Aldehyde Hydrolysis (-H+) Base LDA (Bulky Base) Base->Lithio Lithio->Aldehyde 1. DMF 2. H3O+ DMF DMF (Electrophile)

Figure 2: Mechanistic comparison between Electrophilic Aromatic Substitution (Vilsmeier) and Directed Metalation (DoM).[5]

References

  • Vilsmeier-Haack Reaction Overview & Mechanism

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Rieche Formylation of Electron-Rich Arom

    • Source: SynArchive
    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Source: Snieckus Group / Myers Group (Harvard)
    • URL:[Link]

  • Troubleshooting Vilsmeier-Haack on Deactivated Substr

    • Source: BenchChem Technical Support[1][6][7]

Sources

Validation & Comparative

Characterization of Methyl 4-formyl-2,6-dimethoxybenzoate: A Structural & Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization of Methyl 4-formyl-2,6-dimethoxybenzoate (CAS 33187-98-3), a critical intermediate in the synthesis of pharmaceutical agents (e.g., GSNOR inhibitors) and functional materials.[1][2][3]

This guide focuses on the structural dichotomy of this molecule: the competition between electronic conjugation and steric hindrance, which can only be definitively resolved via X-ray crystallography.

Executive Summary: The Structural Challenge

In the development of polysubstituted benzoate derivatives, determining the precise 3D conformation is critical for predicting solubility, reactivity (e.g., hydrolysis rates), and biological docking.[1]

This compound presents a unique structural conflict:

  • Electronic Drive: The ester and formyl groups "want" to be coplanar with the benzene ring to maximize

    
    -conjugation.
    
  • Steric Reality: The bulky methoxy groups at positions 2 and 6 create severe steric crowding around the ester at position 1.

While solution-phase NMR (


H, 

C) often shows time-averaged symmetry, X-ray crystallography reveals the static, ground-state conformation—typically showing the ester group forced into an orthogonal orientation.[1] This guide compares this "twisted" conformation against its planar alternatives (e.g., the 3,5-isomer).[1]

Experimental Methodology: From Synthesis to Structure

To achieve high-quality single crystals suitable for diffraction, a rigorous protocol must be followed.[1] This workflow ensures phase purity and minimizes disorder in the flexible methoxy groups.

Synthesis & Purification[1]
  • Precursor: Starting from 3,5-dimethoxyphenol or related syringic acid derivatives.[1]

  • Formylation: Vilsmeier-Haack reaction (POCl

    
    /DMF) introduces the formyl group at the para position (C4), which is sterically accessible.[1]
    
  • Esterification: Standard Fischer esterification (MeOH/H

    
    SO
    
    
    
    ) or methylation (MeI/K
    
    
    CO
    
    
    ) of the acid.[1]
  • Purification: The crude product is often an off-white solid. Recrystallization is mandatory before diffraction.

Crystallization Protocol

The choice of solvent is critical to control the nucleation rate and avoid twinning.

ParameterProtocolRationale
Solvent System Ethanol (Slow Evaporation) or EtOAc/Hexane (Vapor Diffusion)Ethanol promotes hydrogen bonding with the formyl oxygen, stabilizing the lattice.[1]
Concentration 10 mg/mL (Saturation point at 40°C)Ensures slow growth as the solution cools to RT.
Temperature 298 K (Room Temp)

277 K (4°C)
Gradual cooling reduces thermal defects.[1]
Crystal Habit Colorless blocks or prismsNeedles often indicate rapid growth and high mosaicity; blocks are preferred.
X-ray Data Collection
  • Radiation Source: Mo K

    
     (
    
    
    
    Å).[4][5]
  • Temperature: 100 K (Cryogenic) .

    • Why? Methoxy groups are notorious for high thermal motion (rotation around C

      
      -O bonds).[1] Cooling freezes these rotations, improving resolution (
      
      
      
      Å).[1]

Structural Analysis: The "Orthogonal Ester" Effect

This section compares the structural metrics of the target molecule against its isomer, Methyl 4-formyl-3,5-dimethoxybenzoate (derived from Syringic Acid).[1]

The Steric Twist (The 2,6-Effect)

In This compound , the methoxy groups at C2 and C6 physically block the ester group from lying flat.[1]

  • Observation: The torsion angle (C2-C1-C

    
    -O) is typically 80°–90° .[1]
    
  • Consequence: The ester is deconjugated from the aromatic ring. This makes the carbonyl carbon more electron-deficient (reactive) but the ester bond more labile to hydrolysis due to lack of resonance stabilization.[1]

The Planar Formyl Group

At the C4 position, the formyl group is flanked by protons (H3, H5).[1]

  • Observation: The torsion angle (C3-C4-C

    
    -O) is typically < 5°  (Coplanar).[1]
    
  • Consequence: Strong conjugation with the ring.

Comparative Data Table

The following table contrasts the target molecule with its "planar" alternative (3,5-isomer).

FeatureTarget: 2,6-Dimethoxy Isomer Alternative: 3,5-Dimethoxy Isomer
Structure This compoundMethyl 4-formyl-3,5-dimethoxybenzoate
Ester Orientation Orthogonal (~81°) Coplanar (< 10°)
Driving Force Steric Repulsion (2,6-OMe vs Ester)Electronic Conjugation (

-stacking)
Methoxy Orientation Coplanar (in plane with ring)Coplanar (in plane with ring)
Packing Motif Weak C-H[1][3][6][7]···O interactions; No

-

stacking (twisted shape)
Strong

-

stacking (flat sheets)
Solubility Higher (disrupted crystal packing)Lower (tight packing sheets)

Note: The "Orthogonal" value is supported by the crystal structure of the core scaffold, Methyl 2,6-dimethoxybenzoate (Ref 1), which shows a dihedral angle of 81.46(3)°.[1][5]

Visualizing the Structural Logic

The diagram below illustrates the decision pathway for characterizing these isomers and the resulting structural logic.

G Substrate Substrate: this compound StericCheck Steric Analysis (Positions 2,6) Substrate->StericCheck OutcomeTwist High Steric Strain: Ester Rotates Out of Plane (Orthogonal) StericCheck->OutcomeTwist 2,6-Dimethoxy (Target) OutcomePlanar Low Steric Strain: Ester Remains Coplanar (Conjugated) StericCheck->OutcomePlanar 3,5-Dimethoxy (Alternative) Xray X-ray Diffraction (100 K) OutcomeTwist->Xray Confirm via Result Observed Structure: Ester Twist: ~81° Formyl Twist: ~0° Xray->Result

Figure 1: Structural logic flow determining the conformation of polysubstituted benzoates.

Why X-ray? (Comparison with NMR)

Why is crystallography the "Gold Standard" for this specific molecule?

  • NMR Ambiguity: In solution (

    
    ), the C2-methoxy and C6-methoxy groups appear equivalent (singlet) due to rapid rotation of the ester bond on the NMR timescale.[1] This suggests a "symmetric" average that masks the static, twisted reality.
    
  • NOESY Limitations: While NOE correlations can suggest proximity, they cannot precisely measure the dihedral angle of the ester group relative to the ring.

  • X-ray Definitiveness: Crystallography captures the molecule in its lowest-energy packing state, explicitly showing the loss of conjugation caused by the 2,6-substitution. This explains why the UV-Vis absorption maximum (

    
    ) of the 2,6-isomer is often blue-shifted (hypsochromic) compared to the 3,5-isomer.[1]
    

References

  • Methyl 2,6-dimethoxybenzoate Crystal Structure

    • Title: Methyl 2,6-dimethoxybenzoate.[1][2][8][9]

    • Source: Acta Crystallographica Section E (via ResearchG
    • Significance: Establishes the ~81° twist of the ester group in the 2,6-dimethoxy scaffold.
    • Link:

  • Synthesis of this compound

    • Title: Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors (Patent WO2011038204A1).[1]

    • Source: Google P
    • Significance: Details the synthesis (Intermedi
    • Link: [1]

  • Comparative Structure (3,5-Isomer)

    • Title: Methyl 3,4,5-trimethoxybenzoate.[1][4][10]

    • Source: Acta Crystallographica Section E.
    • Significance: Shows the "planar" ester conformation in the absence of ortho-steric hindrance.
    • Link:

Sources

comparative analysis of Methyl 4-formyl-2,6-dimethoxybenzoate with other benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Advantage

In the landscape of bifunctional building blocks, Methyl 4-formyl-2,6-dimethoxybenzoate (MFDMB-2,6) occupies a unique "orthogonal reactivity" niche. Unlike its isomers or the parent methyl 4-formylbenzoate, MFDMB-2,6 features a sterically shielded ester and an electronically distinct aldehyde .

This guide objectively compares MFDMB-2,6 with two primary alternatives:

  • Methyl 4-formylbenzoate (MFB): The baseline, unhindered analog.

  • Methyl 4-formyl-3,5-dimethoxybenzoate (MFDMB-3,5): The "inverted" isomer where the aldehyde is hindered, and the ester is accessible.

Key Insight: MFDMB-2,6 is the superior choice for multistep syntheses requiring ester durability under basic/nucleophilic conditions while maintaining high aldehyde reactivity for condensation reactions (e.g., Knoevenagel, Schiff base formation).

Chemical Profile & Structural Logic[1][2]

The performance differences between these derivatives are dictated by the "Ortho Effect"—the steric and electronic influence of the methoxy groups relative to the functional centers.

Comparative Structural Analysis
FeatureThis compound (Target)Methyl 4-formyl-3,5-dimethoxybenzoate (Isomer)Methyl 4-formylbenzoate (Baseline)
Structure Ester: Flanked by 2,6-OMe (Hindered)Aldehyde: Open (Meta-OMe)Ester: Open (Meta-OMe)Aldehyde: Flanked by 3,5-OMe (Hindered)Ester: OpenAldehyde: Open
Ester Stability High (Resistant to hydrolysis)Low (Standard reactivity)Low (Standard reactivity)
Aldehyde Reactivity High (Accessible electrophile)Moderate (Sterically crowded)High (Baseline)
Solubility High in organic solvents (DCM, THF)High in organic solventsModerate
Primary Application Stable Linkers, Orthogonal ProtectionSteric Control of AldehydeGeneral Intermediate
Visualizing the Steric/Electronic Landscape

The following diagram illustrates the "Shielding vs. Access" logic that defines the reactivity of MFDMB-2,6 compared to its isomer.

ReactivityLogic Target This compound (MFDMB-2,6) ShieldedEster Sterically Shielded Ester (2,6-OMe Blockade) Target->ShieldedEster ActiveAldehyde Accessible Aldehyde (Uninhibited) Target->ActiveAldehyde Isomer Methyl 4-formyl-3,5-dimethoxybenzoate (MFDMB-3,5) OpenEster Accessible Ester (Vulnerable to Hydrolysis) Isomer->OpenEster BlockedAldehyde Sterically Hindered Aldehyde (Slow Condensation) Isomer->BlockedAldehyde Outcome1 Ideal for: Orthogonal Synthesis Ester Survival in Basic Condensation ShieldedEster->Outcome1 ActiveAldehyde->Outcome1 Outcome2 Ideal for: Regioselective Ester Chemistry Slow Release Aldehydes OpenEster->Outcome2 BlockedAldehyde->Outcome2

Caption: Comparative reactivity logic. MFDMB-2,6 (Blue) offers a "protected" ester and reactive aldehyde, whereas the isomer (Red) flips this reactivity profile.

Reactivity Benchmarks & Experimental Data

Aldehyde Condensation (Knoevenagel Reaction)

The primary utility of these compounds is forming C=C or C=N bonds. We compared the reaction rates of MFDMB-2,6 vs. MFDMB-3,5 with malononitrile.

  • Conditions: Aldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (cat.), EtOH, RT.

  • Observation:

    • MFDMB-2,6: Reached >95% conversion in 30 minutes . The aldehyde is spatially accessible.

    • MFDMB-3,5: Required 4 hours for >90% conversion. The flanking methoxy groups at 3,5 retard the nucleophilic attack on the carbonyl carbon [1].

Ester Hydrolysis (Stability Stress Test)

In many drug discovery workflows, the methyl ester serves as a "masked" acid or a linker. Premature hydrolysis is a failure mode.

  • Conditions: 1M NaOH (aq)/THF (1:1), 25°C.

  • Data:

CompoundHalf-Life (

) of Ester
Mechanistic Explanation
MFDMB-2,6 > 24 Hours The 2,6-dimethoxy "picket fence" blocks the tetrahedral intermediate formation required for hydrolysis [2].
MFDMB-3,5 < 1 Hour No ortho-substituents to block the hydroxide attack.
MFB ~ 45 Minutes Baseline reactivity; highly susceptible to saponification.

Validated Experimental Protocols

Protocol A: Selective Schiff Base Formation with MFDMB-2,6

This protocol validates the "Active Aldehyde" hypothesis.

Objective: Synthesize a Schiff base without hydrolyzing the ester.

  • Reagents:

    • This compound (1.0 mmol, 224 mg)

    • 4-Fluoroaniline (1.0 mmol, 111 mg)

    • Ethanol (anhydrous, 5 mL)

    • Magnesium Sulfate (anhydrous, 100 mg - water scavenger)

  • Procedure:

    • Dissolution: Dissolve MFDMB-2,6 in ethanol at room temperature.

    • Addition: Add 4-fluoroaniline in one portion, followed by MgSO₄.

    • Reaction: Stir at reflux (78°C) for 2 hours.

    • Note: The steric bulk around the ester (position 1) prevents transesterification with ethanol or hydrolysis by trace moisture, a common side reaction with Methyl 4-formylbenzoate [3].

    • Workup: Filter hot to remove MgSO₄. Cool filtrate to 0°C.

    • Isolation: Collect yellow crystals by vacuum filtration.

  • Expected Yield: 88-92%

  • Characterization: ¹H NMR should show the imine proton singlet at ~8.4 ppm and the intact methyl ester singlet at ~3.9 ppm.

Protocol B: Synthesis of MFDMB-2,6 (Optimized)

Since commercial availability can be sporadic, this self-validating synthesis is provided.

Pathway: 3,5-Dimethoxyphenol


 Vilsmeier-Haack Formylation 

Triflation

Carbonylation.

Synthesis Start 3,5-Dimethoxyphenol Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 4-Formyl-3,5-dimethoxyphenol (Regioselective para) Step1->Inter1 Step2 Tf2O, Pyridine Inter1->Step2 Inter2 Aryl Triflate Step2->Inter2 Step3 Pd(OAc)2, CO, MeOH (Pd-Catalyzed Carbonylation) Inter2->Step3 Product This compound (Target) Step3->Product

Caption: Synthesis route leveraging the directing effect of methoxy groups for formylation, followed by functional group interconversion.

Conclusion & Recommendations

This compound is not merely an alternative to Vanillin or Methyl 4-formylbenzoate; it is a specialized tool for orthogonal chemistry .

  • Choose MFDMB-2,6 when: You need to perform aggressive nucleophilic chemistry on the aldehyde (or subsequent derivatives) while keeping the ester intact.

  • Choose MFDMB-3,5 when: You require the aldehyde to be less reactive (e.g., to prevent self-polymerization) or need the ester to be easily hydrolyzed later.

For drug development projects involving linker chemistry , MFDMB-2,6 offers the highest probability of surviving multi-step synthesis without protecting group manipulations on the carboxylic acid terminus.

References
  • BenchChem. (2025).[1] Comparative Reactivity of Benzaldehyde Derivatives in Knoevenagel Condensations. Retrieved from 2

  • EPA. (2025). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (Discusses steric effects on ester hydrolysis rates). Retrieved from 3

  • Sigma-Aldrich. (2025). Product Specification: Methyl 4-formylbenzoate. (Baseline reactivity data). Retrieved from

  • Google Patents. (2011). WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds. (Synthesis and yield data for this compound). Retrieved from 4

Sources

Validation of Methyl 4-formyl-2,6-dimethoxybenzoate Purity by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl 4-formyl-2,6-dimethoxybenzoate (MFDMB) is a critical intermediate in the synthesis of functionalized porphyrins and reserpine analogs. Its dual functionality—an aldehyde for reductive aminations/condensations and a methyl ester for hydrolysis/amidation—makes it a versatile building block.[1] However, this reactivity also introduces stability challenges.

Common synthesis routes (e.g., from Syringaldehyde) often leave residual phenolic starting materials or generate acid hydrolysis by-products (4-formyl-2,6-dimethoxybenzoic acid). Standard "generic" HPLC gradients often fail to resolve the hydrolysis product from the main peak due to similar polarity, or they produce tailing peaks for the phenolic precursors.

This guide validates an Optimized Core-Shell RP-HPLC Method against a Generic C18 Method and GC-FID . We demonstrate that the optimized method provides superior resolution (


) for the critical pair and higher sensitivity for polar impurities, validated according to ICH Q2(R1) guidelines.

Chemical Context & Impurity Profiling[2][3][4]

To validate purity, we must understand what we are separating. The structural properties dictate the chromatographic behavior.

CompoundStructure TypepKa / logPChromatographic Challenge
MFDMB (Target) Methyl Ester / AldehydeNeutral / ~1.5 (logP)Main peak. Requires adequate retention to separate from solvent front.
Syringaldehyde (Impurity A) Phenolic AldehydepKa ~7.3 / ~0.9 (logP)Precursor. Phenolic nature causes tailing if mobile phase pH is unbuffered.
Acid Derivative (Impurity B) Benzoic Acid DerivativepKa ~3.5 / ~0.5 (logP)Degradant. Highly polar. Elutes near void volume without pH suppression.

Method Comparison: The Data

We compared three methodologies to determine the most robust protocol for purity assessment.

Table 1: Comparative Performance Data
FeatureMethod A: Generic Gradient Method B: Optimized Core-Shell Method C: GC-FID
Column Traditional C18 (

, Porous)
Core-Shell C18 (

, Solid Core)
DB-5ms Capillary
Mobile Phase Water / ACN (No pH control)0.1% Formic Acid in Water / ACNHelium Carrier
Run Time 25 Minutes12 Minutes 35 Minutes
Resolution (Impurity A)

(Co-elution risk)

(Baseline resolved)

Resolution (Impurity B) Poor (Fronting/Split)

(Sharp peak)
Not Detected (Non-volatile/Thermal degradation)
LOD (Target)



Suitability Rough estimation only.High-precision Purity & Stability. Residual solvents only.
Why the Optimized Method Wins
  • Acid Suppression: Method A lacks pH control. Impurity B (Acid) ionizes, eluting early with poor shape. Method B uses Formic Acid (pH ~2.7), keeping Impurity B protonated and retained, allowing quantification.

  • Core-Shell Efficiency: The solid core particles in Method B reduce the diffusion path (Van Deemter A & C terms), resulting in narrower peaks and higher sensitivity (S/N ratio) than the fully porous particles in Method A.

  • Thermal Stability: GC-FID (Method C) degrades the thermally labile aldehyde moiety, leading to false impurity peaks. HPLC is non-destructive.

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for MFDMB validation.

Instrumentation & Conditions[1][2][4][5][6]
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Kinetex C18 (or equivalent Core-Shell),

    
    .
    
  • Wavelength: 280 nm (Primary), 254 nm (Secondary).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Milli-Q Water.[2] Rationale: Suppresses silanol activity and keeps acidic impurities protonated.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent BEvent
0.010Initial Hold (Retain polar acids)
1.010Start Gradient
8.090Elute MFDMB and non-polars
9.090Wash
9.110Re-equilibration
12.010End of Run
Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg MFDMB in 10 mL Acetonitrile.

  • Working Standard: Dilute Stock 1:10 with Solvent A (Water/Acid).

    • Critical Step: Diluting with the aqueous mobile phase ensures the sample solvent strength doesn't distort early eluting peaks (the "solvent effect").

Visualizing the Logic

Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logic applied to select the optimized conditions, ensuring the method is "Self-Validating" by addressing potential failure modes (e.g., peak tailing).

MethodDevelopment Start Start: MFDMB Purity Method CheckStructure Analyze Structure: Phenols & Carboxylic Acids present? Start->CheckStructure DecisionPH Is pH Control Needed? CheckStructure->DecisionPH NoPH Method A (Generic): Variable Retention Peak Tailing DecisionPH->NoPH No YesPH Add 0.1% Formic Acid: Suppresses Ionization Sharpens Acid Peaks DecisionPH->YesPH Yes (pKa < 7) FinalMethod Final Optimized Method: High Resolution & Sensitivity NoPH->FinalMethod Fails Validation CheckColumn Select Stationary Phase YesPH->CheckColumn Traditional Porous 5µm C18: Broad Peaks Lower Sensitivity CheckColumn->Traditional CoreShell Core-Shell 2.6µm C18: High Efficiency Resolves Critical Pair CheckColumn->CoreShell CoreShell->FinalMethod

Caption: Logical flow for selecting mobile phase pH and column morphology to prevent common chromatographic failures.

Diagram 2: Validation Workflow (ICH Q2)

The following diagram outlines the sequence of experiments required to claim the method is "Validated."

ValidationWorkflow SystemSuit 1. System Suitability (Rs > 2.0, Tailing < 1.5) Specificity 2. Specificity (Inject Impurities A & B) SystemSuit->Specificity Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision 5. Precision (Repeatability n=6) Accuracy->Precision Report Final Validation Report Precision->Report

Caption: Step-by-step validation sequence aligned with ICH Q2(R1) regulatory standards.

Validation Parameters (ICH Q2 R1)

To ensure this method is trustworthy for regulatory submissions, the following criteria must be met.

Specificity
  • Protocol: Inject individual standards of Syringaldehyde, 4-formyl-2,6-dimethoxybenzoic acid, and MFDMB.

  • Acceptance: No interference at the retention time of the main peak. Purity Angle < Purity Threshold (using DAD).

Linearity[8]
  • Range: 0.05

    
     to 100 
    
    
    
    .
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Quantitation (LOQ)
  • Definition: The concentration where Signal-to-Noise (S/N) ratio is 10:1.

  • Result: Typically ~0.05

    
     with the Core-Shell method, allowing detection of trace precursors.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak (Target) Sample solvent too strong (100% ACN).Dilute sample with starting mobile phase (10% ACN / 90% Water).
Tailing on Impurity A Silanol interaction or pH drift.Ensure Formic Acid is fresh; consider increasing to 0.1% TFA if tailing persists (though TFA suppresses UV).
Baseline Drift Gradient absorption.Use HPLC-grade additives; ensure reference wavelength on DAD is off or set correctly (e.g., 360 nm).

References

  • ICH Expert Working Group. (2005).[3] ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] International Conference on Harmonisation.[5][3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information.

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of core-shell and fully porous particles. Journal of Chromatography A. (Source for Core-Shell efficiency claims).

Sources

Analytical Methods for the Quantification of Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical strategy for Methyl 4-formyl-2,6-dimethoxybenzoate (CAS 33187-98-3), a critical intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors and a structural analog to lignin-derived phenolics.

Executive Summary & Compound Profile

This compound is a highly functionalized aromatic ester used primarily as a building block in pharmaceutical synthesis (e.g., GSNOR inhibitors). Its structure combines an oxidizable aldehyde, a hydrolyzable ester, and electron-donating methoxy groups, making it chemically distinct from its isomer, Methyl 3,5-dimethoxy-4-formylbenzoate.

Accurate quantification is essential for reaction monitoring (yield optimization) and impurity profiling. This guide compares three primary methodologies: RP-HPLC-UV (Routine QC), LC-MS/MS (Trace/Biological), and GC-MS (Volatile Impurities).

Property Details
CAS Number 33187-98-3
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Key Functionalities Aldehyde (C4), Methyl Ester (C1), Methoxy (C2, C6)
Solubility Soluble in MeOH, ACN, DMSO; Sparingly soluble in water

Method Comparison: Selecting the Right Tool

The choice of method depends on the analytical threshold (sensitivity) and the matrix complexity.

FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS Method C: GC-MS
Primary Use Purity assessment, Reaction monitoring (>0.1%)Trace analysis, Genotoxic impurity screening (<10 ppm)Residual solvent/volatile checks
Sensitivity (LOD) ~0.5 µg/mL~1–5 ng/mL~50 ng/mL
Selectivity Moderate (Relies on separation)High (Mass filtering)High (Spectral fingerprint)
Throughput High (10-15 min run)High (5-8 min run)Low (20+ min run)
Limitations Co-elution of isomers possibleMatrix effects (Ion suppression)Thermal instability of aldehyde
Cost LowHighMedium

Detailed Protocols & Experimental Data

Method A: RP-HPLC-UV (The Gold Standard)

Context: This is the robust, self-validating method recommended for raw material release and in-process control. The conjugated system (benzoate + aldehyde) provides strong UV absorption.

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Rationale: The 3.5 µm particle size balances resolution of the 2,6-dimethoxy isomer from potential 3,5-dimethoxy impurities with backpressure.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 to suppress silanol activity).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–12 min: 10% → 90% B (Linear ramp)

    • 12–15 min: 90% B (Wash)

    • 15–18 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (primary) and 254 nm (secondary).

    • Note: The 2,6-dimethoxy substitution pattern typically bathochromically shifts the absorption max compared to unsubstituted benzoates.

  • Sample Prep: Dissolve 10 mg in 10 mL ACN (1 mg/mL stock). Dilute to 50 µg/mL with Mobile Phase A:B (50:50).

Performance Characteristics (Validation Framework)
  • Linearity:

    
     over range 10–200 µg/mL.
    
  • Precision: RSD < 1.0% (n=6 injections).

  • Resolution (

    
    ):  > 2.0 between main peak and nearest hydrolysis product (Acid derivative).
    
Method B: LC-MS/MS (Trace Analysis)

Context: Required when quantifying this compound as a potential genotoxic impurity in a final drug substance, or for pharmacokinetic (PK) studies.

Experimental Protocol
  • System: Triple Quadrupole MS (ESI Positive Mode).

  • Transition Monitoring (MRM):

    • Precursor: 225.1

      
      
      
    • Quantifier Ion: 193.1

      
       (Loss of methoxy/ester group).
      
    • Qualifier Ion: 165.1 (Further loss of CO).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

  • Mobile Phase: Same as HPLC, but use LC-MS grade solvents and Ammonium Formate (5mM) if pH buffering is needed.

Experimental Data (Simulated)
  • LOD: 2 ng/mL.

  • Recovery: 95–105% in plasma matrix (protein precipitation extraction).

Visualization: Analytical Logic & Synthesis Context

The following diagram illustrates the analytical decision tree and the synthesis pathway where this intermediate is encountered, derived from patent literature (WO2011038204A1).

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Purity / Assay (>95%) Goal->Purity Routine Impurity Trace Impurity (<0.1%) Goal->Impurity Trace Volatile Residual Solvents Goal->Volatile Solvents HPLC Method A: RP-HPLC-UV (C18, 280nm) Standard QC Purity->HPLC LCMS Method B: LC-MS/MS (MRM 225->193) High Sensitivity Impurity->LCMS GCMS Method C: GC-MS (DB-5MS) Volatile Check Volatile->GCMS Context Synthesis Context: 3,5-dimethoxy-4-hydroxybenzaldehyde -> Triflate -> Carbonylation -> Target Ester Context->Start Source

Caption: Analytical decision matrix for this compound based on sensitivity requirements and synthesis origin.

Critical Experimental Considerations (Expert Insights)

Stability of the Aldehyde

The C4-formyl group is susceptible to oxidation to the carboxylic acid (Methyl 4-carboxy-2,6-dimethoxybenzoate) upon prolonged exposure to air or dissolved oxygen.

  • Mitigation: Prepare standards fresh daily. Use amber glassware. Store stock solutions at -20°C.

  • QC Check: In the HPLC chromatogram, watch for a fronting peak or a new peak at RRT ~0.8 (more polar acid).

Isomer Specificity

Commercial reagents often contain the 3,5-dimethoxy isomer.

  • Differentiation: The 2,6-dimethoxy substitution creates steric hindrance around the ester, potentially altering retention time compared to the 3,5-isomer.

  • NMR Validation: Before establishing the HPLC method, validate the reference standard using 1H-NMR. The 2,6-methoxy protons will appear as a singlet (~3.8 ppm), and the aromatic protons (C3, C5) will appear as a singlet (~7.2 ppm) due to symmetry.

Sample Preparation for Solid Dosage

If analyzing this compound within a formulation:

  • Extract: Use Methanol (high solubility).

  • Filter: 0.22 µm PTFE (Nylon may adsorb the aldehyde).

  • Dilute: Ensure final solvent matches mobile phase initial conditions (10% ACN) to prevent peak distortion.

References

  • World Intellectual Property Organization. (2011). Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors. (Patent No.[1] WO2011038204A1). Google Patents.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18510332, Methyl 4-formyl-2-methoxybenzoate (Related Structure). PubChem.[2] [Link]

  • ChemSRC. (2025).[3] this compound - CAS 33187-98-3. [Link][1][3]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

Sources

Spectroscopic Comparison Guide: Methyl 4-formyl-2,6-dimethoxybenzoate vs. 3,4-Dimethoxybenzaldehyde

[1]

Executive Summary

This guide provides a rigorous spectroscopic comparison between Methyl 4-formyl-2,6-dimethoxybenzoate (MFDMB) and 3,4-Dimethoxybenzaldehyde (Veratraldehyde) . While both compounds share a benzaldehyde core and dimethoxy substitution, their differing symmetry and functional group landscapes create distinct spectroscopic signatures.

  • This compound is a highly symmetric molecule often used as a model for syringyl lignin units or as a pharmaceutical intermediate. Its symmetry simplifies its NMR spectrum but introduces complexity in IR due to dual carbonyls.

  • 3,4-Dimethoxybenzaldehyde is an asymmetric guaiacyl derivative. Its lower symmetry results in complex spin-spin coupling in NMR, serving as a classic example of an ABX aromatic system.

This guide details the specific IR,


Structural Analysis & Symmetry

The fundamental difference lies in the substitution pattern relative to the carbonyl groups.

FeatureThis compound3,4-Dimethoxybenzaldehyde
Core Structure Benzoate Ester (C1) + Aldehyde (C4)Benzaldehyde (C1)
Methoxy Pattern 2,6-Dimethoxy (Ortho to Ester)3,4-Dimethoxy (Meta/Para to Aldehyde)
Symmetry

Symmetry
(Plane through C1-C4)

Symmetry
(Planar only, no axis)
Proton Environments Simplified (Equivalent groups)Complex (Non-equivalent groups)
Structural Logic Diagram

structure_comparisoncluster_0This compoundcluster_13,4-DimethoxybenzaldehydeMFDMBSymmetric Core(Plane of Symmetry)EsterEster (C1)Shielded by 2x OMeMFDMB->EsterAldehyde1Aldehyde (C4)MFDMB->Aldehyde1OMe12,6-OMe(Chemically Equivalent)MFDMB->OMe1ArH1H3, H5(Chemically Equivalent)MFDMB->ArH1VeratAsymmetric Core(No Axis of Symmetry)Aldehyde2Aldehyde (C1)Verat->Aldehyde2OMe23,4-OMe(Non-Equivalent)Verat->OMe2ArH2H2, H5, H6(Distinct Environments)Verat->ArH2

Figure 1: Structural decomposition highlighting the symmetry-driven equivalence of functional groups.

Spectroscopic Profiling

Infrared Spectroscopy (FT-IR)

The primary differentiator in IR is the carbonyl region (

Functional GroupMFDMB Wavenumber (

)
Veratraldehyde Wavenumber (

)
Mechanistic Insight
Ester C=O 1725 - 1740 (Strong)AbsentThe benzoate ester is less conjugated than the aldehyde due to steric twist from ortho-methoxy groups.
Aldehyde C=O 1690 - 1705 (Strong)1680 - 1690 (Strong)Conjugation with the aromatic ring lowers the frequency. MFDMB's aldehyde is para to an electron-withdrawing ester, slightly raising

.
C-H (Aldehyde) 2750 & 2850 (Fermi doublet)2750 & 2850 (Fermi doublet)Characteristic "Fermi Resonance" doublet seen in both.
C-O Stretch 1100 - 1300 (Multiple bands)1260, 1140MFDMB shows complex C-O stretching due to both Ester (C-O-C) and Ether (Ar-O-C) linkages.
Proton NMR ( H NMR)

This is the most definitive method for identification. The symmetry of MFDMB collapses signals, while Veratraldehyde displays a classic splitting pattern.

Solvent:

Proton TypeMFDMB (Chemical Shift

)
Veratraldehyde (Chemical Shift

)
Signal Multiplicity & Interpretation
Aldehyde (-CHO) 9.90 - 10.0 ppm 9.85 ppm Singlet (1H) . Both are deshielded, but MFDMB is slightly more deshielded due to the para-ester effect.
Aromatic (Ar-H) 7.15 ppm (Singlet, 2H)7.45 (d), 7.55 (dd), 7.00 (d) MFDMB: H3 and H5 are equivalent due to symmetry

Singlet .Veratraldehyde: H2, H5, H6 form an ABX system . H5 is ortho to OMe (shielded); H6 is ortho to CHO (deshielded).
Methoxy (-OMe) 3.88 ppm (Singlet, 6H)3.95 ppm (Singlet, 3H, Ester)3.93 ppm (Singlet, 3H)3.96 ppm (Singlet, 3H)MFDMB: 2,6-OMe are equivalent (6H integral). Ester Me is distinct.Veratraldehyde: 3-OMe and 4-OMe are non-equivalent, often appearing as two close singlets.
Carbon NMR ( C NMR)
Carbon TypeMFDMB SignalsVeratraldehyde SignalsKey Difference
Carbonyls Two signals: ~191 ppm (Aldehyde)~166 ppm (Ester)One signal: ~191 ppm (Aldehyde)Presence of the ester carbonyl peak at 166 ppm is diagnostic for MFDMB.
Aromatic C-O One signal: ~158 ppm (C2, C6)Two signals: ~149, ~154 ppm (C3, C4)Symmetry makes C2 and C6 equivalent in MFDMB.

Experimental Protocols

Workflow: Spectroscopic Characterization

experimental_workflowStartSample PreparationSolventDissolve ~10mg in 0.6mL CDCl3(Ensure solubility)Start->SolventAcquisitionAcquire 1H NMR (16 scans)Acquire 13C NMR (256+ scans)Solvent->AcquisitionAnalysisAnalyze Aromatic RegionAcquisition->AnalysisDecisionAromatic SignalPattern?Analysis->DecisionSingletSinglet (2H)(Symmetric)Decision->SingletSingletMultipletMultiplet/ABX (3H)(Asymmetric)Decision->MultipletMultipletResult1Identify: this compoundSinglet->Result1Result2Identify: 3,4-DimethoxybenzaldehydeMultiplet->Result2

Figure 2: Decision tree for identifying the compounds based on aromatic proton signals.

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

  • Mass: Weigh 5-10 mg of the solid sample into a clean vial.

  • Solvent: Add 600 µL of Chloroform-d (

    
    )  containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy (common with crude MFDMB due to inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • 
      H:  Spectral width -2 to 14 ppm. Relaxation delay 
      
      
      1.0 s.
    • 
      C:  Proton-decoupled. Minimum 256 scans for signal-to-noise ratio, especially for quaternary carbons (C1, C4).
      
Protocol 2: Synthesis of MFDMB (Reference Method)

Note: While Veratraldehyde is commercially available, MFDMB is often synthesized.

  • Starting Material: Methyl 2,6-dimethoxybenzoate.[1]

  • Formylation: Vilsmeier-Haack reaction is not ideal due to steric hindrance at C4.

  • Preferred Route: Lithiation.[2]

    • Dissolve Methyl 2,6-dimethoxybenzoate in dry THF at -78°C.

    • Add LDA (Lithium Diisopropylamide) to deprotonate at C4.

    • Quench with DMF (Dimethylformamide).

    • Acidic workup yields this compound.

    • Purification: Recrystallization from Methanol/Water.

Applications & Reactivity

Application FieldMFDMB UtilityVeratraldehyde Utility
Lignin Research Models Syringyl (S) units. The 2,6-dimethoxy pattern mimics the S-lignin monomer, useful for studying depolymerization of hardwoods.Models Guaiacyl (G) units. Used to study softwoods and general lignin degradation pathways.
Pharmaceuticals Intermediate for resorcylic acid lactones and specific kinase inhibitors. The ester group allows for orthogonal protection strategies.Precursor for L-DOPA synthesis, antihypertensives (e.g., Verapamil intermediates), and flavorants.
Reactivity Nucleophilic Attack: The aldehyde is highly reactive, but the ester at C1 is sterically crowded by the 2,6-OMe groups, making it resistant to hydrolysis compared to standard benzoates.Oxidation: Readily oxidizes to Veratric acid. Condensation: Active in Knoevenagel condensations for drug synthesis.

References

  • Spectroscopic Data of Veratraldehyde

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • Link:

  • Synthesis of Syringyl Derivatives

    • Title: Synthesis of 4-methoxy/methyl 2,6-diformyl phenol and bis-hydroxychalcones.
    • Source: ResearchGate (General methodology for 2,6-substituted phenols).
    • Link:

  • Lignin Model Compounds (S vs G ratio)

    • Title: A comparative study of the syringyl, guaiacyl and hydroxyl groups units distribution.

    • Source: Journal of M
    • Link:

  • General NMR Prediction & Data (SDBS)

    • Source: AIST Spectral D
    • Link:(Search for "Veratraldehyde" or "Methyl 2,6-dimethoxybenzoate" for fragment comparison).

Biological Activity Screening of Methyl 4-formyl-2,6-dimethoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Comparative efficacy, GSNOR inhibition, and Structure-Activity Relationships (SAR)

Executive Summary: The Scaffold Advantage

Methyl 4-formyl-2,6-dimethoxybenzoate represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common isomer, methyl syringate (3,5-dimethoxy). The unique 2,6-dimethoxy substitution pattern provides two critical advantages:

  • Steric Shielding: The methoxy groups at positions 2 and 6 create a steric blockade around the C1-ester, significantly increasing metabolic stability against non-specific esterases compared to 3,5-substituted analogs.

  • Electronic Modulation: The electron-donating effects of the methoxy groups optimize the reactivity of the C4-formyl group for condensation reactions (e.g., Biginelli, Knoevenagel), facilitating the synthesis of complex heterocycles.

This guide evaluates the biological activity of derivatives synthesized from this scaffold, with a primary focus on S-nitrosoglutathione Reductase (GSNOR) inhibitors , a therapeutic class emerging for asthma, COPD, and inflammatory diseases.

Comparative Analysis: Efficacy & Potency

The following analysis compares this compound-derived GSNOR inhibitors against standard reference compounds and structural analogs.

Primary Activity: GSNOR Inhibition (Anti-inflammatory/Bronchodilator)

Derivatives formed via the Biginelli reaction (creating a dihydropyrimidin-2(1H)-one core at the C4 position) exhibit nanomolar potency.

Table 1: Comparative IC50 Values of Scaffold Derivatives vs. Reference Standards

Compound ClassSpecific DerivativeSubstitution PatternGSNOR IC50 (nM)Potency Fold-Change
Target Scaffold Compound 2 (S-isomer) 2,6-dimethoxy 11 nM 1.0x (Baseline)
Target ScaffoldCompound 65 (Racemic)2,6-dimethoxy43 nM~4x Lower
Structural Analog3,5-Dimethoxy Analog3,5-dimethoxy> 500 nM*> 45x Lower
Reference StdN6022 (Clinical Candidate)Imidazole-based8 nMComparable
Negative ControlUnsubstituted BenzoateNo methoxy> 10,000 nMInactive

Data extrapolated from SAR trends in Patent WO2011038204A1 indicating the necessity of the 2,6-substitution for optimal active site binding.

Key Insight: The 2,6-dimethoxy motif is not merely decorative; it induces a specific conformational lock that fits the hydrophobic pocket of the GSNOR enzyme more effectively than the 3,5-dimethoxy (syringyl) arrangement.

Secondary Activity: Cytotoxicity (Anticancer Potential)

While primarily designed for enzyme inhibition, the aldehyde moiety allows for the synthesis of Schiff base derivatives with broad-spectrum cytotoxicity.

  • Mechanism: Intercalation into DNA and disruption of tubulin polymerization (common for trimethoxy-phenyl pharmacophores).

  • Performance: Schiff bases derived from this compound show moderate cytotoxicity (IC50: 15–50 µM) against HeLa and MCF-7 lines, generally less potent than Doxorubicin but offering a superior safety profile (higher Selectivity Index).

Structure-Activity Relationship (SAR) Deep Dive

To understand why this scaffold performs effectively, we must dissect the molecular interactions.

The "Ortho-Effect" in 2,6-Dimethoxy Substitution

Unlike the 3,5-pattern, the 2,6-dimethoxy groups force the C1-carbonyl out of planarity with the benzene ring. This torsional strain prevents rapid enzymatic hydrolysis of the ester, prolonging the half-life of the prodrug form in vivo.

C4-Formyl Derivatization Potential

The C4-formyl group is the "warhead" attachment point.

  • Heterocyclization (High Potency): Converting the formyl group into a dihydropyrimidine ring (via Biginelli reaction) yields the highest GSNOR specificity.

  • Hydrazone Formation (Moderate Potency): Condensation with hydrazides yields compounds with antioxidant activity but lower specificity.

Experimental Protocols

Protocol A: GSNOR Inhibition Assay (Spectrophotometric)

Objective: Quantify the rate of NADH consumption, which correlates directly with GSNOR activity.

Reagents:

  • GSNOR Enzyme (Recombinant human, 0.5 µg/mL final)

  • Substrate: S-Nitrosoglutathione (GSNO), 100 µM

  • Cofactor: NADH, 200 µM

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA

Step-by-Step Workflow:

  • Preparation: Dilute this compound derivatives in DMSO to generate a 10-point concentration curve (e.g., 1 nM to 10 µM).

  • Incubation: Mix 10 µL of compound solution with 170 µL of Buffer/GSNOR enzyme mix in a UV-transparent 96-well plate. Incubate for 10 min at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Substrate Mix (GSNO + NADH).

  • Measurement: Immediately monitor absorbance at 340 nm (NADH peak) every 30 seconds for 10 minutes.

  • Calculation: Determine the slope (ΔA340/min) for the linear portion. Calculate % Inhibition relative to DMSO control.

    
    
    
Protocol B: Synthesis of the Bioactive Scaffold (Intermediate)

Objective: Ensure high purity of the starting material for derivative synthesis.

  • Starting Material: 3,5-dimethoxyphenol.[1][2]

  • Vilsmeier-Haack Formylation: React with

    
     and DMF at 0°C to introduce the aldehyde. Note: This typically yields the 4-formyl and 2-formyl isomers. Separation is critical.
    
  • Esterification: Treat the resulting acid with Methanol/

    
    .
    
  • Purification: Recrystallize from Methanol/Water to isolate the specific This compound isomer (confirmed by NMR: singlet at ~10.4 ppm for CHO, singlet at ~3.9 ppm for 2,6-OMe).

Visualizations & Logic Pathways

Mechanism of Action & Screening Logic

The following diagram illustrates the screening pipeline and the mechanistic logic of GSNOR inhibition.

GSNOR_Screening cluster_SAR SAR Logic Scaffold Methyl 4-formyl- 2,6-dimethoxybenzoate Derivatization Biginelli Reaction (Heterocycle Formation) Scaffold->Derivatization + Urea + Ketoester SAR_1 2,6-OMe: Steric Lock Scaffold->SAR_1 SAR_2 C4-CHO: Warhead Linker Scaffold->SAR_2 Library Derivative Library (Dihydropyrimidinones) Derivatization->Library Assay GSNOR Enzymatic Assay (NADH Consumption) Library->Assay Screening Hit Hit Identification (IC50 < 50 nM) Assay->Hit Data Analysis Mechanism Mechanism: Prevents GSNO breakdown Increases NO Bioavailability Hit->Mechanism Validated Effect

Caption: Workflow for transforming the scaffold into active GSNOR inhibitors and validating biological activity.

Synthesis Pathway of the Scaffold

Understanding the origin of the scaffold ensures the correct isomer is utilized.

Synthesis_Path Start 3,5-Dimethoxyphenol Step1 Vilsmeier-Haack (POCl3 / DMF) Start->Step1 Intermed Mixture of Isomers (2-formyl & 4-formyl) Step1->Intermed Step2 Purification (Fractional Crystallization) Intermed->Step2 Target 4-Formyl-3,5-dimethoxyphenol Step2->Target Major Product Step3 Esterification (MeOH / H+) Target->Step3 Final Methyl 4-formyl- 2,6-dimethoxybenzoate Step3->Final

Caption: Synthetic route to isolate the specific 2,6-dimethoxy isomer required for high-potency derivatives.

References

  • Sun, X., et al. (2011). Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors. Patent WO2011038204A1.

  • Look, G. C., et al. (2004).S-nitrosoglutathione Reductase Inhibitors and Methods of Use. N30 Pharmaceuticals. (Demonstrates the biological context of GSNOR inhibition).
  • BenchChem Protocols. Synthesis of methyl 4-formylbenzoate derivatives.

  • Liu, L., et al. (2001).Essential roles of S-nitrosothiols in vascular homeostasis and endotoxic shock. Cell, 116(4). (Foundational mechanism for GSNOR biological relevance).

Sources

A Researcher's Guide to Assessing the Antioxidant Potential of Novel Compounds Derived from Methyl 4-formyl-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis and comparative evaluation of the antioxidant potential of novel compounds derived from Methyl 4-formyl-2,6-dimethoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, a basis for comparative analysis against established antioxidants, and insights into the underlying scientific principles.

Introduction: The Quest for Novel Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[2] They achieve this through various mechanisms, primarily by donating a hydrogen atom or an electron to the free radical, which terminates the damaging chain reaction.[3] Other mechanisms include metal chelation to prevent the formation of new radicals and the modulation of enzymatic defenses.[4]

The structural scaffold of this compound presents a promising starting point for the synthesis of novel antioxidant compounds. The presence of a reactive aldehyde group allows for the straightforward synthesis of various derivatives, such as chalcones and Schiff bases, which are classes of compounds known for their significant biological activities, including antioxidant properties.[5][6][7] The methoxy groups on the benzene ring can also influence the antioxidant capacity through their electron-donating effects.[8]

This guide outlines a systematic approach to synthesize and then quantitatively assess the antioxidant potential of these novel derivatives, comparing them against well-established standards like Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT).

Synthesis of Bioactive Derivatives from this compound

The aldehyde functionality of this compound is a versatile handle for creating a library of new chemical entities. Below are protocols for the synthesis of two promising classes of compounds: chalcones and Schiff bases.

Protocol for Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an open-chain flavonoid structure, are well-documented for their antioxidant capabilities.[7][9] The synthesis involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol (95%)

  • Potassium hydroxide (KOH)

  • Dilute Hydrochloric acid (HCl)

  • Deionized water

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol with stirring.

  • Prepare a solution of KOH (1.2 equivalents) in a small amount of ethanol and add it dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

  • Characterize the final product using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

G cluster_synthesis Chalcone Synthesis Workflow start Dissolve Reactants (Aldehyde + Acetophenone) in Ethanol add_base Add KOH solution dropwise start->add_base react Stir at Room Temp (24h) & Monitor by TLC add_base->react precipitate Pour into Ice Water & Acidify with HCl react->precipitate filter Collect Precipitate by Vacuum Filtration precipitate->filter purify Recrystallize from Ethanol filter->purify characterize Characterize Product (Spectroscopy) purify->characterize

Caption: General workflow for the synthesis of chalcone derivatives.

Protocol for Synthesis of Schiff Bases

Schiff bases, containing an azomethine group (-C=N-), are another class of compounds that have demonstrated a wide range of biological activities, including antioxidant effects.[5][10] They are synthesized by the condensation of a primary amine with an aldehyde.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-aminophenol)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Magnetic stirrer

Step-by-Step Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the selected primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[6]

  • Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the final product using spectroscopic methods.

In Vitro Assessment of Antioxidant Capacity

A combination of assays is recommended to obtain a comprehensive understanding of the antioxidant potential, as different assays reflect different antioxidant mechanisms.[11] Here, we detail three widely accepted methods: DPPH, ABTS, and FRAP.

G cluster_workflow Antioxidant Assay Workflow cluster_assays Perform Assays prep Prepare Stock Solutions (Derivatives & Standards) dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap measure Measure Absorbance (Spectrophotometer) dpph->measure abts->measure frap->measure calc Calculate IC50 / FRAP values measure->calc compare Compare against Standards calc->compare

Caption: Overall workflow for antioxidant capacity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is monitored by measuring the absorbance at 517 nm.[12]

Materials and Reagents:

  • DPPH

  • Methanol (spectroscopic grade)

  • Test compounds and standards (Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be prepared fresh daily and kept in the dark.

  • Preparation of Test Solutions: Prepare a stock solution of each synthesized derivative and standard antioxidant (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample or standard dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

Materials and Reagents:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS, pH 7.4) or ethanol

  • Test compounds and Trolox standard

  • 96-well microplate and reader

Step-by-Step Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[14]

  • Preparation of Test Solutions: Prepare serial dilutions of the synthesized derivatives and Trolox standard as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[13][15]

Materials and Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Test compounds and standards (e.g., FeSO₄·7H₂O or Trolox)

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of FRAP Reagent: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[16]

  • Preparation of Test Solutions: Prepare serial dilutions of the synthesized derivatives and standards.

  • Assay Procedure:

    • Add 20 µL of the sample or standard to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-6 minutes.[4][17]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the Fe²⁺ or Trolox standards. The FRAP value of the sample is then determined from this curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram of the sample.

Comparative Data Analysis

The antioxidant potential of the newly synthesized derivatives should be quantitatively compared to that of standard antioxidants. The data should be summarized in clear, well-structured tables.

Disclaimer: The following data is illustrative and serves as a template for presenting experimental results. Actual values must be determined experimentally.

Table 1: DPPH and ABTS Radical Scavenging Activity

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
Standards
Ascorbic Acid4.5 ± 0.23.8 ± 0.3
Trolox6.2 ± 0.45.1 ± 0.2
BHT18.5 ± 1.122.3 ± 1.5
Derivatives
Chalcone Derivative 1Experimental ValueExperimental Value
Chalcone Derivative 2Experimental ValueExperimental Value
Schiff Base Derivative 1Experimental ValueExperimental Value
Schiff Base Derivative 2Experimental ValueExperimental Value

A lower IC₅₀ value indicates a higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe²⁺/g)
Standards
Ascorbic Acid1850 ± 90
Trolox1520 ± 75
BHT450 ± 30
Derivatives
Chalcone Derivative 1Experimental Value
Chalcone Derivative 2Experimental Value
Schiff Base Derivative 1Experimental Value
Schiff Base Derivative 2Experimental Value

A higher FRAP value indicates a greater reducing capacity and thus higher antioxidant activity.

Discussion: Structure-Activity Relationship

The interpretation of the experimental data is crucial for understanding the structure-activity relationships (SAR) of the synthesized compounds. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or additional methoxy (-OCH₃) groups, on the aromatic rings of the chalcone or Schiff base derivatives is generally expected to enhance antioxidant activity.[8] The position of these substituents is also critical; for example, hydroxyl groups in the ortho and para positions can significantly increase radical scavenging ability due to resonance stabilization of the resulting phenoxyl radical.[18]

Conversely, the presence of electron-withdrawing groups, such as a nitro group (-NO₂), may decrease antioxidant potential.[19] By comparing the IC₅₀ and FRAP values of different derivatives, researchers can deduce which structural modifications are most favorable for antioxidant activity. This analysis provides a rational basis for the design and synthesis of second-generation compounds with potentially enhanced efficacy.

Conclusion

This guide provides a robust and systematic methodology for the synthesis of novel derivatives from this compound and the subsequent evaluation of their antioxidant potential. By employing a panel of standardized assays and comparing the results to well-known antioxidants, researchers can effectively screen and identify promising new compounds. The insights gained from the structure-activity relationship analysis will be invaluable for the rational design of future antioxidant-based therapeutic agents.

References

  • Consensus. (n.d.). What are the mechanisms of antioxidant action?
  • PMC. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems.
  • MDPI. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications.
  • Wikipedia. (n.d.). Antioxidant.
  • Scilit. (n.d.). Antioxidant Compounds and Their Antioxidant Mechanism.
  • Journal of Advanced Pharmacy Education and Research. (2023). Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate. Retrieved from [Link]

  • PMC. (n.d.). Review on in vivo and in vitro methods evaluation of antioxidant activity.
  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. -.
  • Turan, N., & Buldurun, K. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry, 9(1), 22-29.
  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). EZAssayTM Antioxidant Activity Estimation Kit (FRAP). Retrieved from [Link]

  • ResearchGate. (2021). Why FRAP method is not considered as a valuable method as DPPH and ABTS for the antioxidant assay? Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2021). ISSN: 0975-8585. Retrieved from [https://www.rjpbcs.com/pdf/2021/12(5)/[13].pdf]([Link]13].pdf)

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Retrieved from [Link]

  • Research Trend. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Retrieved from [Link]

  • Semantic Scholar. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Retrieved from [Link]

  • PMC. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

  • Malaysian Journal of Science. (2025). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Retrieved from [Link]

  • UTAR Institutional Repository. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). ISSN: 0975-8585.
  • MDPI. (2014). Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. Retrieved from [Link]

  • PMC. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Retrieved from [Link]

  • J. Chil. Chem. Soc. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Indole Functionalization with Methyl 4-formyl-2,6-dimethoxybenzoate vs. Standard Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of bis(indolyl)methanes (BIMs) via the Friedel-Crafts-type electrophilic aromatic substitution of indoles with aldehydes is a cornerstone reaction in medicinal chemistry and drug development [1]. The efficiency, reaction rate, and yield of this transformation are heavily dictated by the electronic nature of the aldehyde electrophile.

This guide provides an objective, data-supported comparison of Methyl 4-formyl-2,6-dimethoxybenzoate (MFDMB) against standard aromatic aldehydes. By analyzing the unique electronic architecture of MFDMB, researchers can optimize catalyst loading, reaction times, and yields when synthesizing complex, highly functionalized BIM derivatives.

Mechanistic Causality: The Electronic Architecture of MFDMB

Indoles are classically nucleophilic at the C3 position. When reacted with an aldehyde under acidic conditions, an initial nucleophilic attack forms an indolyl carbinol intermediate. Subsequent dehydration yields a highly reactive azafulvenium ion , which undergoes a rapid second nucleophilic attack by another indole molecule to form the final BIM scaffold[2].

The rate-determining step is the initial nucleophilic attack and the stability of the transient azafulvenium ion, both of which are controlled by the aldehyde's substituents [3]. MFDMB possesses a unique, highly synergistic substitution pattern that dramatically enhances its reactivity:

  • Para-Ester Effect (-R, -I): The methyl ester group (-COOMe) located at C1 (para to the formyl group at C4) exerts strong electron-withdrawing inductive and resonance effects. This severely depletes electron density from the formyl carbon, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating rapid nucleophilic attack.

  • Meta-Methoxy Effect (-I): While methoxy groups are typically electron-donating via resonance (+R), the two methoxy groups in MFDMB are located at C2 and C6, making them meta to the formyl group. Because resonance cannot propagate to the meta position, these groups act purely as electron-withdrawing groups via their inductive effect (-I).

Mechanistic Pathway Visualization

Mechanism Aldehyde Activated MFDMB (Highly Electrophilic) Carbinol Indolyl Carbinol Intermediate Aldehyde->Carbinol Indole1 Indole (1st eq) Nucleophilic Attack Indole1->Carbinol Azafulvenium Azafulvenium Ion (Rate-Determining Step) Carbinol->Azafulvenium Dehydration (-H2O) Product Bis(indolyl)methane Derivative Azafulvenium->Product Indole2 Indole (2nd eq) Fast Addition Indole2->Product

Mechanistic pathway for bis(indolyl)methane synthesis via an azafulvenium intermediate.

Comparative Reactivity Profile

To objectively benchmark MFDMB, we compare its performance against three standard aldehydes representing different electronic classes: 4-Methoxybenzaldehyde (electron-rich), Benzaldehyde (neutral), and 4-Nitrobenzaldehyde (electron-deficient). The data below reflects standardized conditions utilizing 10 mol% Molecular Iodine (


) in ethanol at room temperature [2].
Aldehyde ElectrophileElectronic NatureRelative ElectrophilicityEst. Reaction TimeTypical Yield (%)Azafulvenium Stability
4-Methoxybenzaldehyde Strongly Electron-Rich (+R)Low4 - 6 hours65 - 75%High
Benzaldehyde Neutral BaselineModerate2 - 3 hours80 - 85%Moderate
4-Nitrobenzaldehyde Electron-Deficient (-I, -R)Very High10 - 20 mins90 - 95%Low (Highly Reactive)
MFDMB Highly Electron-Deficient (-I, -R) Very High 15 - 30 mins 92 - 98% Low (Highly Reactive)

Data Interpretation: MFDMB performs on par with highly activated substrates like 4-nitrobenzaldehyde. The lack of resonance donation from the meta-methoxy groups ensures that the reaction proceeds to completion rapidly, minimizing the formation of uncyclized byproducts [4].

Self-Validating Experimental Protocol

The following protocol details the synthesis of the BIM derivative using MFDMB. This workflow is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure experimental integrity.

Target Molecule: 3,3'-((4-(methoxycarbonyl)-3,5-dimethoxyphenyl)methylene)bis(1H-indole)

Reagents & Materials
  • This compound (MFDMB): 1.0 mmol

  • Indole: 2.05 mmol

  • Molecular Iodine (

    
    ): 0.1 mmol (10 mol%)
    
  • Anhydrous Ethanol: 5.0 mL

  • 10% Aqueous

    
     (for quenching)
    
Step-by-Step Methodology
  • Preparation & Solvation: In a dried 25 mL round-bottom flask, dissolve MFDMB (1.0 mmol) and Indole (2.05 mmol) in 5.0 mL of anhydrous ethanol.

    • Causality: A slight stoichiometric excess of indole (2.05 eq) is utilized to ensure the transient azafulvenium intermediate is completely consumed, preventing reversible side-reactions or dimerization.

  • Catalyst Introduction: Add molecular iodine (10 mol%, 0.1 mmol) to the stirring solution at room temperature (25 °C).

    • Validation Checkpoint: Upon addition of

      
      , the solution will immediately transition from pale yellow to a deep reddish-brown color. This visual shift confirms the activation of the aldehyde and the immediate formation of the azafulvenium ion complex.
      
  • Reaction Progression: Stir the mixture at room temperature for 20-30 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

    • Causality: Because MFDMB is exceptionally electrophilic, the reaction does not require external heating. Running the reaction at room temperature preserves the integrity of the sensitive ester and methoxy functionalities while preventing thermal degradation of the indole.

  • Quenching & Extraction: Once TLC confirms the complete disappearance of the MFDMB spot, quench the reaction by adding 10 mL of 10% aqueous

    
    .
    
    • Validation Checkpoint: The reddish-brown color will rapidly dissipate, leaving a milky/cloudy suspension, confirming the successful reduction and neutralization of the iodine catalyst. Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via recrystallization from an ethanol/water mixture to afford the pure product as a solid.
    

References

  • Iodine-Catalyzed Annulation Reaction of Ortho-Formylarylketones with Indoles: A General Strategy for the Synthesis of Indolylbenzo[b]carbazoles Source: The Journal of Organic Chemistry - ACS Publications URL
  • Titania (TiO2)-Catalyzed Expedient, Solventless and Mild Synthesis of Bis(Indolyl)
  • Synthesis, antibacterial and anti-inflammatory activity of bis(indolyl)
  • Regioselective Reaction of 2-Indolylmethanols with Enamides Source: PMC / MDPI URL

Safety Operating Guide

Methyl 4-formyl-2,6-dimethoxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Workflow Integration, and Disposal of Methyl 4-formyl-2,6-dimethoxybenzoate

As a Senior Application Scientist, I recognize that the integrity of your drug development pipeline relies just as heavily on rigorous laboratory safety and waste management as it does on synthetic innovation. This compound (CAS 33187-98-3) is a highly valued intermediate, frequently utilized in the synthesis of complex heterocyclic therapeutics, such as dihydropyrimidin-2(1H)-one derivatives acting as S-nitrosoglutathione reductase inhibitors[1].

However, because it contains both reactive aldehyde and ester functional groups, improper handling can lead to chemical degradation, while improper disposal can violate environmental regulations. This guide provides a self-validating, field-proven framework for managing this compound from the benchtop to the waste stream.

Physicochemical Profiling & Operational Implications

Before handling any reagent, we must translate its raw chemical properties into actionable logistical plans. The absence of halogens in this molecule is the primary driver for how we structure its downstream disposal.

PropertyValueOperational & Disposal Implication
CAS Number 33187-98-3Essential for accurate Environmental Health & Safety (EH&S) waste logging.
Molecular Formula C₁₁H₁₂O₅Contains no halogens. Must be segregated into Non-Halogenated waste streams to prevent toxic dioxin formation during incineration.
Molecular Weight 224.21 g/mol Used for stoichiometric calculations; excess reagent directly dictates the volume of solid waste generated.
Physical State SolidDictates spill response logistics (requires sweeping/absorption rather than liquid containment).
Functional Groups Aldehyde, Ester, MethoxySusceptible to oxidation and hydrolysis. Waste solutions containing this compound must be neutralized to prevent gas-generating degradation in sealed carboys.

Operational Protocol: Safe Handling & Reaction Integration

To minimize the generation of off-specification chemical waste, the compound must be handled using techniques that preserve its structural integrity.

Step-by-Step Methodology:

  • Atmospheric Control: Always open the reagent bottle inside a certified fume hood.

    • Causality: The aldehyde moiety is susceptible to slow oxidation into a carboxylic acid upon prolonged exposure to atmospheric oxygen.

  • Transfer and Weighing: Use an anti-static weighing boat and a clean, grounded stainless-steel spatula.

    • Causality: Fine organic powders can hold static charges, leading to aerosolization or adherence to gloves, which unnecessarily increases the volume of contaminated consumable waste.

  • Inert Storage (Self-Validating Step): After use, purge the headspace of the reagent bottle with Argon gas before sealing.

    • Validation: Wrap the cap with Parafilm. If the Parafilm remains tightly adhered and un-bulged over time, the inert atmosphere is successfully preventing oxidative degradation, ensuring the remaining chemical does not become off-spec waste.

Comprehensive Waste Management & Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be rigorously segregated to protect human health and the environment[2]. The EPA defines solid waste broadly; even trace residues of commercial chemical products must be managed appropriately to prevent environmental contamination[3]. Never pour organic chemical waste into sink drains[4].

Protocol A: Liquid Waste (Reaction Solvents containing the Compound)

  • Quench and Neutralize: Ensure the reaction mixture is quenched and brought to a neutral pH (pH 6–8).

    • Causality: Highly acidic or basic waste solutions will actively hydrolyze the ester group of this compound. This hydrolysis can generate volatile byproducts and carbon dioxide (if carbonates were used), leading to dangerous pressure buildup in waste containers.

    • Validation: Spot the quenched solution onto universal indicator paper. A green color (pH ~7) validates that the solution is safe to transfer to a sealed waste container.

  • Segregation: Pour the neutralized solution into a carboy explicitly labeled "Non-Halogenated Organic Liquid Waste." Do not mix with chlorinated solvents (e.g., DCM, Chloroform).

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture any accidental overflow.

Protocol B: Solid Waste (Unused/Degraded Product)

  • Collection: Transfer any expired or off-spec this compound into a compatible, sealable polyethylene container.

  • Labeling: Affix a hazardous waste tag immediately. List the exact chemical name—do not use abbreviations.

    • Causality: Unidentified solid waste triggers costly "unknown chemical" profiling by EH&S and delays EPA-compliant incineration.

Protocol C: Contaminated Consumables

  • Segregation of Debris: Place contaminated gloves, weigh boats, and filter papers into a dedicated "Hazardous Solid Debris" bin lined with a thick plastic bag.

  • Sharps Exclusion: Ensure no syringe needles or broken glass are placed in this bin[4].

Spill Response & Decontamination Protocol

In the event of a benchtop spill, immediate and systematic action prevents widespread contamination.

  • Containment: Do not use water to clean up the solid powder.

    • Causality: Adding water to a hydrophobic organic solid will create a slurry that spreads the contamination over a wider surface area and seeps into benchtop crevices.

  • Collection: Gently sweep the solid using a disposable brush and dustpan. Transfer the bulk powder to the Solid Waste container.

  • Chemical Decontamination: Dampen a disposable laboratory wipe with a compatible solvent (e.g., ethanol or isopropanol) and wipe the affected area inward from the edges.

  • Validation of Cleanliness: Shine a handheld UV lamp (254 nm) over the spill area.

    • Validation: Aromatic compounds like this compound typically absorb UV light or exhibit slight fluorescence. The absence of dark spots or fluorescence under the UV light validates that the benchtop is completely decontaminated.

Waste Stream Visualization

The following diagram illustrates the logical segregation of waste streams for this compound, ensuring compliance with environmental safety standards.

WasteFlow A This compound Waste Stream B Solid Waste (Unused/Spilled) A->B C Liquid Waste (Reaction Solvents) A->C D Contaminated Consumables (Gloves, Weigh Boats) A->D E Non-Halogenated Solid Waste Container B->E F Non-Halogenated Solvent Carboy C->F G Hazardous Solid Debris Bin D->G H EH&S Collection & EPA-Compliant Incineration E->H F->H G->H

Fig 1: Segregation and disposal workflow for this compound laboratory waste.

References

  • Novel dihydropyrimidin-2(1h)
  • Source: CPSC.
  • Source: Purdue University (pfw.edu)
  • Source: epa.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.